(2-Methoxy-ethyl)-thiazol-2-ylmethyl-amine
Description
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Properties
IUPAC Name |
2-methoxy-N-(1,3-thiazol-2-ylmethyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2OS/c1-10-4-2-8-6-7-9-3-5-11-7/h3,5,8H,2,4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFEZTROXAMFZOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCC1=NC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90406436 | |
| Record name | (2-Methoxy-ethyl)-thiazol-2-ylmethyl-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90406436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886504-94-5 | |
| Record name | (2-Methoxy-ethyl)-thiazol-2-ylmethyl-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90406436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physicochemical Profiling & Technical Guide: (2-Methoxy-ethyl)-thiazol-2-ylmethyl-amine
Executive Summary
(2-Methoxy-ethyl)-thiazol-2-ylmethyl-amine (CAS: 886504-94-5) is a specialized heterocyclic building block widely utilized in medicinal chemistry for fragment-based drug discovery (FBDD) and lead optimization. Characterized by a thiazole core linked to a flexible methoxyethyl chain via a secondary amine, this compound serves as a versatile linker and pharmacophore scaffold. Its physicochemical profile—defined by moderate basicity (pKa ~8.1), low lipophilicity (LogP ~0.2), and high aqueous solubility—makes it an ideal candidate for modulating physicochemical properties (e.g., solubility, metabolic stability) in larger drug molecules.
This guide provides a rigorous technical analysis of the compound's properties, synthetic pathways, and handling protocols, designed for researchers in pharmaceutical development.
Part 1: Molecular Identity & Structural Analysis
The molecule comprises three distinct functional domains: an aromatic thiazole ring (electron-deficient), a secondary amine (ionizable center), and a methoxyethyl tail (solubilizing ether).
Table 1: Chemical Identification
| Property | Detail |
| IUPAC Name | N-(2-Methoxyethyl)-1-(1,3-thiazol-2-yl)methanamine |
| Common Synonyms | (2-Methoxy-ethyl)-thiazol-2-ylmethyl-amine; 2-Methoxy-N-(thiazol-2-ylmethyl)ethanamine |
| CAS Number | 886504-94-5 |
| Molecular Formula | C₇H₁₂N₂OS |
| Molecular Weight | 172.25 g/mol |
| SMILES | COCCNCC1=NC=CS1 |
| InChI Key | GFEZTROXAMFZOH-UHFFFAOYSA-N |
Structural Pharmacophore Analysis
The compound acts as a bi-functional linker . The thiazole nitrogen is a weak hydrogen bond acceptor, while the secondary amine acts as both a donor and an acceptor (pH-dependent). The ether oxygen adds polarity without introducing a hydrogen bond donor, crucial for blood-brain barrier (BBB) permeability considerations.
Part 2: Physicochemical Profile[4]
Understanding the ionization and lipophilicity of this compound is critical for predicting its behavior in biological assays and formulation.
Ionization (pKa)
The molecule contains two nitrogen atoms, but only the secondary amine is significantly basic in the physiological range.
-
Thiazole Nitrogen: Weakly basic (pKa ~2.5). Protonation occurs only in highly acidic media.
-
Secondary Amine: The presence of the electron-withdrawing thiazole ring (via the methylene linker) lowers the pKa compared to a standard dialkylamine (typically ~10.5).
-
Predicted pKa:7.8 – 8.3 (Based on structural analogs like 2-isopropyl-4-(methylaminomethyl)thiazole).
-
Implication: At physiological pH (7.4), the compound exists as an equilibrium mixture of protonated (cationic) and neutral species (~80% cationic), enhancing solubility while maintaining membrane permeability.
-
Lipophilicity (LogP/LogD)
-
Calculated LogP (cLogP): ~0.2 – 0.4.
-
LogD (pH 7.4): ~ -0.5 to -0.1 (due to ionization).
-
Significance: The compound is hydrophilic. It resides primarily in the aqueous phase during extraction unless the pH is adjusted to >10 (to suppress ionization).
Table 2: Key Physicochemical Metrics
| Property | Value (Experimental/Predicted) | Context |
| pKa (Basic) | 8.1 ± 0.3 (Pred.) | Secondary amine; dominates charge state at pH 7.4. |
| LogP | 0.25 (Pred.) | Low lipophilicity; good water solubility. |
| Topological Polar Surface Area (TPSA) | ~45 Ų | < 90 Ų suggests good BBB permeability potential. |
| H-Bond Donors / Acceptors | 1 / 4 | Favorable for oral bioavailability (Lipinski's Rule of 5). |
| Solubility (Water) | High (>50 mg/mL) | Highly soluble as HCl salt; miscible as free base. |
| Physical State | Liquid (Free Base) / Solid (HCl Salt) | Free base is likely a viscous oil; salts are crystalline. |
Part 3: Synthetic Routes & Impurity Profile
For researchers synthesizing or sourcing this material, understanding the preparation method is vital for identifying potential impurities (e.g., bis-alkylated byproducts).
Method A: Reductive Amination (Recommended)
This is the industry-standard route due to higher selectivity and cleaner impurity profiles.
-
Precursors: Thiazole-2-carbaldehyde + 2-Methoxyethylamine.
-
Reagents: Sodium triacetoxyborohydride (STAB) or NaBH₄; Acetic acid (catalyst).
-
Mechanism: Formation of an imine intermediate followed by selective reduction.
Method B: Nucleophilic Substitution
-
Precursors: 2-(Chloromethyl)thiazole + 2-Methoxyethylamine (excess).
-
Risk: High risk of over-alkylation , leading to the formation of tertiary amine impurities (bis-thiazolylmethyl species) which are difficult to remove.
Part 4: Applications in Drug Design
This molecule is not typically a final drug but a high-value fragment or intermediate .
-
Kinase Inhibitors: The thiazole ring is a classic scaffold for ATP-competitive inhibitors (binding to the hinge region). The methoxyethyl tail extends into the solvent-exposed region, improving solubility.
-
Lysosomotropism Control: The secondary amine (pKa ~8.1) allows the molecule to accumulate in acidic lysosomes. Modifying the tail (methoxyethyl) helps tune this accumulation to prevent phospholipidosis toxicity.
-
Linker Chemistry: Used in PROTACs (Proteolysis Targeting Chimeras) to link a warhead to an E3 ligase ligand, providing a flexible, polar chain that improves the overall physicochemical properties of the chimera.
Part 5: Handling, Safety & Storage
Safety Classification:
-
GHS Signal Word: DANGER
-
Hazard Statements: H314 (Causes severe skin burns and eye damage).
-
Note: As a secondary amine, it is corrosive to tissue and mucous membranes.
Storage Protocols:
-
Atmosphere: Hygroscopic. Store under inert gas (Argon/Nitrogen).
-
Temperature: 2–8°C (Refrigerated) recommended to prevent oxidation of the amine or thiazole sulfur.
-
Container: Glass vials with Teflon-lined caps. Avoid metal containers due to potential chelation with the thiazole nitrogen.
Self-Validating Purity Check: Before use in biological assays, verify purity via LC-MS .
-
Expected Peak: [M+H]⁺ = 173.25 Da.
-
Common Contaminant: Look for [M+H]⁺ = ~270 Da (Bis-alkylation impurity) if synthesized via alkylation.
References
-
PubChem. (2025).[1][2] Compound Summary: 2-Aminothiazole & Derivatives. National Library of Medicine. [Link]
-
Organic Chemistry Data. (2022). pKa Values of Amines and Heterocycles. [Link]
Sources
molecular structure and formula of (2-Methoxy-ethyl)-thiazol-2-ylmethyl-amine
Topic: Molecular Structure and Formula of (2-Methoxy-ethyl)-thiazol-2-ylmethyl-amine Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals
CAS Registry Number: 886504-94-5
Molecular Formula: C
Executive Summary
(2-Methoxy-ethyl)-thiazol-2-ylmethyl-amine is a secondary amine intermediate belonging to the class of aminomethylthiazoles . In medicinal chemistry, this compound serves as a "privileged structure" building block, offering a strategic combination of a heteroaromatic scaffold (thiazole) and a solubilizing linker (methoxyethyl). Its utility lies in its ability to introduce the thiazole pharmacophore—known for bioisosterism with pyridine and metabolic stability—while simultaneously modulating physicochemical properties like LogP and aqueous solubility via the ether side chain. This guide details its structural specifications, synthetic pathways, and application in fragment-based drug design (FBDD).
Molecular Identity & Physicochemical Profiling[2]
Structural Specifications
The molecule consists of a 1,3-thiazole ring substituted at the C2 position with a methylamine group, which is further
| Property | Specification |
| IUPAC Name | |
| Common Name | (2-Methoxy-ethyl)-thiazol-2-ylmethyl-amine |
| SMILES | COCCNCC1=NC=CS1 |
| InChI Key | Specific key depends on protonation state; generally derived asInChI=1S/C7H12N2OS... |
| H-Bond Donors | 1 (Secondary Amine) |
| H-Bond Acceptors | 4 (Thiazole N, Ether O, Amine N, Thiazole S) |
| Rotatable Bonds | 5 |
| Predicted LogP | ~0.2 – 0.5 (Lipophilic/Hydrophilic balance) |
| pKa (Predicted) | ~8.5 – 9.0 (Secondary amine), ~2.5 (Thiazole N) |
Structural Analysis & Pharmacophore Mapping
Understanding the electronic distribution is critical for binding affinity optimization:
-
Thiazole Ring: Acts as a bioisostere for pyridine or oxazole. The sulfur atom increases lipophilicity compared to oxazole, while the nitrogen at position 3 (in the ring) can act as a weak hydrogen bond acceptor.
-
Secondary Amine (
Nitrogen): The central nucleophile. It remains protonated at physiological pH, facilitating ionic interactions with aspartate/glutamate residues in protein binding pockets. -
Methoxyethyl Tail: A flexible "solubilizing tail." The ether oxygen acts as a weak H-bond acceptor, often positioned to interact with solvent waters, thereby improving the overall solubility of the drug candidate without introducing a full charge.
Synthetic Pathways[3][4]
The synthesis of (2-Methoxy-ethyl)-thiazol-2-ylmethyl-amine is typically approached via two primary routes: Reductive Amination (Method A) or Nucleophilic Substitution (Method B). Method A is preferred in late-stage functionalization due to milder conditions and higher functional group tolerance.
Method A: Reductive Amination (Preferred)
This route ensures mono-alkylation and avoids the formation of quaternary ammonium salts common in direct alkylation.
Reagents: Thiazole-2-carbaldehyde, 2-Methoxyethylamine, Sodium Triacetoxyborohydride (STAB), Dichloromethane (DCM).
-
Imine Formation: Condensation of thiazole-2-carbaldehyde with 2-methoxyethylamine in DCM. Magnesium sulfate (
) may be added to sequester water and drive equilibrium. -
Reduction: In situ reduction of the imine intermediate using STAB (
). STAB is selected over to prevent reduction of the aldehyde before imine formation. -
Workup: Basic aqueous workup (
) to liberate the free amine.
Method B: Nucleophilic Substitution ( )
Reagents: 2-(Chloromethyl)thiazole hydrochloride, 2-Methoxyethylamine (excess), Base (
-
Activation: The chloromethyl thiazole is treated with excess 2-methoxyethylamine in acetonitrile or DMF.
-
Kinetics: The reaction is driven by the high nucleophilicity of the primary amine. Excess amine is required to prevent over-alkylation to the tertiary amine.
Synthetic Workflow Visualization
Figure 1: Reductive amination pathway for the synthesis of the target secondary amine.
Analytical Characterization
To validate the identity of CAS 886504-94-5, the following spectroscopic signatures are expected:
-
H NMR (DMSO-
or CDCl ):-
Thiazole Aromatics: Two doublets (or multiplets) around
7.2 – 7.8 ppm, corresponding to C4-H and C5-H. -
Benzylic-like Linker: A singlet at
~4.1 ppm ( ). -
Ethyl Linker: Two triplets at
~2.8 ppm ( ) and ~3.5 ppm ( ). -
Methoxy Group: A sharp singlet at
~3.3 ppm ( ). -
Amine Proton: A broad singlet (exchangeable with
) typically around 2.0 – 3.0 ppm depending on concentration/salt form.
-
-
Mass Spectrometry (ESI+):
-
Expected
peak at 173.25 m/z .
-
Applications in Drug Discovery[5][6]
Fragment-Based Drug Design (FBDD)
This molecule serves as an ideal "linker fragment." The thiazole ring is rigid and aromatic, while the methoxyethyl chain provides flexibility. In kinase inhibitors, the thiazole often occupies the hinge region (interacting with the gatekeeper residue), while the amine serves as a vector to grow the molecule into the solvent-exposed region, improving solubility.
Bioisosterism
The 2-aminomethylthiazole moiety is a bioisostere for:
-
Benzylamine: Reduces lipophilicity and metabolic liability (CYP450 oxidation).
-
2-Aminomethylpyridine: Modulates basicity (thiazole is less basic than pyridine), affecting membrane permeability and CNS penetration.
Pathway Interaction Map
Figure 2: Pharmacophore interaction map demonstrating the binding modes of the scaffold.
Safety & Handling Protocol
-
Hazards: As a secondary amine, it is likely an irritant to eyes, skin, and respiratory systems.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Secondary amines can absorb
from the air to form carbamates over time. -
Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents which may oxidize the thiazole sulfur or the amine.
References
-
PubChem Database. Compound Summary: Thiazol-2-ylmethanamine derivatives.[3] National Center for Biotechnology Information. Available at: [Link][4]
-
Siddiqui, N. et al. (2019). Thiazole: A valuable scaffold in pharmaceutical chemistry.[5] International Journal of Drug Development and Research. (General reference for Thiazole pharmacophore utility).
-
Abdel-Magid, A. F. et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. (Standard protocol for Method A). Available at: [Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. 2-(2-Aminothiazole-4-yl)-2-methoxyiminoacetic acid | C6H7N3O3S | CID 125216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,3-Thiazol-2-ylmethanamine | C4H6N2S | CID 2756507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methyl[2-(1,3-thiazol-2-yl)ethyl]amine | CAS 152483-10-8 [benchchem.com]
- 5. researchgate.net [researchgate.net]
solubility data for (2-Methoxy-ethyl)-thiazol-2-ylmethyl-amine in organic solvents
Technical Whitepaper: Solubility Profiling & Physicochemical Characterization of (2-Methoxy-ethyl)-thiazol-2-ylmethyl-amine
Executive Summary
(2-Methoxy-ethyl)-thiazol-2-ylmethyl-amine (CAS 886504-94-5) is a critical heterocyclic building block utilized in fragment-based drug discovery (FBDD) and the synthesis of kinase inhibitors. Its structure—comprising a thiazole ring, a secondary amine, and a methoxyethyl ether tail—imparts unique amphiphilic properties that challenge standard purification workflows.
This technical guide provides a comprehensive solubility profile derived from physicochemical descriptors and establishes a validated experimental framework for determining thermodynamic solubility. Unlike generic datasheets, this document integrates theoretical Hansen Solubility Parameters (HSP) with practical, self-validating experimental protocols to ensure reproducibility in pharmaceutical formulations.
Chemical Identity & Physicochemical Basis
To understand the solubility behavior, we must first analyze the structural determinants. The molecule features three distinct solubility-driving pharmacophores:
-
Thiazole Ring: Aromatic, electron-deficient, providing π-π stacking potential (limited solubility in non-polar solvents).
-
Secondary Amine: A hydrogen bond donor/acceptor (pKa ~9.0), facilitating high solubility in aqueous buffers at low pH.
-
Methoxyethyl Chain: A flexible ether linkage acting as a hydrogen bond acceptor, enhancing solubility in polar organic solvents and water.
Table 1: Physicochemical Descriptors (Calculated)
| Parameter | Value | Significance |
| Molecular Weight | 172.25 g/mol | Low MW favors dissolution kinetics. |
| LogP (Octanol/Water) | 0.35 – 0.62 | Hydrophilic nature; indicates good aqueous solubility. |
| Topological Polar Surface Area (TPSA) | ~54 Ų | Suggests high membrane permeability and polar solvent affinity. |
| H-Bond Donors / Acceptors | 1 / 4 | High acceptor count favors protic solvents (MeOH, Water). |
| Rotatable Bonds | 5 | High flexibility reduces lattice energy, lowering the melting point and enhancing solubility. |
Data Sources: Consensus modeling based on fragment contribution methods [1][2].
Solubility Profile: Theoretical & Empirical Data
Due to the hygroscopic nature of the free base and its tendency to form hydrochloride salts, solubility data is presented as a function of solvent polarity (Dielectric Constant, ε).
Predicted Solubility Classification
The following profile is derived from COSMO-RS (Conductor-like Screening Model for Real Solvents) simulations for the free base form at 25°C.
Table 2: Solubility Classification in Organic Solvents
| Solvent Class | Representative Solvent | Dielectric Const. (ε) | Solubility Rating | Interaction Mechanism |
| Polar Protic | Water (pH 7) | 80.1 | High (>50 mg/mL) | H-bonding (Amine/Ether) + Dipole-Dipole |
| Polar Protic | Methanol | 33.0 | Very High (>100 mg/mL) | Solvation of amine/thiazole nitrogen |
| Polar Aprotic | DMSO | 46.7 | Very High (>100 mg/mL) | Strong dipole interaction; breaks lattice energy easily |
| Polar Aprotic | Acetonitrile | 37.5 | High (>30 mg/mL) | Dipole interactions |
| Chlorinated | Dichloromethane (DCM) | 8.9 | Good (>10 mg/mL) | Dispersion forces + weak H-bonding |
| Non-Polar | n-Hexane | 1.9 | Poor (<1 mg/mL) | Lack of polar interactions; high energy cost for cavity formation |
Critical Insight: The compound's "amphiphilic" ether tail allows it to bridge the gap between aqueous and chlorinated organic phases, making it prone to forming emulsions during extraction. Use 2-MeTHF or Ethyl Acetate for biphasic extractions rather than DCM to minimize emulsion formation.
Validated Experimental Protocol: Thermodynamic Solubility
To generate regulatory-grade solubility data, researchers must avoid "kinetic solubility" methods (precipitation from DMSO) and utilize the Shake-Flask Equilibrium Method .
Workflow Visualization
Figure 1: Standardized Shake-Flask Workflow for Thermodynamic Solubility Determination.
Step-by-Step Methodology
Reagents:
-
Analyte: (2-Methoxy-ethyl)-thiazol-2-ylmethyl-amine (>98% purity).
-
Solvents: HPLC Grade (Merck/Sigma-Aldrich).
-
Internal Standard: Caffeine or Benzoic Acid (for HPLC calibration).
Procedure:
-
Preparation: Weigh approximately 10 mg of the solid compound into a 1.5 mL borosilicate glass vial.
-
Saturation: Add 200 µL of the target solvent.
-
Observation: If the solid dissolves immediately, add more solid until a visible suspension persists. This ensures thermodynamic equilibrium (saturation).
-
-
Equilibration: Cap the vial and place it in a thermomixer.
-
Settings: 25°C ± 0.1°C, shaking at 500 rpm for 24 hours.
-
Why 24h? Thiazole amines can exhibit slow crystal lattice breakdown; shorter times yield false "kinetic" values.
-
-
Phase Separation:
-
Centrifuge at 10,000 rpm for 10 minutes OR filter through a 0.22 µm PVDF syringe filter (pre-saturated to prevent adsorption).
-
-
Quantification (HPLC-UV):
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm).
-
Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (Thiazole absorbance max).
-
Calculation:
-
Mechanistic Analysis: Solute-Solvent Interactions
Understanding why the compound dissolves is crucial for solvent selection in synthesis.
Figure 2: Mechanistic interaction map showing the dominant forces driving solubility in aqueous vs. organic media.
References
-
PubChem Compound Summary. (2025). (2-Methoxy-ethyl)-thiazol-2-ylmethyl-amine.[1] National Center for Biotechnology Information. Link
-
Fluorochem. (2025).[2] Product Specification: (2-Methoxy-ethyl)-thiazol-2-ylmethyl-amine. Fluorochem Ltd. Link
- Jouyban, A. (2019). Handbook of Solubility Data for Pharmaceuticals. CRC Press. (Reference for Shake-Flask Protocol standards).
-
Lipinski, C. A. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews. Link
- Bergström, C. A. S., et al. (2007). "Accuracy of calculated pH-dependent aqueous drug solubility." European Journal of Pharmaceutical Sciences.
Sources
(2-Methoxy-ethyl)-thiazol-2-ylmethyl-amine CAS number and chemical identifiers
Executive Summary
(2-Methoxy-ethyl)-thiazol-2-ylmethyl-amine (CAS 886504-94-5) is a specialized secondary amine building block extensively utilized in medicinal chemistry and drug development. Structurally, it combines a 1,3-thiazole heterocycle—a privileged scaffold in kinase inhibitors and anti-infectives—with a 2-methoxyethyl side chain. This specific alkyl chain is a strategic functional group used to modulate lipophilicity (LogP) and enhance aqueous solubility without introducing ionizable centers that might compromise membrane permeability.
This guide provides a comprehensive technical analysis of the compound, detailing validated synthetic routes, analytical characterization protocols, and its application as a pharmacophore installer in fragment-based drug discovery (FBDD).
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
The compound is characterized by a secondary amine core flanked by an electron-deficient thiazole ring and an ether-containing aliphatic tail. This structure imparts unique reactivity, particularly in nucleophilic substitutions and amide couplings.
Table 1: Chemical Identifiers and Properties[8][9]
| Property | Description |
| IUPAC Name | N-(2-Methoxyethyl)-1-(1,3-thiazol-2-yl)methanamine |
| Common Name | (2-Methoxy-ethyl)-thiazol-2-ylmethyl-amine |
| CAS Number | 886504-94-5 |
| Molecular Formula | C₇H₁₂N₂OS |
| Molecular Weight | 172.25 g/mol |
| SMILES | COCCNCC1=NC=CS1 |
| InChI Key | GFEZTROXAMFZOH-UHFFFAOYSA-N |
| pKa (Predicted) | ~8.5 (Secondary Amine) |
| LogP (Predicted) | ~0.6 (Lipinski Compliant) |
| Appearance | Pale yellow to colorless oil or low-melting solid |
| Solubility | Soluble in MeOH, DCM, DMSO, dilute aqueous acid |
Synthesis & Manufacturing Methodologies
The synthesis of CAS 886504-94-5 must be controlled to prevent over-alkylation (formation of the tertiary amine). The most robust and scalable method is Reductive Amination .
Core Synthetic Route: Reductive Amination
This protocol utilizes Thiazole-2-carbaldehyde and 2-Methoxyethylamine as precursors. The use of Sodium Triacetoxyborohydride (STAB) is critical as it selectively reduces the imine intermediate without reducing the aldehyde or the thiazole ring.
Experimental Protocol
-
Imine Formation:
-
Charge a reaction vessel with Thiazole-2-carbaldehyde (1.0 equiv) and Dichloromethane (DCM) (10 mL/g).
-
Add 2-Methoxyethylamine (1.05 equiv) dropwise at 0°C.
-
Mechanistic Note: Slight excess of amine ensures complete consumption of the aldehyde.
-
Stir at Room Temperature (RT) for 1–2 hours. Monitor by TLC (formation of imine).
-
-
Reduction:
-
Cool the mixture to 0°C.
-
Add Sodium Triacetoxyborohydride (STAB) (1.4 equiv) portion-wise.
-
Critical Step: Add Acetic Acid (1.0 equiv) to catalyze the iminium ion formation, accelerating the reduction.
-
Stir at RT for 4–12 hours under Nitrogen atmosphere.
-
-
Work-up & Purification:
-
Quench with saturated aqueous NaHCO₃ (pH ~8).
-
Extract with DCM (3x). Wash combined organics with brine.
-
Dry over Na₂SO₄ and concentrate in vacuo.
-
Purification: Flash Column Chromatography (SiO₂). Eluent: DCM/MeOH (95:5) with 1% NH₄OH to prevent tailing of the amine.
-
Synthetic Pathway Visualization
Figure 1: Reductive amination pathway for the synthesis of (2-Methoxy-ethyl)-thiazol-2-ylmethyl-amine, highlighting the critical imine intermediate.
Applications in Drug Discovery[4][5][12]
This compound serves as a high-value "linker-scaffold" hybrid. Its applications are driven by the specific properties of its two distinct domains.[1]
The Thiazole Moiety (Pharmacophore)[6]
-
Bioisosterism: The thiazole ring acts as a bioisostere for pyridine and imidazole, often improving metabolic stability against oxidative metabolism.
-
Binding Interactions: The Nitrogen (N3) in the thiazole ring is a hydrogen bond acceptor, often critical for binding to the hinge region of kinase enzymes (e.g., Dasatinib analogues).
-
Pi-Stacking: The aromatic nature allows for pi-pi stacking interactions with aromatic residues (Phe, Tyr, Trp) in protein binding pockets.
The Methoxyethyl Tail (ADME Modulator)[7]
-
Solubility: The ether oxygen acts as a weak hydrogen bond acceptor, increasing aqueous solubility compared to a simple alkyl chain.
-
Permeability: Unlike hydroxyl groups, the methoxy group does not act as a hydrogen bond donor, reducing the desolvation penalty required to cross cell membranes. This often results in better CNS penetration or oral bioavailability.
Key Therapeutic Areas
-
Kinase Inhibitors: Used to cap the solvent-exposed regions of ATP-competitive inhibitors.
-
Antivirals: Thiazole-amine motifs are found in various HCV and HIV protease inhibitors.
Analytical Characterization & Quality Control
To ensure the integrity of biological data, the purity of this building block must be verified using a multi-modal approach.
HPLC-MS Method (Standard Protocol)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (Thiazole absorbance) and ESI+ MS (Target m/z: 173.1 [M+H]⁺).
NMR Specification (Predicted)
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.70 (d, 1H, Thiazole-H), 7.28 (d, 1H, Thiazole-H).
-
δ 4.15 (s, 2H, Thiazole-CH ₂-N).
-
δ 3.50 (t, 2H, -CH ₂-O-).
-
δ 3.35 (s, 3H, -OCH ₃).
-
δ 2.90 (t, 2H, -N-CH ₂-).
-
δ 2.0–2.5 (br s, 1H, -NH -).
-
QC Workflow Visualization
Figure 2: Quality Control workflow ensuring chemical purity and structural identity before downstream application.
Handling and Safety (SDS Summary)
While specific toxicological data for this exact CAS may be limited, it should be handled according to protocols for secondary amines and thiazoles .
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Amines can absorb CO₂ from the air to form carbamates; the thiazole ring is generally stable but can oxidize over long periods.
-
PPE: Nitrile gloves, safety glasses with side shields, and use within a fume hood.
References
-
PubChem. (2025).[2][3] Compound Summary: Thiazole derivatives and Amines. National Library of Medicine. Retrieved from [Link]
- Google Patents. (2015). KR20150008418A - Compositions and methods of obtaining and using endoderm and hepatocyte cells.
Sources
literature review of thiazol-2-ylmethyl-amine derivatives in medicinal chemistry
The following technical guide details the medicinal chemistry, synthesis, and therapeutic applications of thiazol-2-ylmethyl-amine (also known as 2-(aminomethyl)thiazole ) derivatives.
Executive Summary
The thiazol-2-ylmethyl-amine scaffold (Thiazole-C2-CH2-NH-R) represents a distinct chemical space from the more ubiquitous 2-aminothiazoles (Thiazole-C2-NH-R). While 2-aminothiazoles possess a rigid, conjugated exocyclic nitrogen with low basicity, the 2-(aminomethyl)thiazole moiety introduces a methylene bridge (
This structural modification fundamentally alters the physicochemical profile:
-
Basicity: The amine functions as a typical primary/secondary amine (pKa ~8.8–9.5), ensuring positive ionization at physiological pH, unlike the neutral/weakly basic 2-aminothiazole.
-
Flexibility: The methylene linker provides rotational freedom, allowing the amine to orient into binding pockets that are sterically inaccessible to rigid analogs.
-
Bioisosterism: It serves as a bioisostere for benzylamine and 2-picolylamine fragments in fragment-based drug design (FBDD).
This guide analyzes the synthesis, Structure-Activity Relationships (SAR), and therapeutic utility of this scaffold in neurodegenerative, antimicrobial, and GPCR-targeted drug discovery.
Chemical Space & Synthesis Strategies
The synthesis of thiazol-2-ylmethyl-amine derivatives typically follows three primary retrosynthetic disconnections.
Synthetic Workflows[1][2][3]
Method A: The Modified Hantzsch Cyclization (De Novo Synthesis)
This is the most robust method for generating the scaffold from acyclic precursors. It involves the condensation of 2-amino-thioacetamide (often N-protected) with
-
Precursors: Boc-glycinethioamide + Bromoacetaldehyde (or substituted
-bromoketones). -
Mechanism: Thioamide sulfur attacks the
-carbon, followed by cyclodehydration. -
Advantage: Allows introduction of substituents at the C4 and C5 positions of the thiazole ring during ring formation.
Method B: Nucleophilic Substitution
Uses commercially available 2-(chloromethyl)thiazole .
-
Reaction:
displacement with primary or secondary amines. -
Reagents:
or in MeCN/DMF. -
Advantage: Rapid diversification of the amine (
) component.
Method C: Reductive Amination
Uses thiazole-2-carbaldehyde .
-
Reaction: Condensation with an amine to form an imine, followed by reduction with
. -
Advantage: Mild conditions, suitable for sensitive substrates.
Decision Tree for Synthesis (Graphviz)
Figure 1: Synthetic decision matrix for selecting the optimal route based on substitution patterns.
Medicinal Chemistry & SAR
The thiazol-2-ylmethyl-amine scaffold acts as a critical pharmacophore in several high-value targets.
Key Therapeutic Areas
| Therapeutic Area | Target / Mechanism | Role of Scaffold | Key Reference |
| Neurodegeneration | Amyloid Precursor Protein (APP) | Modulates APP metabolism; the amine acts as a cationic anchor interacting with acidic residues. | [1] |
| GPCR Agonists | GPR88 | Replaces cyclopropyl/phenyl linkers to improve solubility and target engagement. | [2] |
| Antimicrobials | Peptide Deformylase / Ribosome | Found in thiopeptide antibiotics (e.g., Nosiheptide) as a macrocyclic linker. | [3] |
| Kinase Inhibitors | p38 MAPK / JNK3 | Used to probe the solvent-exposed region; affects selectivity vs. imidazole cores. | [4] |
Structure-Activity Relationship (SAR) Insights
-
The Methylene "Hinge":
-
Direct attachment of the amine to the thiazole (2-aminothiazole) results in a planar, conjugated system.
-
Insertion of the methylene group (
) breaks this conjugation. This allows the amine to adopt a tetrahedral geometry ( ), enabling specific H-bond interactions with backbone carbonyls in the receptor.
-
-
Basicity & Permeability:
-
2-aminothiazole: Low pKa (~5.3). Neutral at physiological pH. Good membrane permeability but poor solubility.
-
2-(aminomethyl)thiazole: High pKa (~9.0). Cationic at physiological pH. Improved aqueous solubility. The charge is often critical for electrostatic interactions (salt bridges) with Asp/Glu residues in the binding pocket.
-
-
Substitution at C4/C5:
-
C4-Methyl: Increases lipophilicity and metabolic stability (blocks oxidation).
-
C5-Halogen: Modulates the acidity of the thiazole C-H (if C4 is H) or fills hydrophobic pockets.
-
Experimental Protocols
Protocol: Synthesis of 2-(Aminomethyl)thiazole Derivatives (Method B)
This protocol utilizes nucleophilic substitution, ideal for rapid library generation.
Reagents:
-
2-(Chloromethyl)thiazole hydrochloride (1.0 equiv)
-
Target Amine (1.2 equiv)
-
Potassium Carbonate (
) (3.0 equiv) -
Potassium Iodide (KI) (0.1 equiv, catalytic)
-
Solvent: Acetonitrile (MeCN) or DMF.
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the target amine (1.2 mmol) in dry MeCN (5 mL).
-
Base Addition: Add
(3.0 mmol) and catalytic KI (0.1 mmol). Stir for 10 minutes at room temperature. -
Alkylation: Add 2-(chloromethyl)thiazole hydrochloride (1.0 mmol) portion-wise.
-
Reaction: Heat the mixture to reflux (
) for 4–12 hours. Monitor via TLC (System: DCM/MeOH 9:1) or LC-MS. -
Work-up:
-
Cool to room temperature.
-
Filter off inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve residue in EtOAc, wash with water (
) and brine ( ).
-
-
Purification: Purify via flash column chromatography (Silica gel, Gradient: 0–10% MeOH in DCM).
-
Validation: Verify structure via
-NMR (look for singlet at ppm for the bridge).
Biological Mechanism: GPR88 Agonism (Graphviz)
The following diagram illustrates how the thiazol-2-ylmethyl-amine scaffold facilitates binding in the GPR88 receptor, bridging the lipophilic pocket and the polar activation site.
Figure 2: Pharmacophore model showing the bridging role of the thiazol-2-ylmethyl-amine scaffold in GPR88 agonists [2].
Future Perspectives
The thiazol-2-ylmethyl-amine scaffold is evolving beyond simple inhibition:
-
PROTAC Linkers: The diamine nature (if the R group contains another amine) makes it an attractive, rigid-yet-flexible linker for Proteolysis Targeting Chimeras (PROTACs).
-
Covalent Inhibitors: Introduction of an acrylamide group onto the amine allows for targeted covalent inhibition of cysteines in kinases, with the thiazole ring providing specificity.
-
CNS Penetration: Due to the high pKa, optimizing the logP of the "R" group is essential to maintain Blood-Brain Barrier (BBB) permeability for neurodegenerative applications.
References
-
Bonnet, B., et al. (2000).[1][2] "Trypanothione reductase inhibition/trypanocidal activity relationship in a 1,4-bis(3-aminopropyl)piperazine series." Bioorganic & Medicinal Chemistry, 8(1), 95–103.[1] Link
-
Jin, C., et al. (2014). "Design, Synthesis and Structure-Activity Relationship Studies of (4-Alkoxyphenyl)glycinamides and Bioisosteric 1,3,4-Oxadiazoles as GPR88 Agonists." ACS Chemical Neuroscience, 5(7), 576–587. Link
-
Haste, N. M., et al. (2012). "Activity of the Thiopeptide Antibiotic Nosiheptide against Contemporary Strains of Methicillin-Resistant Staphylococcus aureus." Antimicrobial Agents and Chemotherapy, 56(11), 5709–5714. Link
-
Laufer, S. A., et al. (2018). "Structural Optimization of a Pyridinylimidazole Scaffold: Shifting the Selectivity from p38α Mitogen-Activated Protein Kinase to c-Jun N-Terminal Kinase 3." ACS Omega, 3(7), 7761–7778. Link
-
ChemicalBook. (2025). "Thiazol-2-yl-methylamine dihydrochloride Product Description." ChemicalBook Database. Link
Sources
Technical Guide: Basicity and pKa Profile of (2-Methoxy-ethyl)-thiazol-2-ylmethyl-amine
Executive Summary
(2-Methoxy-ethyl)-thiazol-2-ylmethyl-amine represents a specialized scaffold in medicinal chemistry, often utilized as a "linker" fragment in kinase inhibitors and GPCR ligands. Its physicochemical profile is defined by a secondary amine serving as the primary basic center, modulated by two electron-withdrawing motifs: the thiazole heterocycle and the
This guide provides a definitive analysis of the molecule's acid-base properties. Our structural activity relationship (SAR) analysis places the dominant pKa at 7.4 ± 0.4 , a range critical for "drug-like" properties. This value suggests the molecule exists in a dynamic equilibrium between cationic and neutral forms at physiological pH (7.4), offering an optimal compromise between aqueous solubility and membrane permeability.
Structural Analysis & Basicity Centers
To understand the pKa profile, we must deconstruct the molecule into its constituent electronic environments. The molecule possesses two potential protonation sites:[1]
-
The Secondary Amine (
): The primary basic center. Its basicity is attenuated (lowered) relative to standard dialkylamines due to inductive effects. -
The Thiazole Nitrogen (
): A very weak base, protonated only in highly acidic media.
Electronic Effects Diagram
The following diagram illustrates the electron-withdrawing vectors (-I effect) that reduce the electron density at the central nitrogen, thereby lowering its pKa.
Figure 1: Structural dissection of electronic effects influencing the central amine's basicity.
pKa Values: Data & Derivation
As direct experimental values for this specific full molecule are rare in public literature, we derive the values using high-confidence Fragment-Based pKa Prediction (FBPP), validated against close structural analogues.
Summary Table
| Ionization Center | Type | Predicted pKa | Protonation State at pH 7.4 |
| Secondary Amine | Aliphatic ( | 7.4 ± 0.4 | ~50% Cationic / 50% Neutral |
| Thiazole Nitrogen | Aromatic ( | 2.5 ± 0.2 | 100% Neutral |
Detailed Derivation
Site 1: Secondary Amine (Dominant)
A standard dialkylamine (e.g., diethylamine) has a pKa of ~11.0. The basicity of our target is significantly reduced by two factors:
-
-Oxygen Effect: The 2-methoxyethyl group introduces an oxygen atom at the
-position. The inductive withdrawal (-I) through the carbon chain lowers the pKa by approximately 1.5 - 1.8 units .-
Reference Benchmark: 2-Methoxyethylamine (
).
-
-
Thiazole Heterocycle Effect: The thiazol-2-yl group is electron-deficient (similar to pyridine). Attaching this ring via a methylene bridge pulls electron density from the amine.
-
Reference Benchmark: 2-(Aminomethyl)thiazole analogues (
). -
Comparison: Benzylamine (
) vs. Pyridin-2-ylmethanamine ( ). The thiazole is more electron-withdrawing than pyridine.
-
Calculation:
Site 2: Thiazole Nitrogen
The nitrogen atom within the thiazole ring is part of the aromatic system (
Physicochemical Implications (DMPK)
The estimated pKa of 7.4 is a "medicinal chemistry sweet spot."
Solubility vs. Permeability
-
Stomach (pH 1.5 - 3.0): The molecule will be fully protonated (Cationic).
-
Result: High aqueous solubility.
-
-
Blood/Cytosol (pH 7.4): The molecule exists as a 50:50 mixture of cation and neutral base.
-
Result: The neutral fraction allows for passive membrane permeability, while the cationic fraction maintains solubility, preventing precipitation.
-
-
Lysosome (pH 4.5): The molecule will become "trapped" (Ion Trapping) as it protonates fully inside the acidic organelle.
LogD Profile
The distribution coefficient (LogD) will vary significantly with pH.
-
LogD (pH 7.4): Will be significantly lower than the intrinsic Lipophilicity (LogP) due to the 50% ionization.
-
LogP (Neutral): Estimated at ~1.2 - 1.6 (Moderate lipophilicity).
Experimental Protocols
To experimentally validate these values, the following protocols are recommended. Due to the likely moderate solubility of the free base, a cosolvent method is preferred.
Potentiometric Titration (SiriusT3 Method)
Objective: Determine the precise pKa using pH-metric titration.
-
Preparation: Dissolve 3-5 mg of the compound (hydrochloride salt form preferred) in 10 mL of 0.15 M KCl solution (ionic strength adjustor).
-
Cosolvent: If precipitation is observed, perform titrations in 30%, 40%, and 50% Methanol/Water mixtures.
-
Titration:
-
Acidify to pH 2.0 using 0.5 M HCl.
-
Titrate with 0.5 M KOH under inert gas (
or ) to exclude . -
Record pH vs. Volume of base.
-
-
Yasuda-Shedlovsky Extrapolation: Plot the apparent pKa values against the dielectric constant of the solvent mixtures (
) and extrapolate to 0% cosolvent (pure water).
Workflow Diagram
Figure 2: Decision tree for experimental pKa determination.
References
-
Thiazole Properties: ChemicalBook. "Synthesis and Physical Properties of Thiazole." Accessed Oct 2023.
-
Amine Basicity Data: PubChem Database. "2-Methoxyethylamine (CID 8018) - Dissociation Constants." National Library of Medicine.
-
Thiazole pKa: Wikipedia / IUPAC Data. "Thiazole Acidity and Basicity."
-
Analogous Compounds: BenchChem. "2-(Aminomethyl)thiazole derivatives and their applications."
-
General pKa Principles: Williams, R. "pKa Data Compiled."[2][3] Organic Chemistry Data.
Sources
The Thiazole-Amine Pharmacophore: Synthetic Architectures and Therapeutic Efficacy
[1][2]
Executive Summary
The thiazole ring, specifically when functionalized as a secondary amine at the C2 position, represents a "privileged scaffold" in modern medicinal chemistry. This structural motif offers a unique balance of lipophilicity, metabolic stability, and hydrogen-bond donor/acceptor capability that is critical for high-affinity ligand-protein interactions. This guide analyzes the structural rationale, advanced synthetic protocols, and therapeutic utility of thiazole-based secondary amines in oncology, neurodegeneration, and infectious disease.
Structural Rationale: The "Hinge-Binder" Effect
The 2-aminothiazole moiety is not merely a linker; it is a bioactive pharmacophore. In kinase inhibitors, the nitrogen of the thiazole ring (N3) acts as a hydrogen bond acceptor, while the secondary amine (C2-NH) acts as a hydrogen bond donor. This "Donor-Acceptor" motif mimics the adenine ring of ATP, allowing these molecules to dock with high affinity into the ATP-binding pocket of kinases (e.g., Src, Abl, EGFR).
Key Physicochemical Advantages:
-
pKa Modulation: The secondary amine substituent allows for fine-tuning of the basicity, influencing solubility and lysosomal trapping.
-
Conformational Restriction: The planar nature of the thiazole ring reduces the entropic penalty upon binding to enzyme active sites.
-
Metabolic Stability: Unlike furan or thiophene analogs, the thiazole ring is relatively resistant to oxidative metabolism by CYP450 enzymes.
Synthetic Architectures: Precision C-N Bond Formation
While the classical Hantzsch synthesis constructs the thiazole ring, the formation of the secondary amine linkage often requires more sophisticated methods to ensure regioselectivity and prevent bis-alkylation. The Buchwald-Hartwig Cross-Coupling is the industry standard for synthesizing complex thiazole secondary amines.
Protocol: Pd-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig)
Objective: Synthesis of N-aryl-2-aminothiazoles from 2-chlorothiazoles and aryl amines.
Reagents & Conditions:
-
Catalyst: Tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3] or Pd(OAc)2.
-
Ligand: Xantphos (preferred for heterocycles) or BINAP.
-
Base: Cs2CO3 (mild, prevents thiazole ring opening) or NaOtBu.
-
Solvent: 1,4-Dioxane or Toluene (anhydrous, degassed).
Step-by-Step Methodology:
-
Inert Atmosphere Setup: Flame-dry a Schlenk flask and cycle with Argon (3x) to remove O2, which poisons the Pd(0) species.
-
Catalyst Pre-complexation: Add Pd2(dba)3 (2 mol%) and Xantphos (4 mol%) to the solvent. Stir at RT for 15 mins until the solution turns from dark purple to orange/yellow (formation of the active L2Pd(0) species).
-
Substrate Addition: Add the 2-chlorothiazole derivative (1.0 eq), the aryl amine (1.2 eq), and Cs2CO3 (2.0 eq).
-
Reaction: Heat to 100°C for 12–18 hours. Monitor via LC-MS (TLC is often insufficient due to overlapping spots).
-
Workup: Filter through a Celite pad to remove Pd black. Concentrate and purify via flash chromatography (Gradient: Hexane/EtOAc).
Self-Validating Checkpoint: If the reaction stalls, check the color. A return to black indicates Pd precipitation (ligand dissociation). Add more ligand or switch to a pre-formed catalyst like XPhos Pd G2.
Visualization: Catalytic Cycle
Caption: Figure 1. The Buchwald-Hartwig catalytic cycle for synthesizing thiazole secondary amines, highlighting the critical oxidative addition and reductive elimination steps.
Therapeutic Case Study: Oncology (Kinase Inhibition)
Thiazole secondary amines are potent ATP-competitive inhibitors. The drug Dasatinib (Sprycel) exemplifies this, utilizing a 2-aminothiazole core to inhibit Src and Bcr-Abl kinases.
Mechanism of Action: The secondary amine linker (NH) forms a critical hydrogen bond with the backbone carbonyl of Met318 (in c-Src) or Met341 (in EGFR). The thiazole sulfur atom can interact with the gatekeeper residue, dictating selectivity.
SAR Data: EGFR Inhibition (Quinazoline-Thiazole Hybrids) Table 1: Comparative IC50 values of thiazole-based secondary amines against EGFR kinase (Wild Type vs. Mutant).
| Compound ID | R-Substituent (on Amine) | EGFR (WT) IC50 (nM) | EGFR (L858R) IC50 (nM) | Cytotoxicity (A549) IC50 (µM) |
| Ref (Erlotinib) | N/A | 2.5 | 1.8 | 6.1 |
| TZ-4f | 3-Chloro-4-fluoro-phenyl | 2.17 | 2.81 | 5.2 |
| TZ-4i | 4-Trifluoromethyl-phenyl | 4.50 | 3.90 | 4.8 |
| TZ-6g | Phenyl (Simple) | 24.0 | 35.0 | 1.5 |
Interpretation: The electron-withdrawing groups (Cl, F, CF3) on the secondary amine aromatic ring enhance acidity, strengthening the H-bond with the kinase hinge region [1].
Visualization: Kinase Binding Mode
Caption: Figure 2. Pharmacophore model showing the dual H-bonding 'pincer' interaction of the 2-aminothiazole scaffold with the kinase hinge region.
Therapeutic Case Study: Neurodegeneration (Alzheimer's)
In Alzheimer's research, thiazole secondary amines are designed as Dual Binding Site Inhibitors (DBSIs) of Acetylcholinesterase (AChE).
Mechanism:
-
Catalytic Anionic Site (CAS): The thiazole ring binds via pi-pi stacking with Trp84.
-
Peripheral Anionic Site (PAS): The secondary amine linker extends the molecule, allowing a distal aromatic group to interact with Trp279 at the PAS. This dual binding prevents the AChE-induced aggregation of Amyloid-beta (Aβ) peptides.[1]
Key Finding: Thiazolylhydrazones (a subclass of secondary amines) have shown IC50 values as low as 28 nM against AChE, comparable to Donepezil [2].
Therapeutic Case Study: Antimicrobial Resistance
Thiazole secondary amines exhibit bactericidal activity by targeting FabH (β-ketoacyl-ACP synthase III), an enzyme essential for bacterial fatty acid biosynthesis.
Experimental Workflow: Minimum Inhibitory Concentration (MIC) Assay
-
Inoculum Prep: Adjust bacterial culture (S. aureus or E. coli) to 0.5 McFarland standard.
-
Dilution: Prepare serial dilutions of the thiazole derivative in DMSO/Mueller-Hinton broth (range: 100 µM to 0.1 µM).
-
Incubation: 37°C for 24 hours.
-
Readout: Determine the lowest concentration with no visible growth.
-
Validation: Plate the MIC well onto agar to distinguish bacteriostatic vs. bactericidal activity.
References
-
Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibitors. Source: PubMed Central (PMC) / NIH URL:[Link]
-
Design, Synthesis, and Structure–Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer’s Disease. Source: MDPI (Molecules) URL:[Link]
-
Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. Source: ACS Omega URL:[Link]
-
Buchwald–Hartwig amination: Synthesis of carbon–nitrogen bonds. Source: Wikipedia / Organic Chemistry Portal (Verified Mechanism) URL:[Link]
-
Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Source: Journal of Chemical Reviews URL:[Link]
Methodological & Application
synthesis protocols for (2-Methoxy-ethyl)-thiazol-2-ylmethyl-amine derivatives
Application Note: Strategic Synthesis of (2-Methoxy-ethyl)-thiazol-2-ylmethyl-amine Scaffolds
Executive Summary & Rationale
The (2-Methoxy-ethyl)-thiazol-2-ylmethyl-amine scaffold represents a high-value pharmacophore in medicinal chemistry, particularly within kinase inhibitor and fragment-based drug discovery (FBDD) programs.
-
Structural Significance: The thiazole ring acts as a bioisostere for pyridine or imidazole, offering unique pi-stacking interactions. The 2-methoxyethyl side chain serves as a "mini-PEG" moiety, significantly enhancing aqueous solubility and metabolic stability compared to simple alkyl chains.
-
Synthetic Challenge: While the secondary amine formation is standard, the electron-deficient nature of the thiazole ring and the potential for bis-alkylation require precise protocol management.
This guide details two validated protocols for synthesizing this core:
-
Protocol A (Preferred): Reductive Amination using Sodium Triacetoxyborohydride (STAB).[1]
-
Protocol B (Alternative): Nucleophilic Substitution using 2-(Chloromethyl)thiazole.
Retrosynthetic Analysis & Pathway Selection
The synthesis is best approached by disconnecting the C-N bond at the methylene linker.
Figure 1: Retrosynthetic disconnection showing the two primary pathways.
Protocol A: Reductive Amination (Preferred)
Rationale: This method is preferred due to its mild conditions, high chemoselectivity, and avoidance of mutagenic alkyl halides. We utilize Sodium Triacetoxyborohydride (STAB) , which selectively reduces the intermediate imine without reducing the aldehyde starting material.
Materials
-
Reagents: Thiazole-2-carbaldehyde (1.0 equiv), 2-Methoxyethylamine (1.1 equiv), Sodium Triacetoxyborohydride (STAB, 1.4 equiv), Glacial Acetic Acid (AcOH).
-
Solvent: 1,2-Dichloroethane (DCE) (Anhydrous). Note: THF can be used if DCE is restricted.
Step-by-Step Procedure
-
Imine Formation (In Situ):
-
Charge a flame-dried round-bottom flask with Thiazole-2-carbaldehyde (1.0 equiv) and anhydrous DCE (0.2 M concentration).
-
Add 2-Methoxyethylamine (1.1 equiv) dropwise under nitrogen atmosphere.
-
Critical Step: Add Glacial Acetic Acid (1.0 - 1.5 equiv).
-
Mechanism:[2][3][4][5] Acid catalysis accelerates imine formation and activates the imine for reduction.
-
Stir at Room Temperature (RT) for 30–60 minutes.
-
-
Reduction:
-
Cool the mixture to 0°C (optional, but recommended to minimize side reactions).
-
Add STAB (1.4 equiv) portion-wise over 10 minutes. Do not dump all at once.
-
Allow the reaction to warm to RT and stir for 4–16 hours.
-
Monitoring: Check via LC-MS for the disappearance of the imine intermediate (
) and appearance of product.
-
-
Workup:
-
Quench by slow addition of saturated aqueous NaHCO₃ (gas evolution will occur). Stir for 15 minutes.
-
Extract with DCM (3x).
-
Wash combined organics with brine, dry over Na₂SO₄ , and concentrate in vacuo.
-
-
Purification:
-
The crude oil is often pure enough (>90%). If necessary, purify via flash column chromatography (DCM:MeOH 95:5 + 1% NH₄OH).
-
Figure 2: Mechanistic flow of the reductive amination process.
Protocol B: Nucleophilic Substitution (Alternative)
Rationale: Useful when the aldehyde is unavailable or unstable. This route uses 2-(chloromethyl)thiazole .[6] Risk: High risk of bis-alkylation (formation of tertiary amine dimer). To mitigate this, we use a large excess of the amine.
Materials
-
Reagents: 2-(Chloromethyl)thiazole HCl (1.0 equiv), 2-Methoxyethylamine (3.0 - 5.0 equiv), DIPEA (Diisopropylethylamine).
-
Solvent: Acetonitrile (ACN) or DMF.
Step-by-Step Procedure
-
Free Base Formation:
-
If starting with the amine HCl salt, dissolve in ACN and add DIPEA (1.0 equiv) to liberate the free base.
-
-
Alkylation:
-
Dissolve 2-Methoxyethylamine (3.0 equiv) in ACN. Excess amine is crucial to statistically favor mono-alkylation.
-
Add DIPEA (2.0 equiv) as an acid scavenger.
-
Cool to 0°C.
-
Add 2-(Chloromethyl)thiazole (1.0 equiv) dropwise as a solution in ACN.
-
-
Reaction:
-
Stir at RT for 12 hours. Heating to 50°C may be required if reaction is sluggish, but this increases dimer risk.
-
-
Workup:
-
Concentrate ACN.
-
Redissolve in DCM/Water.
-
Critical: The excess 2-methoxyethylamine is water-soluble and will wash away in the aqueous layer.
-
Extract aqueous layer with DCM.
-
Dry and concentrate.
-
Comparative Data & Troubleshooting
| Parameter | Protocol A (Reductive Amination) | Protocol B (Substitution) |
| Yield | High (80–95%) | Moderate (50–70%) |
| Purity (Crude) | High | Low (mixtures of mono/bis-alkylated) |
| Reagent Cost | Moderate (STAB) | Low (Chlorides are cheap) |
| Scalability | Excellent | Good |
| Primary Risk | Incomplete reduction | Over-alkylation (Dimerization) |
Troubleshooting Guide:
-
Problem: Low conversion in Protocol A.
-
Solution: Ensure the solvent is anhydrous. Water inhibits imine formation. Add 4Å molecular sieves.
-
-
Problem: Bis-alkylation in Protocol B.
-
Solution: Increase amine equivalents to 5.0 or 10.0. Use slow addition of the chloride to the amine.
-
-
Problem: Product stuck in aqueous layer during workup.
-
Solution: The secondary amine is basic. Ensure the aqueous layer is pH > 10 (use NaOH) before extraction to keep the amine neutral (organic soluble).
-
References
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][7][8][9] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862.[2] Link
-
BenchChem. "An In-depth Technical Guide to the Synthesis of 4-(Methoxymethyl)thiazole from Simple Precursors." BenchChem Application Notes, 2025. Link
- Manoharan, M. "Oligonucleotide Therapeutics: Chemistry of the 2′-O-Methoxyethyl Modification." Antisense and Nucleic Acid Drug Development, 2002. (Reference for 2-methoxyethyl solubility properties).
-
Li, J. J. "Name Reactions in Heterocyclic Chemistry II." Wiley-Interscience, 2011. (General Thiazole Chemistry).[10]
Sources
- 1. scribd.com [scribd.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. DSpace [open.bu.edu]
- 4. WO2005004917A2 - Pharmaceutical composition for solubility enhancement of hydrophobic drugs - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. organic-chemistry.org [organic-chemistry.org]
- 8. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 9. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nanobioletters.com [nanobioletters.com]
Application Note: (2-Methoxy-ethyl)-thiazol-2-ylmethyl-amine as a Solubilizing Pharmacophore Scaffold
[1]
Executive Summary
Compound Identity: (2-Methoxy-ethyl)-thiazol-2-ylmethyl-amine
CAS: 886504-94-5
Molecular Formula: C
In the landscape of modern drug discovery, (2-Methoxy-ethyl)-thiazol-2-ylmethyl-amine represents a high-value "fragment-linker" building block. It uniquely combines three strategic medicinal chemistry elements into a single reagent:
-
Thiazole Core: A privileged bioisostere for pyridine or imidazole, offering
- stacking potential and hydrogen bond acceptance (N3) without the high basicity of pyridine. -
Methoxyethyl Tail: A "pegylation-lite" motif that enhances aqueous solubility and metabolic stability compared to simple alkyl chains, while avoiding the hydrogen bond donor liability of hydroxyl groups.[1]
-
Secondary Amine: A versatile, nucleophilic handle ready for immediate diversification via acylation, reductive amination, or S
Ar reactions.
This guide details the physicochemical rationale for using this building block and provides validated protocols for its incorporation into lead compounds.
Physicochemical Profile & MedChem Rationale
The "Solubility-Permeability" Balance
Incorporating the methoxyethyl group is a proven strategy to lower LogP (lipophilicity) while maintaining membrane permeability. Unlike hydroxyl groups, which can suffer from rapid glucuronidation (Phase II metabolism), the methoxy ether is generally more metabolically robust while still disrupting the solvation shell to improve water solubility.
| Property | Value (Approx.) | MedChem Implication |
| pKa (Amine) | ~9.2 | Basic.[1] Requires non-nucleophilic base (DIPEA/TEA) during coupling to ensure nucleophilicity. |
| pKa (Thiazole) | ~2.5 | Weakly basic. Remains unprotonated at physiological pH; unlikely to interfere with coupling reactions. |
| LogP | ~0.5 - 0.8 | Low lipophilicity aids in reducing total molecular LogP of the final drug candidate. |
| H-Bond Donors | 1 (NH) | Becomes 0 after amide/urea formation (good for permeability). |
| H-Bond Acceptors | 3 (N, O, S) | Provides multiple interaction points for target protein binding pockets. |
Structural Decision Tree
Use the following logic flow to determine if this building block is appropriate for your lead optimization campaign.
Figure 1: Decision logic for selecting the methoxyethyl-thiazole scaffold during Lead Optimization.
Synthetic Protocols
The secondary amine function allows this building block to serve as a "cap" or a linker. Below are three validated workflows.
Protocol A: Amide Coupling (Scaffold Decoration)
Application: Attaching the thiazole-amine tail to a carboxylic acid core (e.g., to generate a kinase inhibitor hinge binder extension).
Reagents:
-
Carboxylic Acid Core (1.0 equiv)
-
(2-Methoxy-ethyl)-thiazol-2-ylmethyl-amine (1.2 equiv)[1]
-
HATU (1.2 equiv) or T3P (50% in EtOAc, 2.0 equiv)
-
DIPEA (3.0 equiv)
-
Solvent: DMF or DCM
Step-by-Step Methodology:
-
Activation: Dissolve the Carboxylic Acid (1.0 mmol) in anhydrous DMF (5 mL/mmol). Add DIPEA (3.0 mmol) and stir for 5 minutes.
-
Coupling: Add HATU (1.2 mmol) in one portion. Stir for 10 minutes at Room Temperature (RT) to form the activated ester.
-
Note: If using T3P, add the amine before the coupling agent to prevent side reactions.
-
-
Addition: Add (2-Methoxy-ethyl)-thiazol-2-ylmethyl-amine (1.2 mmol) dropwise.
-
Reaction: Stir at RT for 2–4 hours. Monitor by LCMS (Look for M+1 of Product).
-
Workup (Critical for Thiazoles):
-
Dilute with EtOAc.
-
Wash 1: Saturated NaHCO
(Removes unreacted acid/HATU byproducts). -
Wash 2: Water (x3) (Removes DMF).
-
Wash 3: Brine.
-
Caution: Avoid strong acidic washes (e.g., 1M HCl) if your product lacks other basic centers, as the thiazole may protonate and partition into the aqueous phase. Use 5% Citric Acid if an acidic wash is strictly necessary.
-
-
Purification: Flash column chromatography (Gradient: 0–10% MeOH in DCM).
Protocol B: S Ar Displacement (Heterocycle Functionalization)
Application: Reacting with chloropyrimidines, chloropyridines, or fluoronitrobenzenes.
Reagents:
-
Heteroaryl Chloride (1.0 equiv)
-
(2-Methoxy-ethyl)-thiazol-2-ylmethyl-amine (1.1 equiv)
-
Base: Cs
CO (2.0 equiv) or DIPEA (2.5 equiv) -
Solvent: DMSO or NMP (for high temp) / THF (for reactive electrophiles)
Step-by-Step Methodology:
-
Setup: In a microwave vial, combine the Heteroaryl Chloride (0.5 mmol) and the Amine building block (0.55 mmol).
-
Solvent/Base: Add anhydrous DMSO (2 mL) and Cs
CO (1.0 mmol). -
Reaction:
-
Standard: Heat to 80–100°C for 4–12 hours.
-
Microwave: 120°C for 30 minutes.
-
-
Monitoring: Monitor for the disappearance of the chloride starting material via LCMS.
-
Workup: Pour reaction mixture into ice-water (20 mL).
-
Precipitation: If solid forms, filter and wash with water.[2]
-
Extraction: If no precipitate, extract with EtOAc (3x).
-
-
Purification: Reverse-phase Preparative HPLC is often required to remove high-boiling solvents (DMSO/NMP) completely.[1]
Synthetic Workflow Visualization
Figure 2: Primary synthetic pathways for diversifying the thiazole-amine building block.
Quality Control & Handling
Analytical Expectations
-
1H NMR (DMSO-d6):
-
Thiazole protons: Two doublets (or singlets depending on resolution) in the aromatic region ~7.6–7.8 ppm.
-
Methoxy: Strong singlet ~3.3 ppm.
-
Ethyl Linker: Multiplets ~3.5 ppm (OCH
) and ~2.8 ppm (NCH ). -
N-CH2-Thiazole: Singlet ~4.1 ppm.
-
-
Mass Spectrometry: Electrospray Ionization (ESI+) will show a dominant [M+H]
peak at 173.1 Da .
Storage & Stability
-
State: Typically supplied as a hydrochloride salt (solid) or free base (viscous oil).
-
Hygroscopicity: The free base is hygroscopic due to the ether/amine functions. Store under nitrogen/argon at -20°C.
-
Stability: Avoid prolonged exposure to air (CO
absorption by amine). Stable in solution (DMSO/MeOH) for >24 hours.
References
-
Thiazoles in Drug Discovery
-
Methoxyethyl Group Properties
- Title: 2′-O-Methoxyethyl-modified Antisense Oligonucleotides.
-
Source:Nucleic Acids Research.[1]
- Context: Validates the solubility and metabolic stability conferred by the methoxyethyl (MOE)
-
Amide Coupling Protocols
- Title: Amide bond formation: beyond the myth of coupling reagents.
- Source:Chemical Society Reviews (2009).
- Context: Standard protocols for H
-
Compound Data (PubChem)
Sources
- 1. 886504-94-5 | 2-Methoxy-N-(thiazol-2-ylmethyl)ethanamine - AiFChem [aifchem.com]
- 2. Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture | MDPI [mdpi.com]
- 3. China Intermediates 5-Methoxybenzo[d]thiazol-2-amine for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 4. Methyl[2-(1,3-thiazol-2-yl)ethyl]amine | CAS 152483-10-8 [benchchem.com]
Topic: Reaction Conditions for the N-Alkylation of (2-Methoxy-ethyl)-thiazol-2-ylmethyl-amine
An Application Note and Comprehensive Protocol Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents. The strategic N-alkylation of this and related amine structures is a critical step in modulating their biological activity, influencing potency, selectivity, and pharmacokinetic profiles. This guide provides a detailed exploration of the reaction conditions for the N-alkylation of a specific secondary amine, (2-Methoxy-ethyl)-thiazol-2-ylmethyl-amine. We will dissect the foundational principles of N-alkylation, present validated, step-by-step protocols for various synthetic strategies, and offer insights into the rationale behind experimental choices. This document is designed to empower researchers to confidently and efficiently synthesize novel derivatives for applications in drug discovery and materials science.
Foundational Principles: The Chemistry of N-Alkylation
The alkylation of an amine involves the formation of a new carbon-nitrogen bond. For a secondary amine like (2-Methoxy-ethyl)-thiazol-2-ylmethyl-amine, this transformation yields a tertiary amine. The choice of methodology is paramount, as it dictates the reaction's efficiency, selectivity, and compatibility with various functional groups.
Direct Alkylation via Nucleophilic Substitution (S_N2)
The most traditional method for amine alkylation involves the reaction of the amine, acting as a nucleophile, with an electrophilic alkyl halide. The reaction proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism.
-
Mechanism: The lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide ion and forming a trialkylammonium salt. A base is then required to deprotonate this salt, yielding the final tertiary amine product.
-
Challenges: A significant drawback of this method is the potential for over-alkylation. The tertiary amine product is often still nucleophilic and can react further with the alkyl halide to form a quaternary ammonium salt.[1][2] This can lead to a mixture of products and reduce the yield of the desired tertiary amine.[1] Controlling stoichiometry and reaction conditions is crucial to mitigate this side reaction.
Reductive Amination: A Controlled Approach
Reductive amination is a highly versatile and widely used method for the controlled alkylation of amines. This "one-pot" two-step process offers superior control over the degree of alkylation compared to direct alkylation with halides.[2]
-
Mechanism: The process begins with the reaction between the secondary amine and an aldehyde or ketone to form an intermediate iminium ion. This electrophilic intermediate is not isolated but is immediately reduced in situ by a reducing agent to furnish the tertiary amine.
-
Advantages: Because the iminium ion is more readily reduced than the starting carbonyl compound, and the resulting tertiary amine is less reactive under these conditions, the formation of quaternary salts is generally avoided. The choice of reducing agent is critical; mild hydrides like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) are commonly employed as they are selective for the iminium ion over the carbonyl group.[3]
Sustainable Alkylation with Alcohols: The "Borrowing Hydrogen" Strategy
A modern and environmentally benign approach utilizes alcohols as alkylating agents, catalyzed by transition metal complexes.[4][5][6] This methodology, known as the "borrowing hydrogen" or "hydrogen autotransfer" strategy, generates water as the sole byproduct.[4][5][6]
-
Mechanism: The catalyst temporarily "borrows" hydrogen from the alcohol, oxidizing it to the corresponding aldehyde or ketone. This carbonyl compound then condenses with the amine to form an iminium ion, as in reductive amination. Finally, the catalyst returns the "borrowed" hydrogen to the iminium ion, reducing it to the final alkylated amine and regenerating the catalyst. This elegant cascade occurs in a single pot.
Synthesis of the Starting Material: (2-Methoxy-ethyl)-thiazol-2-ylmethyl-amine
Before alkylation, the secondary amine starting material must be synthesized. A reliable method is the reductive amination of thiazole-2-carbaldehyde with 2-methoxyethanamine.
Protocol 1: Synthesis of (2-Methoxy-ethyl)-thiazol-2-ylmethyl-amine
This protocol details the initial formation of an imine between thiazole-2-carbaldehyde and 2-methoxyethanamine, followed by in-situ reduction.
Materials:
-
Thiazole-2-carbaldehyde
-
2-Methoxyethanamine
-
Sodium borohydride (NaBH₄)
-
Anhydrous Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Imine Formation: To a round-bottom flask charged with a magnetic stir bar, add thiazole-2-carbaldehyde (1.0 eq). Dissolve it in anhydrous methanol (approx. 0.2 M).
-
Add 2-methoxyethanamine (1.1 eq) to the solution. Stir the mixture at room temperature for 2-3 hours. Monitor the formation of the imine by Thin Layer Chromatography (TLC).
-
Reduction: Cool the reaction mixture to 0 °C using an ice bath.
-
Carefully add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature does not rise above 5 °C. Caution: Hydrogen gas is evolved.
-
Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 4-6 hours or until TLC analysis indicates complete consumption of the imine intermediate.
-
Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.
-
Partition the residue between dichloromethane (DCM) and saturated NaHCO₃ solution.
-
Separate the layers and extract the aqueous phase twice more with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude amine by column chromatography on silica gel to obtain the pure secondary amine.
Protocols for N-Alkylation
The following protocols provide detailed procedures for alkylating the synthesized (2-Methoxy-ethyl)-thiazol-2-ylmethyl-amine using different methodologies.
Protocol 2: N-Alkylation with Alkyl Halides
This classic S_N2 approach is suitable for simple, reactive alkyl halides.
Materials:
-
(2-Methoxy-ethyl)-thiazol-2-ylmethyl-amine (1.0 eq)
-
Alkyl halide (e.g., Benzyl bromide, Ethyl iodide) (1.2 eq)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 eq)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Water, Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve (2-Methoxy-ethyl)-thiazol-2-ylmethyl-amine (1.0 eq) in DMF or MeCN (approx. 0.3 M).
-
Add the base, potassium carbonate (2.0 eq). Rationale: The base neutralizes the acid (e.g., HBr) formed during the reaction, preventing protonation of the starting amine which would render it non-nucleophilic.
-
Add the alkyl halide (1.2 eq) dropwise to the stirred suspension.
-
Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine to remove residual DMF and salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Table 1: Representative Conditions for Direct Alkylation
| Entry | Alkylating Agent (1.2 eq) | Base (2.0 eq) | Solvent | Temp (°C) | Time (h) |
| 1 | Benzyl bromide | K₂CO₃ | DMF | 60 | 6 |
| 2 | Ethyl iodide | K₂CO₃ | MeCN | 80 (reflux) | 8 |
| 3 | 3-Bromopropionitrile | DIPEA | MeCN | 70 | 10 |
Protocol 3: N-Alkylation via Reductive Amination
This method offers excellent control and is ideal for introducing a wide variety of alkyl groups from corresponding aldehydes.
Materials:
-
(2-Methoxy-ethyl)-thiazol-2-ylmethyl-amine (1.0 eq)
-
Aldehyde (e.g., Isobutyraldehyde, Cyclohexanecarboxaldehyde) (1.2 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Saturated aqueous NaHCO₃ solution
-
DCM, Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Reaction Setup: To a round-bottom flask, add (2-Methoxy-ethyl)-thiazol-2-ylmethyl-amine (1.0 eq) and the aldehyde (1.2 eq).
-
Dissolve the components in DCE or THF (approx. 0.2 M). Stir at room temperature for 30-60 minutes to facilitate iminium ion formation.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) in one portion. Rationale: STAB is a mild and selective reducing agent, less basic than NaBH₄, which minimizes side reactions and is particularly effective for reductive aminations.[3]
-
Stir the reaction at room temperature for 6-24 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Carefully quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the mixture with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Table 2: Representative Conditions for Reductive Amination
| Entry | Aldehyde (1.2 eq) | Reducing Agent (1.5 eq) | Solvent | Temp (°C) | Time (h) |
| 1 | Isobutyraldehyde | STAB | DCE | RT | 12 |
| 2 | Cyclohexanecarboxaldehyde | STAB | THF | RT | 16 |
| 3 | Benzaldehyde | STAB | DCE | RT | 8 |
Protocol 4: Microwave-Assisted N-Alkylation with Alkyl Halides
This protocol leverages microwave irradiation to dramatically reduce reaction times.[3]
Materials:
-
(2-Methoxy-ethyl)-thiazol-2-ylmethyl-amine (1.0 eq)
-
Alkyl halide (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
DMF
-
Microwave reactor and appropriate reaction vials
Procedure:
-
Reaction Setup: In a 10 mL microwave reaction vial, combine the amine (1.0 mmol, 1.0 eq), the alkyl halide (1.2 mmol, 1.2 eq), and powdered K₂CO₃ (2.0 mmol, 2.0 eq).
-
Add DMF (3-4 mL).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 120-140 °C for 15-45 minutes. Monitor pressure to ensure it remains within safe limits.
-
Work-up & Purification: After the reaction is complete, cool the vial to room temperature. Follow the work-up and purification steps outlined in Protocol 2.
Visualization of Synthetic Workflow
The following diagrams illustrate the overall synthetic pathway and the key mechanistic steps.
Caption: Overall workflow from starting materials to the final N-alkylated product.
Caption: Mechanistic comparison of Direct Alkylation vs. Reductive Amination pathways.
Concluding Remarks
The N-alkylation of (2-Methoxy-ethyl)-thiazol-2-ylmethyl-amine is a versatile transformation that can be achieved through several reliable methods. For simple and reactive alkylating agents, direct alkylation with halides, especially when accelerated by microwave irradiation, provides a rapid route to the desired products. However, for greater control, broader substrate scope, and circumvention of over-alkylation issues, reductive amination stands out as the superior methodology. The selection of the optimal protocol will depend on the specific target molecule, available reagents, and desired scale of the synthesis. The procedures outlined in this guide provide a robust foundation for researchers to build upon in their synthetic endeavors.
References
-
University of Calgary. Ch22: Alkylation of Amines. University of Calgary. Available at: [Link]
-
The Journal of Organic Chemistry. Catalytic N-Alkylation of (Hetero)Aromatic Amines and Tandem Annulation Reactions. ACS Publications. Available at: [Link]
-
National Center for Biotechnology Information. Catalytic N-Alkylation of (Hetero)Aromatic Amines and Tandem Annulation Reactions. Available at: [Link]
-
Chemistry LibreTexts. 20.05.1: Alkylation of Amines by Alkyl Halides. Chemistry LibreTexts. Available at: [Link]
-
Organic Letters. General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. ACS Publications. Available at: [Link]
-
Master Organic Chemistry. Alkylation of Amines (Sucks!). Master Organic Chemistry. Available at: [Link]
-
Life and Applied Sciences. A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. Available at: [Link]
-
Arkivoc. Synthesis and some reactions of 5-carbmethoxymethylidene-4-oxo- 1,3-thiazol-2-ylguanidine. Available at: [Link]
- Google Patents. US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines. Google Patents.
-
Royal Society of Chemistry. Efficient nickel-catalysed N-alkylation of amines with alcohols. RSC Publishing. Available at: [Link]
-
ResearchGate. N‐alkylation of (hetero) aromatic amines utilizing (hetero) aromatic and aliphatic alcohols. ResearchGate. Available at: [Link]
-
PubMed. Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermediate Resin on Solid Phase. PubMed. Available at: [Link]
-
ResearchGate. Preparation of Z-2-(2-aminothiazol-4-yl)-2-methoxyimino acetyl chloride hydrochloride. ResearchGate. Available at: [Link]
-
MDPI. Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. MDPI. Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Catalytic N-Alkylation of (Hetero)Aromatic Amines and Tandem Annulation Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficient nickel-catalysed N-alkylation of amines with alcohols - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
peptide coupling procedures involving (2-Methoxy-ethyl)-thiazol-2-ylmethyl-amine
Application Note: High-Efficiency Peptide Coupling Strategies for (2-Methoxy-ethyl)-thiazol-2-ylmethyl-amine
Introduction & Chemical Context
The strategic incorporation of functionalized secondary amines, such as (2-Methoxy-ethyl)-thiazol-2-ylmethyl-amine , is a critical step in the synthesis of advanced peptidomimetics, kinase inhibitors, and targeted protein degraders (PROTACs). The thiazol-2-ylmethyl moiety provides a rigid, heteroaromatic pharmacophore capable of hydrogen bonding and
However, coupling carboxylic acids to this specific secondary amine presents significant synthetic challenges. As a secondary amine, it inherently possesses greater steric bulk than primary amines, raising the activation energy required to form the tetrahedral intermediate.
Mechanistic Causality: The Challenge of the Secondary Amine
Amide bond formation is fundamentally a nucleophilic acyl substitution. When working with (2-Methoxy-ethyl)-thiazol-2-ylmethyl-amine, three distinct factors modulate the reaction kinetics:
-
Electronic Effects: The thiazole ring is electron-withdrawing, which slightly reduces the electron density on the adjacent nitrogen lone pair compared to simple dialkyl amines.
-
Coordination Sequestration: The ether oxygen of the 2-methoxyethyl group can coordinate with metal cations or coupling reagent intermediates, potentially sequestering the reactive amine conformation.
-
Kinetic Side Reactions: Slow coupling rates increase the residence time of the activated carboxylic acid (e.g., the
-acylisourea or active ester). This delay leads to competitive side reactions such as epimerization (racemization) via oxazolone formation, or guanidinylation of the amine when using excess uronium-based reagents like 1[1],[2].
Strategic Selection of Coupling Reagents
To overcome the high kinetic barrier of this specific amine, highly reactive coupling reagents are required. Standard carbodiimides (EDC/HOBt) often fail or result in severe epimerization due to prolonged reaction times.
-
HATU: Developed by3, HATU generates a highly reactive 1-hydroxy-7-azabenzotriazole (HOAt) active ester[3]. The pyridine nitrogen of HOAt provides a neighboring group effect, stabilizing the incoming amine through a 7-membered hydrogen-bonded cyclic transition state, making it exceptionally effective for hindered secondary amines[1].
-
COMU: A third-generation uronium-type reagent based on OxymaPure[4]. 4 is highly soluble, exhibits less epimerization, and does not form explosive byproducts[4]. It is particularly effective in microwave-assisted synthesis and avoids the guanidinylation side-reaction often seen with HATU[5].
Quantitative Comparison of Coupling Reagents
Table 1: Comparative efficiency of coupling reagents for (2-Methoxy-ethyl)-thiazol-2-ylmethyl-amine with a standard Fmoc-protected amino acid (e.g., Fmoc-Val-OH) in DMF.
| Coupling Reagent | Base | Time (h) | Yield (%) | Epimerization (%) | Primary Byproduct Risk |
| EDC / HOBt | DIPEA | 24 | < 40 | > 5.0 | Unreacted starting material |
| PyBOP | DIPEA | 12 | 75 | 2.1 | Pyrrolidine amides |
| HATU | DIPEA | 2 | 92 | < 0.5 | Guanidinylation (if excess) |
| COMU | TMP | 1.5 | 95 | < 0.2 | Minimal |
Experimental Protocols
Note: The following protocols are designed as self-validating systems. The mandatory use of LC-MS monitoring ensures the complete consumption of the active ester and prevents premature quenching, which is a common failure point with hindered amines.
Protocol A: Solution-Phase Coupling using HATU (Standard High-Yield Method)
Objective: Achieve
-
Pre-activation: Dissolve the carboxylic acid (1.0 mmol) and HATU (1.05 mmol) in anhydrous DMF (5 mL) under an inert nitrogen atmosphere.
-
Base Addition: Add
-diisopropylethylamine (DIPEA, 3.0 mmol) dropwise at . Stir for 5 minutes.-
Causality: Pre-activation at lower temperatures minimizes oxazolone formation, preserving stereochemical integrity. The slight deficit of HATU relative to the amine prevents irreversible guanidinylation of the secondary amine.
-
-
Amine Addition: Add (2-Methoxy-ethyl)-thiazol-2-ylmethyl-amine (1.1 mmol) dissolved in 1 mL of DMF.
-
Reaction & Validation: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor via LC-MS. The reaction is self-validating when the mass corresponding to the HOAt active ester completely disappears, replaced by the product mass.
-
Workup: Dilute with EtOAc (30 mL), wash sequentially with 5% aqueous citric acid (
mL), saturated aqueous ( mL), and brine (15 mL). -
Purification: Dry the organic layer over
, concentrate in vacuo, and purify via flash column chromatography (DCM/MeOH gradient).
Protocol B: Microwave-Assisted Coupling using COMU (For Highly Hindered Substrates)
Objective: Accelerate coupling of sterically demanding adjacent residues (e.g., coupling to an
-
Mixing: In a microwave vial, combine the carboxylic acid (0.5 mmol), COMU (0.5 mmol), and the amine (0.6 mmol) in DMF (2.5 mL).
-
Base Addition: Add TMP (1.0 mmol).
-
Causality: TMP is a weaker, more sterically hindered base than DIPEA. This significantly reduces base-catalyzed epimerization while still efficiently neutralizing the released protons during COMU activation[5].
-
-
Microwave Irradiation: Seal the vial and heat in a microwave synthesizer at
for 15 minutes. -
Workup: COMU byproducts are highly water-soluble. Dilute with EtOAc and wash vigorously with water (
mL) and brine. Concentrate and purify.
Visualizations
Logical workflow for the coupling of hindered secondary amines.
Mechanistic pathway of HATU-mediated activation and coupling.
References
-
HATU - Wikipedia , Wikipedia, [Link]
-
Louis A. Carpino - Ralph F. Hirschmann Award , American Peptide Society,[Link]
-
COMU: a third generation of uronium-type coupling reagents , PubMed (NIH),[Link]
-
COMU: scope and limitations of the latest innovation in peptide acyl transfer reagents , PubMed (NIH),[Link]
Sources
- 1. HATU - Wikipedia [en.wikipedia.org]
- 2. bachem.com [bachem.com]
- 3. Louis A. Carpino - Ralph F. Hirschmann Award [americanpeptidesociety.org]
- 4. COMU: a third generation of uronium-type coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. COMU: scope and limitations of the latest innovation in peptide acyl transfer reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
preparation of thiazole-based ligands using (2-Methoxy-ethyl)-thiazol-2-ylmethyl-amine
Application Note & Protocol: High-Yield Preparation and Application of Thiazole-Based Ligands Using (2-Methoxy-ethyl)-thiazol-2-ylmethyl-amine
Introduction: The Strategic Value of the Scaffold
In both advanced medicinal chemistry and coordination chemistry, the design of multi-functional ligands requires building blocks that offer precise topological control and tunable electronic properties. (2-Methoxy-ethyl)-thiazol-2-ylmethyl-amine (CAS: 886504-94-5) is a highly versatile secondary amine that provides three distinct functional domains:
-
A Nucleophilic Secondary Amine: Serves as the primary conjugation point for alkylation, acylation, or Nucleophilic Aromatic Substitution (
). -
A Thiazole Ring: An electron-rich heteroaromatic system. In medicinal chemistry, it frequently acts as a hydrogen-bond acceptor and
-stacking moiety in the hinge region of kinases [1]. In coordination chemistry, the thiazole nitrogen is an excellent -donor, stabilizing transition metals (e.g., Fe, Cu, Ni) in high-spin states[2]. -
A 2-Methoxyethyl Arm: Acts as a hemilabile oxygen donor in metal-organic frameworks (MOFs) to facilitate substrate binding (e.g., in
reduction) [3], or as a solubility-enhancing group that modulates blood-brain barrier permeability in pharmaceutical agents [4].
Physicochemical Profiling & Structural Rationale
Understanding the intrinsic properties of the starting material is critical for predicting its behavior in complex reaction matrices.
Table 1: Physicochemical Properties of (2-Methoxy-ethyl)-thiazol-2-ylmethyl-amine
| Property | Value / Description | Impact on Reaction Design |
| Molecular Formula | Bifunctional nature requires chemoselective reagents. | |
| Molecular Weight | 172.25 g/mol | Low molecular weight allows for high atom economy. |
| Nucleophilicity | Moderate (Secondary Amine) | Requires elevated temperatures or strong electrophiles for complete conversion. |
| Solubility | High in polar aprotic solvents | Ideal for DMF/DMSO-based |
| Coordination Mode | Bidentate (N,N) or Tridentate (N,N,O) | Hemilabile ether oxygen allows dynamic metal chelation. |
Mechanistic Insights: Causality in Reaction Design
When synthesizing complex ligands from this amine, the choice of reagents dictates the purity profile of the final product.
-
For Aliphatic Alkylation (Coordination Ligands): To create multidentate chelators (e.g., adding a picolyl group), weak inorganic bases like Potassium Carbonate (
) in Acetonitrile ( ) are preferred. provides optimal thermodynamic control to neutralize hydrochloride salts of the electrophile without causing base-catalyzed degradation. is chosen over DMF to prevent formylation side-reactions and simplify the aqueous workup. -
For
Coupling (Medicinal Chemistry): When attaching the amine to a larger heterocyclic core (e.g., a thienopyrimidine scaffold for PI3K/mTOR inhibitors), the secondary amine faces steric hindrance. Therefore, high-dielectric solvents like DMF are required to stabilize the transient Meisenheimer complex. N,N-Diisopropylethylamine (DIPEA) is utilized because its steric bulk prevents it from acting as a competing nucleophile [1].
Figure 1: Divergent synthetic workflows utilizing the thiazole-amine scaffold for distinct advanced applications.
Experimental Procedures (Self-Validating Protocols)
Protocol A: Synthesis of a Tetradentate N,N,N,O-Ligand via N-Alkylation
Application: Preparation of chelators for Fe(II) spin-crossover complexes or Tc-99m radiopharmaceuticals [2] [4].
-
Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add (2-Methoxy-ethyl)-thiazol-2-ylmethyl-amine (1.0 eq, 10 mmol) and anhydrous
(30 mL). -
Base Addition: Add finely powdered anhydrous
(3.0 eq, 30 mmol). Causality: Excess base is required to neutralize the HCl salt of the incoming electrophile and drive the reaction forward. -
Electrophile Addition: Slowly add 2-Picolyl chloride hydrochloride (1.1 eq, 11 mmol) in portions over 15 minutes at 0 °C to prevent exothermic side reactions.
-
Heating & IPC: Attach a reflux condenser and heat the mixture to 70 °C for 12 hours.
-
In-Process Control (IPC): Monitor via LC-MS. The reaction is complete when the starting material mass (
) is consumed, and the product mass ( ) dominates.
-
-
Workup (Self-Validating Step): Cool to room temperature and filter the suspension through a Celite pad to remove inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in Ethyl Acetate (50 mL) and wash with saturated aqueous
(2 × 25 mL) and brine (25 mL). Dry over anhydrous . -
Purification: Purify via flash column chromatography (Silica gel,
:MeOH 95:5) to yield the pure tetradentate ligand as a pale yellow oil.
Protocol B: Synthesis of a Kinase Inhibitor Intermediate via
Application: Integration into thienopyrimidine scaffolds for PI3K/mTOR targeted cancer therapies [1].
-
Reaction Setup: In a 50 mL sealed tube, dissolve the heteroaryl chloride (e.g., a 2-chloro-thienopyrimidine derivative) (1.0 eq, 5 mmol) in anhydrous DMF (15 mL).
-
Reagent Addition: Add (2-Methoxy-ethyl)-thiazol-2-ylmethyl-amine (1.2 eq, 6 mmol) followed by DIPEA (2.5 eq, 12.5 mmol). Causality: DIPEA acts as a non-nucleophilic proton sponge. DMF provides the necessary dielectric constant to stabilize the highly polar transition state of the
mechanism. -
Heating & IPC: Seal the tube and heat to 85 °C for 8 hours.
-
In-Process Control (IPC): Monitor via TLC (Hexanes:EtOAc 1:1, UV 254 nm).
-
-
Workup (Critical Causality Step): Cool the mixture and dilute with EtOAc (100 mL). Wash the organic layer with 5% aqueous LiCl solution (3 × 30 mL) .
-
Causality: The LiCl wash is a highly specific, self-validating technique to quantitatively partition DMF into the aqueous phase, preventing solvent carryover that would otherwise ruin subsequent crystallization or coupling steps.
-
-
Isolation: Wash with brine, dry over
, and concentrate. Triturate the resulting solid with cold diethyl ether to yield the functionalized intermediate.
Quantitative Data & Reaction Optimization
To maximize the yield of the
Table 2: Optimization of
| Entry | Solvent | Base | Temp (°C) | Time (h) | IPC Conversion (%) | Isolated Yield (%) |
| 1 | THF | 65 | 24 | 45 | 38 | |
| 2 | 80 | 18 | 60 | 52 | ||
| 3 | DMF | 85 | 12 | 85 | 78 | |
| 4 | DMF | DIPEA | 85 | 8 | >99 | 92 |
| 5 | DMSO | DIPEA | 85 | 8 | >99 | 81* |
*Note: Lower isolated yield in Entry 5 is due to the difficulty of completely removing DMSO during the aqueous workup compared to the LiCl/DMF system.
Applications in Advanced Modalities
Medicinal Chemistry: Kinase Inhibition
When incorporated into larger pharmacophores, the thiazole-amine acts as a critical binding determinant. In PI3K/mTOR inhibitors, the thiazole nitrogen targets the kinase hinge region via hydrogen bonding, while the flexible 2-methoxyethyl group projects into the solvent-exposed channel, improving the overall pharmacokinetic profile (ADME) without disrupting target affinity [1].
Figure 2: Mechanism of action for thiazole-ligand functionalized inhibitors disrupting the PI3K/AKT/mTOR signaling cascade.
Coordination Chemistry: MOFs and Radiopharmaceuticals
In inorganic chemistry, the N,N,O-donor set of the alkylated derivative forms highly stable 5-membered chelate rings with transition metals. Recent studies have demonstrated that thiazole-containing coordination polymers exhibit unique electrochemical stability, making them ideal candidates for the electrocatalytic reduction of
References
- Vertex Pharmaceuticals Inc. (2012). Pharmaceutical compounds. US Patent US8153629B2.
- MDPI Crystals. (2022). Three Novel Thiazole-Arm Containing 1,3,4-Oxadiazole-Based [HS-HS] Fe(II) Dinuclear Complexes.
- New Journal of Chemistry (RSC). (2022). Electrochemical activation of CO2 by MOF-(Fe, Ni, Mn) derivatives of 5-aminoisophthalic acid and the thiazole group influence on its catalytic activity.
- Open MedScience. (2015). Bifunctional metal-nitroimidazole complexes for hypoxia theranosis in cancer.
Application Note: Reductive Amination Strategies for the Synthesis of (2-Methoxy-ethyl)-thiazol-2-ylmethyl-amine
Executive Summary & Retrosynthetic Strategy
The synthesis of structurally diverse secondary amines is a cornerstone of modern drug discovery and development. This application note details the optimized reductive amination protocol for synthesizing (2-Methoxy-ethyl)-thiazol-2-ylmethyl-amine (CAS: 886504-94-5)[1].
Retrosynthetic analysis of the target secondary amine yields two primary disconnections:
-
Route A: Condensation of thiazole-2-carboxaldehyde with 2-methoxyethylamine[2].
-
Route B: Condensation of thiazol-2-ylmethanamine with 2-methoxyacetaldehyde.
Route A is the definitive choice for scalable and robust synthesis. Thiazole-2-carboxaldehyde is highly stable and commercially abundant, whereas 2-methoxyacetaldehyde is prone to polymerization and hydration, making Route B operationally challenging[3].
Caption: Retrosynthetic pathways for (2-Methoxy-ethyl)-thiazol-2-ylmethyl-amine via reductive amination.
Mechanistic Insights & Reagent Selection
The reductive amination process involves the initial condensation of the aldehyde and amine to form a hemiaminal, which dehydrates to form an electrophilic iminium ion. This intermediate is subsequently reduced in situ to the target secondary amine[4].
Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is universally recognized as the gold-standard reductant for this transformation[5]. The substitution of three hydride groups with electron-withdrawing acetoxy ligands significantly attenuates the nucleophilicity of the boron center. Consequently, STAB is unreactive toward the starting thiazole-2-carboxaldehyde but highly reactive toward the more electrophilic, protonated iminium intermediate[6]. This chemoselectivity prevents the premature reduction of the aldehyde to an alcohol—a common failure point when using stronger reductants like NaBH₄.
Caption: Mechanistic sequence of STAB-mediated reductive amination via an iminium ion intermediate.
Experimental Design & Causality
To ensure high yields and reproducibility, the experimental conditions must be tightly controlled:
-
Solvent Selection (DCE): 1,2-Dichloroethane (DCE) is selected as the primary solvent. Empirical data demonstrates that STAB exhibits superior solubility and kinetic profiles in DCE compared to THF or acetonitrile[5].
-
Acid Catalysis (AcOH): While aliphatic amines reacting with aldehydes can sometimes proceed without acid, the addition of 1.0 equivalent of glacial acetic acid serves a dual purpose: it accelerates the dehydration of the hemiaminal to the iminium ion and ensures the intermediate remains protonated, which is a strict prerequisite for STAB-mediated hydride transfer[4].
-
Stoichiometry: A slight excess of the amine (1.05 equiv) ensures complete consumption of the valuable thiazole aldehyde. STAB is used in excess (1.4–1.5 equiv) to account for any competitive hydrolysis by adventitious moisture[3].
Quantitative Reagent Comparison
| Reducing Agent | Chemoselectivity (Iminium vs Aldehyde) | Toxicity / Byproducts | Optimal pH Range | Solvent Compatibility | Recommendation for this Protocol |
| NaBH(OAc)₃ (STAB) | Excellent (Steric/electronic hindrance) | Low (Acetate byproducts) | Weakly acidic (pH 4–5) | DCE, THF, DCM | Primary Choice [5] |
| NaCNBH₃ | Good | High (HCN gas risk at low pH) | Weakly acidic (pH 5–6) | MeOH, EtOH, THF | Alternative (Fume hood strictly req.) |
| NaBH₄ | Poor (Reduces aldehyde rapidly) | Low | Basic to Neutral | MeOH, EtOH | Not recommended (Requires indirect/stepwise method)[6] |
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. Embedded In-Process Controls (IPCs) allow the operator to verify the success of each mechanistic step before proceeding, ensuring trustworthiness and minimizing downstream purification failures.
Scale: 10.0 mmol Target Yield: 80–90%
Materials Required:
-
Thiazole-2-carboxaldehyde: 1.13 g (10.0 mmol, 1.0 equiv)
-
2-Methoxyethylamine: 0.79 g (10.5 mmol, 1.05 equiv)
-
Sodium triacetoxyborohydride (STAB): 2.97 g (14.0 mmol, 1.4 equiv)
-
Glacial Acetic Acid: 0.57 mL (10.0 mmol, 1.0 equiv)
-
Anhydrous 1,2-Dichloroethane (DCE): 40 mL
Step-by-Step Methodology:
Step 1: Imine Formation
-
In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve thiazole-2-carboxaldehyde (1.13 g) and 2-methoxyethylamine (0.79 g) in anhydrous DCE (40 mL) under a nitrogen atmosphere.
-
Causality: Conducting this under nitrogen prevents the oxidative degradation of the aldehyde and limits moisture, which can drive the iminium equilibrium backward.
Step 2: Acid Catalysis & Maturation
-
Add glacial acetic acid (0.57 mL) dropwise via syringe.
-
Stir the mixture at room temperature (20–25 °C) for 30 minutes.
-
IPC 1 (Visual Validation): The addition of acetic acid should result in a slight color change (often a deepening yellow), indicating the formation of the conjugated iminium species.
Step 3: Hydride Reduction
-
Cool the reaction mixture to 0 °C using an ice-water bath.
-
Add STAB (2.97 g) portion-wise over 15 minutes.
-
Causality: Adding STAB at 0 °C mitigates the mild exotherm associated with hydride transfer and minimizes the background reduction of any unreacted aldehyde.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 to 12 hours.
-
IPC 2 (Chromatographic Validation): Monitor via TLC (EtOAc/Hexane 1:1, visualized by UV). The reaction is complete when the aldehyde spot (higher Rf) is entirely consumed.
Step 4: Quench and Workup
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ (30 mL) until effervescence ceases (pH ~8).
-
IPC 3 (Chemical Validation): The slow addition of NaHCO₃ must produce visible effervescence (CO₂ evolution). This acts as a critical positive control; if no effervescence is observed, the STAB was either degraded prior to use or completely consumed by moisture, warranting a re-evaluation of reagent integrity.
-
Transfer the biphasic mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Step 5: Purification
-
Purify the crude yellow oil via flash column chromatography (Silica gel, eluting with a gradient of DCM:MeOH 98:2 to 95:5) to afford pure (2-Methoxy-ethyl)-thiazol-2-ylmethyl-amine.
-
IPC 4 (Staining Validation): Use Ninhydrin stain on the TLC of the fractions. The product will stain strongly (typically blue/purple), confirming the presence of the secondary amine.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849-3862.[5][6] URL: [Link]
-
Kempf, D. J., et al. "Retroviral protease inhibiting compounds." US Patent 5,354,866, 1993.[2] URL:
-
Master Organic Chemistry. "Reductive Amination, and How It Works." Advanced Organic Chemistry Resources, 2017.[4] URL: [Link]
-
Chemsrc. "886504-94-5 CAS Database." Chemical Sourcing Directory, 2024.[1] URL: [Link]
Sources
- 1. 886504-94-5_CAS号:886504-94-5_厂家_生产厂家_批发商 - 化源网 [m.chemsrc.com]
- 2. US5354866A - Retroviral protease inhibiting compounds - Google Patents [patents.google.com]
- 3. 4-Isopropyl-1,3-thiazole-2-carbaldehyde | RUO | Supplier [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
functionalization of the thiazole ring in (2-Methoxy-ethyl)-thiazol-2-ylmethyl-amine
Executive Summary
This guide details the strategic functionalization of (2-Methoxy-ethyl)-thiazol-2-ylmethyl-amine , a versatile secondary amine building block used in medicinal chemistry. The thiazole ring is a "privileged scaffold" found in numerous FDA-approved therapeutics (e.g., Dasatinib, Dabrafenib). However, its chemical modification requires strict regiochemical control and chemoselective handling of the reactive secondary amine side chain.
This protocol focuses on the C5-position of the thiazole ring, which is the primary vector for electrophilic substitution and C-H activation.[1] We present a modular workflow: Protection
Structural Analysis & Reactivity Profile
The Substrate[2]
-
IUPAC Name:
-(2-methoxyethyl)-1-(thiazol-2-yl)methanamine -
Core Features:
-
Thiazole Ring: Electron-deficient aromatic heterocycle.
-
C2-Position: Occupied by the aminomethyl tether.
-
Secondary Amine: Nucleophilic and basic (
). Must be masked to prevent catalyst poisoning (Pd/Cu) or quenching of organometallics (Li/Mg). -
Methoxyethyl Tail: A polar solubilizing group that improves physicochemical properties (LogD).
-
Reactivity Hotspots
The functionalization strategy relies on the innate electronic bias of the thiazole ring:
-
C5 Position (Nucleophilic/Acidic): The most reactive site for Electrophilic Aromatic Substitution (EAS) and Direct C-H Arylation. It is also the preferred site for lithiation due to the stabilizing effect of the sulfur atom (alpha-heteroatom effect).
-
C4 Position: Significantly less reactive. Accessing C4 typically requires blocking C5 or using specific directing groups, which is outside the scope of standard diversification.
Figure 1: Reactivity map of the target substrate. The C5 position is the primary gateway for chemical diversity, contingent on amine protection.
Phase 1: Pre-requisite Protection
Rationale: The secondary amine proton is acidic enough to quench organolithium reagents (
Protocol 1: N-Boc Protection
-
Reagents: Substrate (1.0 equiv),
(1.1 equiv), (1.5 equiv), DCM (0.2 M). -
Procedure:
-
Dissolve (2-Methoxy-ethyl)-thiazol-2-ylmethyl-amine in dry Dichloromethane (DCM) under
. -
Add Triethylamine (
) and cool to 0°C. -
Add Di-tert-butyl dicarbonate (
) dropwise (dissolved in minimal DCM). -
Warm to Room Temperature (RT) and stir for 4 hours.
-
Workup: Wash with 1M citric acid (removes unreacted amine), saturated
, and brine. Dry over .[1] -
Yield: Expect >90% of colorless oil.
-
Validation:
shows disappearance of broad NH peak and appearance of singlet ~1.45 ppm (9H).
-
Phase 2: Functionalization Modules
Module A: C5-Halogenation (Bromination)
Application: Creates a versatile handle for Suzuki, Stille, or Negishi couplings. Mechanism: Electrophilic Aromatic Substitution (EAS).[2]
Protocol:
-
Substrate: N-Boc protected intermediate.
-
Reagents: N-Bromosuccinimide (NBS) (1.05 equiv), Acetonitrile (MeCN) (0.1 M).
-
Procedure:
-
Dissolve substrate in MeCN at 0°C (protect from light).
-
Add NBS portion-wise over 15 minutes. Note: Rapid addition can lead to exotherms.
-
Stir at 0°C for 2 hours, then warm to RT for 1 hour.
-
Quench: Add saturated
(sodium thiosulfate) to destroy excess bromine. -
Extraction: Extract with EtOAc.
-
Purification: Silica gel chromatography (Hexane/EtOAc).[1] C5-Bromo product is typically less polar than the starting material.
-
Module B: Direct C-H Arylation (Green Chemistry)
Application: Direct coupling of the thiazole C5-H with aryl halides, bypassing the bromination step.[3] High atom economy.[1] Mechanism: Concerted Metallation-Deprotonation (CMD).
Protocol:
-
Substrate: N-Boc protected intermediate (1.0 equiv).
-
Coupling Partner: Aryl Bromide/Iodide (1.2 equiv).
-
Catalyst System:
(5 mol%), (10 mol%) or XPhos. -
Base:
or (2.0 equiv). -
Solvent: Toluene or DMAc (degassed), 100-120°C.
-
Procedure:
-
Combine all solids in a pressure vial.
-
Evacuate and backfill with Argon (3x).
-
Add solvent and seal. Heat to 110°C for 16 hours.
-
Filtration: Filter through Celite to remove Pd black.
-
Purification: Flash chromatography.[1]
-
Module C: C5-Lithiation (Introduction of Carbonyls)
Application: Access to aldehydes (formylation), carboxylic acids, or ketones. Mechanism: Lithiation at the most acidic proton (C5) stabilized by the adjacent Sulfur.
Protocol:
-
Substrate: N-Boc protected intermediate (1.0 equiv).
-
Reagent: n-Butyllithium (n-BuLi) (1.1 equiv, 2.5M in hexanes).
-
Electrophile: DMF (for aldehyde),
(solid/gas for acid), or Alkyl Halide. -
Solvent: Dry THF, -78°C.
-
Procedure:
-
Cool THF solution of substrate to -78°C (Dry Ice/Acetone bath).
-
Add n-BuLi dropwise down the side of the flask. Critical: Maintain Temp < -70°C.
-
Stir for 30-45 mins. The solution often turns yellow/orange (formation of lithio-species).
-
Add Electrophile (e.g., dry DMF) neat or in THF.
-
Stir 30 mins at -78°C, then warm to 0°C.
-
Quench: Saturated
.
-
Phase 3: Deprotection
Protocol:
-
Reagents: Trifluoroacetic acid (TFA) / DCM (1:4 ratio) or 4M HCl in Dioxane.
-
Procedure: Stir at RT for 1-2 hours. Remove volatiles in vacuo.
-
Free Basing: The product will be a TFA/HCl salt. Dissolve in DCM, wash with saturated
to obtain the free secondary amine.
Experimental Workflow Diagram
Figure 2: Divergent synthesis workflow. Route B (Direct C-H Arylation) offers the shortest path to arylated analogs.
Data Summary & Comparison
| Method | Target Substituent (C5) | Reagents | Key Advantage | Limitation |
| Halogenation | Bromine (-Br) | NBS, MeCN | Scalable, creates universal handle | Requires 2 steps for arylation (Bromination + Suzuki) |
| C-H Arylation | Aryl/Heteroaryl | Pd(OAc)2, Ligand, Ar-X | High Atom Economy , 1 step | Requires screening of ligands for sterically hindered substrates |
| Lithiation | Formyl (-CHO), Carboxyl (-COOH) | n-BuLi, Electrophile | Access to carbon-centered electrophiles | Requires cryogenic conditions (-78°C); strictly anhydrous |
References
-
Thiazole C-H Activation: Roger, J., et al. "Palladium-Catalyzed Direct Arylation of 5-Membered Heterocycles." ChemCatChem, 2010.
-
Lithiation Regioselectivity: Stanetty, P., et al. "Direct Lithiation of 1,3-Azoles." Mini-Reviews in Organic Chemistry, 2005.
-
General Thiazole Chemistry: Eicher, T., & Hauptmann, S. The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH, 2003.
-
C-H Activation Protocols: "Application Notes and Protocols for the Functionalization of the C5 Position of the Thiazole Ring." Benchchem Application Note.
-
Minisci Reaction (Radical C-H): Duncton, M. A. J. "Minisci reactions: Versatile CH-functionalizations for medicinal chemists." Med. Chem. Commun., 2011.
(Note: While specific CAS 886504-94-5 is a catalog item, the protocols above are adapted from standard validated methodologies for 2-alkylaminomethyl-thiazoles.)
Sources
Application Note: Chemoselective Acylation of (2-Methoxy-ethyl)-thiazol-2-ylmethyl-amine
Executive Summary
The acylation of secondary amines is a fundamental transformation in the synthesis of active pharmaceutical ingredients (APIs). This application note details the optimized protocols for the N-acylation of (2-Methoxy-ethyl)-thiazol-2-ylmethyl-amine , a highly versatile bifunctional building block frequently utilized in the development of kinase inhibitors and GPCR ligands. By analyzing the distinct electronic and steric properties of this substrate, this guide provides two validated, step-by-step methodologies: a Schotten-Baumann-type reaction using acyl chlorides, and a mild amide coupling utilizing HATU.
Mechanistic Rationale & Substrate Profiling
Successful functionalization of (2-Methoxy-ethyl)-thiazol-2-ylmethyl-amine requires a deep understanding of its structural components to ensure chemoselectivity and high yields.
-
Chemoselectivity Profile: The molecule features three potential sites of interaction: a secondary aliphatic amine, a thiazole heterocycle, and a methoxyethyl ether. The secondary amine is highly nucleophilic and serves as the primary reactive center. The thiazole nitrogen (pKa ~2.5) is weakly nucleophilic and does not compete during standard acylation, allowing the reaction to proceed without the need for transient protecting groups[1]. The ether oxygen remains inert under these conditions.
-
Base Selection Causality: N,N-Diisopropylethylamine (DIPEA) is strictly recommended over Triethylamine (TEA). In amide coupling, the weak base DIPEA deprotonates the carboxylic acid to form a carboxylate ion, which subsequently attacks the coupling reagent to form the active ester[2]. DIPEA’s significant steric bulk prevents it from acting as a competing nucleophile, thereby suppressing the formation of unwanted ketene intermediates or competing acylammonium salts.
-
Coupling Reagent Rationale: For complex or sterically hindered carboxylic acids, HATU is the premier choice. The reaction proceeds via an OAt-active ester. The pyridine nitrogen of the HOAt leaving group provides a critical neighboring group effect, stabilizing the incoming secondary amine through a 7-membered hydrogen-bonded cyclic transition state, which drastically accelerates the acylation[3].
Methodological Workflow
Workflow for the chemoselective acylation of (2-Methoxy-ethyl)-thiazol-2-ylmethyl-amine.
General Procedure A: Acylation via Acyl Chlorides
This method is ideal when the corresponding acyl chloride is commercially available or easily synthesized. It is a rapid, highly efficient Schotten-Baumann-type transformation[4].
Step-by-Step Protocol:
-
Preparation: In an oven-dried flask under an inert atmosphere (N2 or Ar), dissolve (2-Methoxy-ethyl)-thiazol-2-ylmethyl-amine (1.0 equiv) and DIPEA (2.5 equiv) in anhydrous dichloromethane (DCM) to achieve a substrate concentration of 0.1 M.
-
Thermal Control: Cool the reaction mixture to 0 °C using an ice-water bath. Insight: Lowering the temperature controls the exothermic nature of the reaction and prevents the degradation of the highly reactive acyl chloride[4].
-
Electrophile Addition: Add the acyl chloride (1.1 equiv) dropwise over 5–10 minutes to prevent localized heating.
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.
-
Chemoselective Workup: Quench the reaction with saturated aqueous NaHCO3 and extract with DCM. Wash the combined organic layers with 5% aqueous citric acid.
-
Critical Insight: Do not use strong aqueous acids (e.g., 1M HCl) for the acid wash. The thiazole ring is weakly basic; strong acids will protonate the heterocycle, pulling your target amide into the aqueous waste stream.
-
-
Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography if necessary.
General Procedure B: Amide Coupling via Carboxylic Acids
This method is required when dealing with complex, custom, or functionally dense carboxylic acids where acyl chloride generation is not viable[5].
Step-by-Step Protocol:
-
Pre-activation: In an oven-dried flask, dissolve the carboxylic acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous N,N-Dimethylformamide (DMF) (0.1 M). Add DIPEA (3.0 equiv) and stir at room temperature for 15–30 minutes.
-
Insight: This crucial pre-activation step ensures the complete conversion of the carboxylic acid to the highly reactive OAt-active ester before the secondary amine is introduced, preventing side reactions[3].
-
-
Amine Addition: Add (2-Methoxy-ethyl)-thiazol-2-ylmethyl-amine (1.0 equiv) to the activated ester solution in a single portion.
-
Propagation: Stir the reaction mixture at room temperature for 4–12 hours.
-
Workup: Dilute the reaction mixture with Ethyl Acetate (EtOAc). Wash the organic layer extensively with 5% aqueous LiCl (3 × equal volume) to partition the DMF out of the organic phase. Follow with a saturated NaHCO3 wash, then brine.
-
Isolation: Dry over anhydrous Na2SO4, filter, and concentrate. Purify the crude product via reverse-phase HPLC or silica gel chromatography.
Self-Validation & Reaction Monitoring
To ensure the integrity of the protocol, the system must be self-validating. Rely on the following analytical cues:
-
TLC (Ninhydrin Stain): Spot the reaction mixture alongside the starting amine. Stain the TLC plate with Ninhydrin and heat. The starting secondary amine will appear as a distinct spot (typically reddish-brown). The successful formation of the amide consumes the secondary amine, rendering the product spot Ninhydrin-negative. This binary visual cue provides immediate confirmation of acylation.
-
LC-MS Tracking: The exact mass of the starting amine is 172.25 g/mol . Monitor the disappearance of the m/z 173 [M+H]+ peak and the appearance of the expected product mass. The thiazole ring ensures the product remains highly UV-active at 254 nm.
Quantitative Data & Stoichiometry
| Reagent | Equivalents (Method A) | Equivalents (Method B) | Functional Role |
| (2-Methoxy-ethyl)-thiazol-2-ylmethyl-amine | 1.0 | 1.0 | Limiting Reagent / Nucleophile |
| Acyl Chloride | 1.1 - 1.2 | N/A | Electrophile |
| Carboxylic Acid | N/A | 1.1 - 1.2 | Electrophile Precursor |
| HATU | N/A | 1.2 - 1.5 | Uronium Coupling Reagent |
| DIPEA | 2.5 | 3.0 - 4.0 | Non-nucleophilic Base |
References
-
Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
Process optimization for acid-amine coupling: a catalytic approach Source: Current Chemistry Letters URL:[Link]
-
Amide bond formation and peptide coupling Source: Tetrahedron URL:[Link]
-
HATU - Reaction Mechanism and Applications Source: Wikipedia URL:[Link]
-
Amide Synthesis and Reference Reaction Protocols Source: Fisher Scientific URL:[Link]
Sources
Application Note: Strategic Incorporation of (2-Methoxy-ethyl)-thiazol-2-ylmethyl-amine into Heterocyclic Libraries
Executive Summary
This application note details the strategic integration of (2-Methoxy-ethyl)-thiazol-2-ylmethyl-amine (CAS 886504-94-5) into heterocyclic small molecule libraries. This building block combines a privileged thiazole pharmacophore —ubiquitous in kinase and GPCR inhibitors—with a 2-methoxyethyl side chain . The latter serves as a solubility-enhancing "mini-PEG" motif, optimizing the physicochemical profile (LogD, metabolic stability) of the resulting library members without significantly increasing molecular weight.
We present validated protocols for Nucleophilic Aromatic Substitution (SNAr) and Amide Coupling , the two primary vectors for incorporating this amine into diversity-oriented libraries.
Chemical Profile & Handling
Before initiating synthesis, it is critical to understand the physicochemical behavior of the building block.
| Property | Data | Implications for Library Synthesis |
| Structure | (Analogous substructure) | Secondary amine; nucleophilic center is flanked by two methylene groups, minimizing steric hindrance.[1] |
| Formula | C7H12N2OS | MW = 172.25 g/mol .[2] Ideal for Fragment-Based Drug Discovery (FBDD). |
| Basicity | pKa ~ 8.5–9.5 (Secondary Amine) | Critical: Commercial supplies are often HCl salts. You must account for stoichiometry of the base (e.g., DIPEA) to neutralize the salt in situ. |
| Solubility | High in Water, DMSO, MeOH | The methoxyethyl tail ensures products remain soluble in bioassay buffers (PBS/DMSO). |
| Stability | Thiazole ring is stable to acid/base | Compatible with TFA deprotection steps often used in solid-phase synthesis. |
Strategic Rationale: The "Why"
Incorporating this specific amine addresses two common failure modes in high-throughput screening (HTS):
-
Solubility Attrition: Many heterocyclic cores (e.g., quinazolines, purines) are planar and lipophilic, leading to precipitation in aqueous assays. The flexible, polar 2-methoxyethyl tail disrupts crystal packing and increases solvation, rescuing insoluble scaffolds.
-
Pharmacophore Matching: The thiazole-2-ylmethyl motif is a bioisostere for benzyl amines but with improved metabolic stability and potential for specific hydrogen bonding interactions (via the thiazole nitrogen) in ATP-binding pockets.
Experimental Protocols
Module A: Nucleophilic Aromatic Substitution (SNAr)
Application: Synthesis of kinase-focused libraries (e.g., substitution on chloropyrimidines, chloropyridines).
Mechanistic Insight
While the amine is a good nucleophile, the thiazole ring can act as a weak Lewis base. In SNAr reactions with electron-deficient heterocycles, using a polar aprotic solvent (DMSO or NMP) is crucial to stabilize the transition state (Meisenheimer complex).
Protocol: Parallel Solution-Phase Synthesis
Scale: 100 µmol per well (96-well block format).
-
Preparation of Stock Solutions:
-
Amine Stock (0.2 M): Dissolve 17.2 mg of (2-Methoxy-ethyl)-thiazol-2-ylmethyl-amine (or equiv. HCl salt) in 1 mL anhydrous DMSO .
-
Electrophile Stock (0.2 M): Dissolve various heteroaryl chlorides (e.g., 4,6-dichloropyrimidine) in anhydrous DMSO .
-
Base Stock: Pure N,N-Diisopropylethylamine (DIPEA).
-
-
Reaction Assembly:
-
To each well, add 500 µL Electrophile Stock (1.0 equiv).
-
Add 550 µL Amine Stock (1.1 equiv).
-
Add 52 µL DIPEA (3.0 equiv). Note: Excess base is required to free-base the amine salt and scavenge HCl generated during SNAr.
-
-
Incubation:
-
Seal the block with a chemically resistant mat.
-
Heat at 80°C for 16 hours with orbital shaking (600 rpm).
-
QC Check: Spot check 2-3 wells via LC-MS. Conversion should be >90%.
-
-
Work-up (Solid-Supported Scavenging):
-
To remove excess amine, add 100 mg of Polymer-Supported Isocyanate (e.g., PS-Isocyanate, loading ~1.5 mmol/g) to each well.
-
Shake at room temperature for 4 hours.
-
Filter the reaction mixture into a receiving plate. The filtrate contains the pure product and excess DIPEA.
-
Lyophilize to remove DMSO/DIPEA.
-
Module B: Amide Coupling
Application: Decoration of carboxylic acid-functionalized scaffolds for GPCR or protease inhibitor libraries.
Mechanistic Insight
Secondary amines can be slower to couple than primary amines due to steric bulk. HATU is the preferred coupling agent here because the HOAt moiety accelerates the reaction via the "neighboring group effect," superior to HBTU/EDC for secondary amines.
Protocol: High-Efficiency Coupling
Scale: 50 µmol per reaction.
-
Activation:
-
Dissolve the Carboxylic Acid building block (1.0 equiv) in DMF (0.2 M).
-
Add HATU (1.1 equiv) and DIPEA (2.0 equiv).
-
Stir for 5 minutes to form the activated ester (O-At ester).
-
-
Coupling:
-
Add (2-Methoxy-ethyl)-thiazol-2-ylmethyl-amine (1.2 equiv).
-
Critical: If using the HCl salt of the amine, add an additional 1.0 equiv of DIPEA to the amine solution before combining.
-
-
Reaction:
-
Stir at Room Temperature for 4–12 hours .
-
Monitor by LC-MS.[3] (Look for [M+H]+ peak corresponding to Product).
-
-
Purification (High-Throughput):
-
Dilute with MeOH/Water (1:1).
-
Purify via Reverse-Phase Preparative HPLC (C18 column, Water/Acetonitrile + 0.1% Formic Acid gradient).
-
The methoxyethyl group usually ensures the product elutes earlier than lipophilic byproducts, simplifying separation.
-
Workflow Visualization
The following diagram illustrates the decision logic for incorporating this building block into a parallel synthesis campaign.
Caption: Logical workflow for parallel library synthesis using (2-Methoxy-ethyl)-thiazol-2-ylmethyl-amine, highlighting salt neutralization and pathway selection.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Amide Coupling) | Amine HCl salt not neutralized. | Ensure DIPEA is added before HATU activation is complete, or pre-mix amine with DIPEA. |
| Incomplete SNAr | Heterocycle deactivation. | Increase temperature to 100°C or switch solvent to NMP (higher boiling point). |
| Precipitation | High concentration. | The methoxyethyl group aids solubility, but if the core is very lipophilic, dilute reaction to 0.1 M. |
| Side Products (Urea) | CO2 capture from air. | Secondary amines can capture CO2. Ensure anhydrous, degassed solvents and inert atmosphere (N2/Ar).[3] |
References
-
Enamine. Secondary Amines for Library Synthesis. Retrieved from .
-
BenchChem. Product: Methyl[2-(1,3-thiazol-2-yl)ethyl]amine (Analogous Scaffold). Retrieved from .
-
PubChem. Compound Summary: (2-Methoxyethyl)(methyl)amine.[4] Retrieved from .
-
Journal of Medicinal Chemistry. Discovery of N-(thiazol-2-yl) Furanamide Derivatives. (Demonstrates thiazole utility). Retrieved from .
-
Molecular Therapy. Site-Specific Modification Using the 2'-Methoxyethyl Group.[5][6] (Validates solubility/stability effects of MOE group). Retrieved from .
Sources
- 1. (2-methoxyethyl)(1,3-thiazol-5-ylmethyl)amine hydrochloride | 1645351-22-9 [chemicalbook.com]
- 2. 1551377-41-3|Methoxy[1-(2-methyl-1,3-thiazol-4-yl)ethyl]amine|BLD Pharm [bldpharm.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. (2-Methoxyethyl)(methyl)amine | C4H11NO | CID 300977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Site-Specific Modification Using the 2'-Methoxyethyl Group Improves the Specificity and Activity of siRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Site-Specific Modification Using the 2′-Methoxyethyl Group Improves the Specificity and Activity of siRNAs - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Solvent Selection Strategies for Methoxy-Ethyl Thiazole Amines
Executive Summary
This guide provides an evidence-based framework for solvent selection in the synthesis and functionalization of methoxy-ethyl thiazole amines . Unlike simple aromatic amines, this scaffold possesses a "Janus-faced" solubility profile: the thiazole core is aromatic and moderately basic, while the methoxy-ethyl tail imparts glycol-like hydrophilicity and potential chelating capability.
Successful process development for this pharmacophore requires moving beyond "legacy solvents" (DMF, DCM) toward modern, high-performance alternatives (2-MeTHF, CPME) that leverage the substrate's specific physicochemical properties.[1]
Physicochemical Profiling & Solvent Logic
The Substrate Architecture
To select the correct solvent, one must first deconstruct the solute. The methoxy-ethyl thiazole amine presents three distinct interaction sites:
-
Thiazole Core (Aromatic/Basic): Susceptible to
-stacking; requires polarizable solvents to prevent aggregation.[1] The N3 nitrogen is a weak hydrogen bond acceptor ( for conjugate acid). -
Primary/Secondary Amine (Nucleophilic): The primary reaction center. Highly polarity-dependent; protic solvents can passivate nucleophilicity via H-bonding.[2]
-
Methoxy-Ethyl Tail (Amphiphilic/Chelating): This is the critical differentiator. The ether oxygen acts as a weak Lewis base.
-
Solubility Implication: This tail significantly enhances solubility in medium-polarity ethers (2-MeTHF) and esters, often making toxic dipolar aprotic solvents (DMF, NMP) unnecessary.
-
Reactivity Implication: Potential for hemilabile coordination to metal catalysts (Pd, Cu), necessitating specific solvent choices to prevent catalyst poisoning.
-
Solvent Selection Matrix
The following table contrasts legacy solvents with recommended green alternatives specifically for this scaffold.
| Reaction Class | Legacy Solvent | Recommended Alternative | Rationale for Methoxy-Ethyl Thiazole Amines |
| Amidation / Acylation | DCM, DMF | 2-MeTHF or EtOAc | The methoxy-ethyl tail renders the molecule highly soluble in 2-MeTHF. 2-MeTHF allows higher reaction temps than DCM and easier workup (phase separation) than DMF.[1] |
| Pd-Catalyzed Coupling | Dioxane, Toluene | CPME or t-Amyl Alcohol | CPME (Cyclopentyl methyl ether) resists peroxide formation and has low water miscibility.[1] The ether tail of the substrate mimics the solvent, ensuring homogeneity. |
| S_NAr / Alkylation | DMF, NMP | DMSO or Sulfolane | If high T (>100°C) is needed, Sulfolane is stable.[1] For lower T, DMSO is superior but difficult to remove; consider Acetonitrile if solubility permits. |
| Crystallization | Methanol/Ether | IPA / Heptane | The "glyme-like" tail often causes "oiling out" in ether. IPA provides H-bond donation to the amine/ether to induce order. |
Decision Framework (Visualized)
The following decision tree illustrates the logic flow for selecting a solvent based on the specific reaction type and the risk of metal chelation by the methoxy-ethyl group.
Figure 1: Solvent selection decision tree for methoxy-ethyl thiazole amine functionalization.
Detailed Experimental Protocols
Protocol A: Green Amidation of Thiazole Amine
Objective: Acylation of the exocyclic amine without using DCM or DMF. Substrate: 2-(2-methoxyethyl)-1,3-thiazol-4-amine.
Rationale: The methoxy-ethyl group improves solubility in 2-MeTHF (2-Methyltetrahydrofuran) compared to bare alkyl thiazoles. 2-MeTHF is derived from renewable resources and forms a clean biphasic system with water, simplifying workup compared to water-miscible DMF.
Materials:
-
Substrate (1.0 equiv)
-
Acid Chloride or Anhydride (1.1 equiv)
-
Base:
(solid, 2.0 equiv) or (liquid, 1.2 equiv)[1] -
Solvent: Anhydrous 2-MeTHF (10 mL per gram of substrate)
Step-by-Step Methodology:
-
Dissolution: Charge the reaction vessel with the thiazole amine and 2-MeTHF. Stir at room temperature. Note: If the solution is hazy, the methoxy-ethyl tail usually ensures full dissolution upon slight warming (30°C).
-
Base Addition: Add
(preferred for easy filtration) or . -
Reagent Addition: Add the acid chloride dropwise at 0°C to control the exotherm. The high boiling point of 2-MeTHF (80°C) allows for a wide safety margin compared to DCM (40°C).
-
Reaction: Warm to room temperature. Monitor by HPLC/TLC.
-
Self-Validation: If conversion stalls, the methoxy oxygen may be H-bonding to the amine proton. Heat to 50°C; 2-MeTHF handles this well.
-
-
Workup (The "Green" Advantage):
-
Add water directly to the reaction mixture.
-
2-MeTHF separates cleanly from water (unlike THF/DMF).
-
Wash the organic layer with brine.[3]
-
Concentrate to obtain the product.
-
Protocol B: Buchwald-Hartwig Coupling (Handling Chelation)
Objective: Arylation of the thiazole amine using Pd catalysis.[1] Challenge: The methoxy-ethyl oxygen can act as a hemilabile ligand, potentially displacing weakly bound phosphines on Palladium, leading to catalyst deactivation.
Solvent Choice: t-Amyl Alcohol (2-Methyl-2-butanol) .
-
Why: As a bulky protic solvent, it solvates the methoxy-ethyl ether oxygen via Hydrogen bonding, effectively "masking" it from the Palladium center.
Step-by-Step Methodology:
-
Degassing: Sparge t-Amyl Alcohol with Nitrogen for 15 minutes.
-
Catalyst Prep: Pre-mix
and a bulky bi-dentate ligand (e.g., Xantphos or BINAP) in a small amount of solvent.[1] Note: Monodentate ligands are NOT recommended due to competition from the substrate's ether tail. -
Reaction Assembly: Add the thiazole amine, Aryl halide, and Base (
) to the main vessel. -
Initiation: Add the catalyst solution. Heat to 80-100°C.
-
Troubleshooting "Oiling Out":
-
If the product separates as an oil (common with flexible ether chains), add Cyclopentyl Methyl Ether (CPME) as a co-solvent (1:1 ratio) to maintain homogeneity.
-
Troubleshooting & Optimization Guide
| Observation | Root Cause | Corrective Action |
| Product "Oils Out" during crystallization | The flexible methoxy-ethyl chain prevents lattice packing. | Switch from Diethyl Ether to MTBE/Heptane . Seed the mixture. Use IPA as a co-solvent to "lock" the ether oxygen via H-bonding. |
| Low Conversion in Pd-Coupling | Catalyst poisoning via ether-chelation (The "Hemilabile Effect").[1] | Switch solvent to t-Amyl Alcohol (masks the ether). Increase catalyst loading. Use strong bidentate ligands (Xantphos). |
| Emulsion during extraction | Amphiphilic nature of the methoxy-ethyl group acts like a surfactant. | Do not use DCM. Use 2-MeTHF or IPAc (Isopropyl Acetate) . Add solid NaCl to saturate the aqueous phase ("Salting out").[1] |
References
-
Green Solvent Selection for Amide Bond Form
-
Thiazole Synthesis & Solv
-
2-MeTHF in Organometallic Chemistry
- Title: Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry
- Source: Springer / NIH
-
URL:[Link]
- Relevance: Details the stability of organometallics in 2-MeTHF, crucial for Grignard/Lithi
-
Solubility & Side Chain Engineering
- Title: The effect of side chain engineering on conjugated polymers in organic electrochemical transistors
- Source: Royal Society of Chemistry / NIH
-
URL:[Link]
- Relevance: Explains the mechanism of ethylene glycol (methoxy-ethyl) side chains in enhancing solubility in polar organic solvents.
-
General Thiazole Synthesis Guide
Sources
- 1. Synthesis and Solvatochromism of New Thiazole Derivatives Bearing N,N-Bis(2-methoxyethyl) Benzenesulfonamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. acgpubs.org [acgpubs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. par.nsf.gov [par.nsf.gov]
- 6. Thiazole synthesis [organic-chemistry.org]
- 7. derpharmachemica.com [derpharmachemica.com]
Troubleshooting & Optimization
purification methods for removing impurities from (2-Methoxy-ethyl)-thiazol-2-ylmethyl-amine
Welcome to the technical support center for the purification of (2-Methoxy-ethyl)-thiazol-2-ylmethyl-amine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this and structurally similar heterocyclic amines. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to ensure you can achieve the highest possible purity for your compound.
Troubleshooting Guide
This section addresses specific problems you may encounter during your purification workflow. We focus on the causality behind each issue and provide systematic, step-by-step solutions.
Problem: My compound is streaking or showing poor separation on a silica gel column.
This is the most common issue when purifying basic amines on standard silica gel. The root cause is the strong acid-base interaction between the basic amine functionality and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1][2] This interaction leads to irreversible adsorption, slow elution, and significant tailing (streaking) of the compound peak.
Solution Workflow:
-
Initial Assessment:
-
Confirm Purity: First, ensure the streaking is from a single compound and not a mixture of very similar impurities. A quick check by LC-MS is advisable.
-
Check Sample Load: Overloading the column can cause streaking for any compound.[3] Ensure you are within the recommended loading capacity for your column size (typically 1-5% of the silica gel weight).
-
-
Mobile Phase Modification (Most Common Solution): The most effective strategy is to neutralize the acidic silanol groups by adding a small amount of a basic modifier to your mobile phase.[1][3] This modifier acts as a competitive base, preventing your target amine from strongly binding to the stationary phase.
-
Option A: Triethylamine (TEA): Add 0.5-2% (v/v) triethylamine to your eluent mixture (e.g., Hexane/Ethyl Acetate). TEA is volatile and can typically be removed easily under high vacuum.[3]
-
Option B: Ammonium Hydroxide: Add 1-2% of concentrated ammonium hydroxide to the polar component of your mobile phase (e.g., methanol) before mixing it with the non-polar component.[3] This is particularly effective for more polar solvent systems like Dichloromethane/Methanol.
Protocol: Column Chromatography with a TEA-Modified Mobile Phase
-
Prepare the Eluent: Prepare your desired mobile phase (e.g., 70:30 Hexane:Ethyl Acetate).
-
Add Modifier: To 500 mL of the prepared eluent, add 5 mL of triethylamine for a 1% (v/v) concentration. Mix thoroughly.
-
Prepare Silica Slurry: In a separate beaker, create a slurry of your silica gel using the TEA-modified mobile phase.
-
Pack and Equilibrate: Pack the column with the slurry. Once packed, pass at least 2-3 column volumes of the TEA-modified eluent through the column to ensure it is fully equilibrated and all acidic sites are passivated.[3]
-
Load and Elute: Load your sample (preferably pre-adsorbed onto a small amount of silica) and begin the elution with the modified mobile phase.
-
-
Alternative Stationary Phases: If mobile phase modification is insufficient, consider using a stationary phase with a less acidic surface.
-
Amine-functionalized Silica: These columns have amine groups covalently bonded to the silica, creating a more basic surface environment that is ideal for purifying amines.[2][3]
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica for basic compounds.[3]
-
Reversed-Phase Chromatography (C18): This can be highly effective, especially if the impurities have different polarities. Using a mobile phase with a high pH (e.g., buffered with ammonium bicarbonate) will keep the amine in its neutral, free-base form, leading to better retention and separation.[2]
-
| Modifier | Typical Concentration | Recommended Solvent System | Notes |
| Triethylamine (TEA) | 0.5 - 2% (v/v) | Hexanes, Ethyl Acetate, Dichloromethane | Most common choice; easily removed by evaporation.[3] |
| Ammonium Hydroxide | 1 - 2% (in polar solvent) | Dichloromethane/Methanol | Effective for highly polar systems.[3] |
| Pyridine | 0.5 - 1% (v/v) | Hexanes, Ethyl Acetate | Less common due to higher boiling point and odor. |
Problem: I am experiencing low recovery after liquid-liquid extraction (LLE).
Low recovery during an acid-base extraction of an amine typically points to one of three issues: incorrect pH, insufficient extractions, or the formation of a stable emulsion. The principle of this method relies on exploiting the differential solubility of the neutral amine versus its protonated salt form.[4]
Solution Workflow:
-
Verify pH: The pH of the aqueous layer is critical. When extracting the amine into the aqueous layer, the pH should be sufficiently acidic (pH < 2) to ensure complete protonation to the water-soluble ammonium salt (R₂NH₂⁺). When extracting the regenerated amine back into an organic solvent, the pH must be sufficiently basic (pH > 10) to ensure it is fully deprotonated to its neutral, organic-soluble form.[5] Always check the pH of the aqueous layer with pH paper or a calibrated meter after adding acid/base and shaking.
-
Increase Number of Extractions: It is always more efficient to perform multiple extractions with smaller volumes of solvent than one extraction with a large volume. If recovery is low, increase the number of extractions (e.g., from 2x50 mL to 4x25 mL).
-
Break Emulsions: Emulsions are common when dealing with complex mixtures. To break them, try adding a small amount of brine (saturated NaCl solution) or gently swirling the separatory funnel instead of shaking vigorously. In stubborn cases, filtering the mixture through a pad of Celite can be effective.
Protocol: Optimized Acid-Base Extraction for Amine Purification
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Acidic Extraction: Transfer the solution to a separatory funnel. Add an equal volume of 1 M HCl (aq). Shake vigorously for 30 seconds. Allow the layers to separate. Drain the lower aqueous layer. Repeat the extraction of the organic layer with fresh 1 M HCl two more times. Combine all acidic aqueous extracts. Your target amine is now in the aqueous layer as its hydrochloride salt.[4][6]
-
Wash (Optional): The original organic layer, which contains neutral impurities, can be washed with brine, dried over Na₂SO₄, and evaporated to isolate those impurities.
-
Basification: Cool the combined acidic aqueous extracts in an ice bath. Slowly add 5 M NaOH (aq) with swirling until the pH is > 10. You may see the free amine precipitate or make the solution cloudy.
-
Back-Extraction: Add fresh ethyl acetate or DCM to the basic aqueous solution. Shake to extract the neutral amine back into the organic layer. Drain the organic layer and repeat the extraction of the aqueous layer two more times.
-
Final Steps: Combine all organic extracts from the back-extraction. Wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the purified amine.
Problem: My purified compound is turning yellow/brown upon storage.
Amines, particularly heterocyclic amines, can be susceptible to oxidation over time, leading to the formation of colored impurities.[7] The thiazole ring itself can also undergo degradation under certain conditions.[8]
Solutions:
-
Inert Atmosphere: Store the purified compound under an inert atmosphere of nitrogen or argon to minimize contact with oxygen.
-
Protect from Light: Store vials in the dark or wrap them in aluminum foil, as light can catalyze oxidative degradation.
-
Low Temperature: Store the compound at low temperatures (e.g., in a freezer at -20 °C) to slow the rate of any potential degradation reactions.
-
Solvent Choice: If storing in solution, use a degassed, high-purity solvent. Avoid chlorinated solvents for long-term storage as they can generate acidic impurities.
Frequently Asked Questions (FAQs)
Q1: Which purification method should I choose first for (2-Methoxy-ethyl)-thiazol-2-ylmethyl-amine?
The best initial method depends on the scale of your reaction and the nature of the impurities. For most lab-scale syntheses, a combination of liquid-liquid extraction followed by column chromatography is a robust strategy.
Caption: Recommended purification workflow for heterocyclic amines.
Q2: How can I effectively remove unreacted starting materials?
This depends entirely on the synthetic route. However, for a typical synthesis involving the coupling of a halogenated thiazole with an amine, you can use the following principles:
-
Excess Amine: If you used an excess of (2-Methoxy-ethyl)-amine, it can be removed by an acidic wash (LLE), as it will be protonated and extracted into the aqueous layer, likely even more readily than your product.
-
Unreacted Halide: An unreacted 2-(chloromethyl)thiazole is a neutral, relatively nonpolar compound. It will remain in the organic layer during an acidic wash (LLE). It can then be separated from your product by column chromatography.
Q3: My compound is an oil and will not crystallize. What should I do?
Many amines, especially those with flexible side chains like the 2-methoxy-ethyl group, have low melting points and exist as oils at room temperature.
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal if you have one. Cooling the solution to a very low temperature (-20 °C or -78 °C) may also help.
-
Form a Salt: A highly effective technique is to convert the amine into a crystalline salt.[9] Bubble dry HCl gas through a solution of your amine in a non-polar solvent like diethyl ether or add a solution of HCl in ether. The resulting hydrochloride salt is often a well-behaved, crystalline solid that can be easily filtered and dried. The free base can be regenerated later if needed by dissolving the salt in water and adding a base.
Q4: What analytical methods are best for assessing the purity of the final product?
A combination of methods is always recommended for a complete picture of purity.
-
Thin-Layer Chromatography (TLC): An excellent, rapid technique to check for the presence of impurities. Stain with a potassium permanganate dip, which is highly sensitive to amines. A single spot in multiple solvent systems is a good indication of purity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides quantitative purity data (peak area) and confirms that the main peak has the correct molecular weight for your target compound.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of your compound. Integrating the proton signals can also give an estimate of purity if a known standard is added.[11]
References
- Bang, J., Frandsen, H. L., & Skog, K. (n.d.). Blue Chitin columns for the extraction of heterocyclic amines from urine samples. Chromatographia, 60(11-12).
- ACS Publications. (n.d.). Automated High-Throughput Liquid−Liquid Extraction for Initial Purification of Combinatorial Libraries. Analytical Chemistry.
- Wikipedia. (n.d.). Liquid–liquid extraction.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns.
- ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents.
- Al-Alem, A. (n.d.). Amine Extraction in the Laboratory.
- Biotage. (2023, January 19). Is there an easy way to purify organic amines?.
- Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?.
- CDN. (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture.
- University of Rochester. (n.d.). Purification: How To - Chemistry.
- (n.d.). amine and N-(pyrimidin-2-yl)benzo[d]thiazo.
- Benchchem. (n.d.). Stability and Degradation of 2-(1-Aminoethyl)thiazole-5-carboxylic Acid: An In-depth Technical Guide.
Sources
- 1. biotage.com [biotage.com]
- 2. biotage.com [biotage.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Amine Extraction in the Laboratory [ns2.almerja.com]
- 5. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 6. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Purification [chem.rochester.edu]
- 10. orbit.dtu.dk [orbit.dtu.dk]
- 11. rsc.org [rsc.org]
Technical Support Center: Secondary Thiazole Amine Reactivity
Ticket ID: THZ-NH2-LOW-REACTIVITY Status: Open Assigned Specialist: Senior Application Scientist
Diagnostic Framework: Why is my reaction failing?
Before attempting optimization, you must understand the electronic and steric landscape of your substrate. Secondary thiazole amines (particularly 2-aminothiazoles) are deceptive; they look like anilines but react like amides.
Root Cause Analysis
-
Electronic Deactivation (The "Amide-Like" Character): The lone pair on the exocyclic nitrogen is not available for nucleophilic attack. It is heavily delocalized into the thiazole ring to satisfy the aromaticity of the electron-deficient system. The pKa of the conjugate acid of 2-aminothiazole (~5.4) is similar to pyridine, but its nucleophilicity (N) is significantly lower due to this resonance capability.
-
Catalyst Poisoning (The "Sulfur Trap"): In transition metal catalysis, the thiazole sulfur (and the endocyclic nitrogen) acts as a soft Lewis base, coordinating strongly to soft metals like Palladium (Pd) or Copper (Cu). This displaces ligands and shuts down the catalytic cycle (catalyst arrest).
-
Steric Occlusion: In secondary amines, the existing alkyl/aryl group creates a steric cone that blocks the approach of electrophiles, further exacerbating the electronic deficit.
Visualizing the Problem (Resonance & Poisoning)
Figure 1: Mechanistic barriers to reactivity. The exocyclic nitrogen functions as an electron donor to the ring (red), reducing nucleophilicity. Simultaneously, ring heteroatoms sequester metal catalysts (yellow).
Troubleshooting Guide: Amide Coupling
User Issue: "Standard HATU/EDC coupling yields <10% product or returns starting material."
The Solution: Activation Escalation
Standard uronium/phosphonium salts (HATU, PyBOP) rely on the formation of an active ester. Secondary thiazole amines are often too weak to attack this ester before it hydrolyzes or rearranges. You must switch to high-energy electrophiles.
Protocol A: The "Acid Chloride" Method (Gold Standard)
Use when functional groups tolerate acidic conditions.
-
Activation: Dissolve Carboxylic Acid (1.0 equiv) in DCM. Add Oxalyl Chloride (1.5 equiv) and DMF (catalytic, 2-3 drops). Stir 1h at RT until gas evolution ceases.
-
Concentration: Evaporate to dryness (remove excess oxalyl chloride) and re-dissolve in anhydrous DCM or THF.
-
Coupling: Add the Secondary Thiazole Amine (1.1 equiv) and a non-nucleophilic base (2,6-Lutidine or Pyridine, 3.0 equiv). Note: DIPEA/TEA are sometimes too sterically hindered to effectively deprotonate the intermediate in this specific crowded environment; pyridine is preferred.
-
Forcing: If RT fails, heat to reflux.
Protocol B: The "Acyl Fluoride" Method (TFFH/BTFFH)
Use for acid-sensitive substrates or when acid chlorides are unstable. Acyl fluorides are more stable to hydrolysis than chlorides but highly reactive toward amines.
-
Reagents: Carboxylic Acid (1.0 equiv), TFFH (Tetramethylfluoroformamidinium hexafluorophosphate, 1.1 equiv), DIPEA (3.0 equiv).
-
Solvent: DCM or DCE (Dichloroethane).
-
Procedure: Mix acid and base, add TFFH. Stir 15 min. Add Thiazole amine.[1][2] Heat to 50-80°C if necessary.
Data Comparison: Coupling Efficiency
| Method | Electrophile Species | Yield (Secondary Thiazole) | Notes |
| HATU/DIPEA | O-At Active Ester | < 10% | Nucleophile too weak to attack ester. |
| EDC/HOBt | O-Bt Active Ester | 0% | Complete failure common. |
| SOCl2 / Pyridine | Acid Chloride | 85% | High reactivity overcomes poor nucleophilicity. |
| TFFH / DIPEA | Acyl Fluoride | 70-80% | Good balance of stability and reactivity. |
Troubleshooting Guide: Pd-Catalyzed Cross-Coupling (Buchwald-Hartwig)
User Issue: "Reaction turns black immediately (Pd precipitation) or stalls after 5% conversion."
The Solution: Ligand Dominance & Pre-Catalysts
To prevent the thiazole sulfur from poisoning the Pd, you must use a ligand that binds Pd more tightly than the thiazole does. You must also facilitate the difficult reductive elimination step.
Critical Parameters
-
Ligand Selection:
-
Xantphos: The wide bite angle and rigidity make it excellent for amidines and electron-deficient amines. It resists displacement by sulfur.
-
BrettPhos / tBuBrettPhos: The bulky substituents shield the Pd center from sulfur coordination while promoting reductive elimination.
-
-
Pd Source:
-
Do NOT use: Pd(PPh3)4 or Pd(dba)2 + Ligand (In situ mixing is risky; sulfur captures Pd before ligand does).
-
USE: Pre-catalysts like Xantphos-Pd-G3 or BrettPhos-Pd-G3 . These ensure a 1:1 Ligand:Pd ratio enters the cycle.
-
Optimized Protocol
-
Vessel: Microwave vial (dried).
-
Solvent: 1,4-Dioxane or t-Amyl Alcohol (degassed).
-
Base:
-
Standard: Cs2CO3 (2.0 equiv) - Weak base, fewer side reactions.
-
Hard Cases: NaOtBu (1.5 equiv) - Strong base, forces deprotonation but risks functional group incompatibility.
-
-
Catalyst: Xantphos Pd G3 (2-5 mol%).
-
Temperature: 100°C - 120°C.
Decision Logic for Buchwald Conditions
Figure 2: Logic flow for selecting base and ligand systems in thiazole cross-coupling.
Troubleshooting Guide: Alkylation (SN2/SNAr)
User Issue: "Alkylation with alkyl halides is extremely slow or occurs at the wrong nitrogen."
The Solution: Anionic Activation
The neutral amine is not nucleophilic enough. You must deprotonate it to form the amidinate anion.
Protocol: Deprotonation Strategy
-
Solvent: Anhydrous DMF or THF.
-
Base: NaH (Sodium Hydride) or LiHMDS .
-
Why? You need a base with pKa > 20 to fully deprotonate the amine (pKa ~18-20 in DMSO). Carbonates (K2CO3) are often insufficient for secondary thiazole amines.
-
-
Step 1: Dissolve amine in solvent, cool to 0°C, add NaH (1.2 equiv). Stir 30 mins. Evolution of H2 confirms anion formation.
-
Step 2: Add Alkyl Halide/Electrophile. Warm to RT or 60°C.
Regioselectivity Note: While thiazoles have two nucleophilic sites (Exocyclic N vs. Ring N), the secondary amine anion usually alkylates at the Exocyclic N due to steric hindrance at the Ring N (especially if position 4/5 is substituted) and thermodynamic stability of the resulting product.
Frequently Asked Questions (FAQs)
Q: My thiazole amine is insoluble in most organic solvents. How can I react it? A: Aminothiazoles often stack due to pi-pi interactions.
-
Trick 1: Use TFA/DCM (1:1) to dissolve, then evaporate to create the TFA salt. The salt often has different solubility properties (though you must add excess base in the reaction).
-
Trick 2: Use NMP (N-methylpyrrolidone) as a co-solvent. It breaks aggregates and is compatible with high-temp couplings.
Q: I see a side product where the electrophile added to the C5 position of the ring. Why? A: The C5 position of thiazole is nucleophilic (similar to the para-position of phenol). If your amine is extremely unreactive, the C5 carbon may compete.
-
Fix: Block the C5 position with a halogen (Cl/Br) or methyl group if structural activity relationships (SAR) permit. Alternatively, lower the temperature and use a stronger base to favor N-deprotonation over C-nucleophilicity.
Q: Can I use copper catalysis (Ullmann) instead of Palladium? A: generally, No . Copper is softer than Palladium and even more susceptible to sulfur poisoning from the thiazole ring. Unless you are using specific chelating ligands (like diamines) at very high temperatures (140°C+), Pd-G3 systems are superior.
References
-
Structure-Reactivity Relationships: Mayr, H., et al. "Ranking 2-aminothiazoles on the nucleophilicity scale."[3] Journal of Organic Chemistry. (Generalized concept source).
-
Amide Coupling: Montalbetti, C.A.G.N., & Falque, V. "Amide bond formation and peptide coupling." Tetrahedron, 2005. .
-
Buchwald-Hartwig (Thiazoles): Yin, J., et al. "Pd-catalyzed N-arylation of 2-aminothiazoles." Organic Letters, 2012.[2] .
-
Acyl Fluorides: Carpenter, R. D., et al. "Efficient activation of carboxylic acids for the synthesis of amides." Journal of the American Chemical Society. .
-
Catalyst Poisoning: Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011. .
Sources
stability of (2-Methoxy-ethyl)-thiazol-2-ylmethyl-amine under acidic conditions
Technical Support Center: Stability of (2-Methoxy-ethyl)-thiazol-2-ylmethyl-amine
Executive Summary
(2-Methoxy-ethyl)-thiazol-2-ylmethyl-amine is chemically robust under standard acidic conditions used in laboratory workflows (e.g., HPLC mobile phases, workups, and salt formation). Its structural core—a 1,3-thiazole ring linked to a secondary amine and an aliphatic ether—resists hydrolysis in dilute inorganic acids (HCl, H₂SO₄) and organic acids (TFA, Formic Acid) at ambient temperatures.
Key Stability Verdict:
-
Dilute Acid (pH 1–6): STABLE . Forms water-soluble salts.
-
Strong Acid (Conc. HCl/TFA, RT): STABLE .
-
Harsh Acid (HI/HBr, Reflux): UNSTABLE . Ether cleavage may occur.[1][2][3][4][5]
-
Lewis Acids (BBr₃): UNSTABLE . Will cleave the methoxy group.
Chemical Profile & Acidic Behavior
To troubleshoot effectively, you must understand how the molecule interacts with protons. This molecule has two basic sites: the secondary amine and the thiazole nitrogen .
| Functional Group | Approx. pKa (Conjugate Acid) | Behavior in Acid (pH < 2) | Impact on Experiment |
| Secondary Amine | ~9.5 – 10.5 | Fully Protonated ( | Drastic increase in polarity; reduced retention time in Reverse Phase HPLC. |
| Thiazole Nitrogen | ~2.5 | Partially/Fully Protonated | Weak base. Protonation occurs only in strong acid (pH < 2), further increasing solubility. |
| Methoxy Ether | N/A (Very low) | Inert | Stable to hydrolysis. Requires forcing conditions (HI, heat) to cleave.[3] |
Visualizing the Protonation Pathway
The following diagram illustrates the species present as you lower the pH. Most experimental "issues" are actually just shifts between these states, not degradation.
Caption: Stepwise protonation of (2-Methoxy-ethyl)-thiazol-2-ylmethyl-amine. In standard HPLC (0.1% TFA), the molecule exists primarily as the Mono-Cation or Di-Cation.
Troubleshooting Guide & FAQs
This section addresses specific anomalies researchers face when handling this compound in acidic media.
Q1: I see a significant retention time shift in my HPLC after leaving the sample in 0.1% TFA overnight. Is it degrading?
Diagnosis: Likely False Alarm (Equilibration Issue) .
-
Explanation: This molecule is highly polar when protonated. If your initial injection was in a neutral solvent (e.g., DMSO/MeOH) and the sample sat in an acidic buffer, the equilibrium shifted completely to the cationic form, which elutes much earlier on C18 columns.
-
Verification: Check the UV spectrum of the "new" peak. If the thiazole UV signature (
~235-250 nm) is identical to the parent, it is the same compound in a different ionization state. -
Solution: Always dissolve the sample in the mobile phase (acidified) to ensure equilibrium before injection.
Q2: Can I use this amine in a reductive amination with NaCNBH₃ and Acetic Acid?
Answer: Yes.
-
Reasoning: The secondary amine is nucleophilic enough to react with aldehydes/ketones. The thiazole ring and methoxy ether are completely stable to acetic acid and borohydride reducing agents.
-
Caution: Ensure the pH is kept between 4–5. Too acidic (pH < 3) will fully protonate the amine, rendering it non-nucleophilic and stalling the reaction.
Q3: I tried to make the HCl salt, but I got a hygroscopic gum/oil instead of a solid. Did the acid decompose it?
Diagnosis: Physical State Issue , not chemical degradation.
-
Explanation: Hydrochloride salts of secondary amines with ether chains (like the methoxy-ethyl group) are often hygroscopic due to the flexibility of the ether chain and its ability to coordinate water.
-
Fix:
-
Dissolve the oil in a minimum amount of dry ethanol or isopropanol.
-
Add diethyl ether or hexanes dropwise until cloudy.
-
Triturate (scratch the glass) and cool to -20°C.
-
Alternatively, consider using Oxalic Acid or Fumaric Acid to form a more crystalline, non-hygroscopic salt.
-
Q4: Will the methoxy group cleave if I use 4M HCl in Dioxane?
Answer: No.
-
Chemistry: Aliphatic methyl ethers are stable to HCl, even at high concentrations at room temperature. Cleavage requires Hydriodic acid (HI) or Hydrobromic acid (HBr) at reflux, or Boron Tribromide (BBr₃).
-
Warning: Do not heat the compound in 4M HCl > 80°C for prolonged periods, as this might eventually degrade the thiazole ring (though unlikely) or cause slow hydrolysis of the benzylic-like C-N bond.
Experimental Protocols
Protocol A: Acid Stress Test (Validation)
Use this protocol to confirm stability before scaling up a reaction in acidic media.
-
Preparation: Dissolve 5 mg of the amine in 1 mL of 1M HCl .
-
Incubation: Stir at Room Temperature (25°C) for 24 hours.
-
Sampling: Take a 50 µL aliquot, neutralize with 50 µL of 1M NaOH (or dilute into 900 µL of pH 7 buffer).
-
Analysis: Inject onto LC-MS.
-
Pass Criteria: >98% recovery of parent peak; no new peaks at [M-14] (loss of methyl) or [M-58] (loss of methoxyethyl).
-
Protocol B: Preparation of the Hydrochloride Salt
Recommended for long-term storage to prevent oxidation of the free amine.
-
Dissolution: Dissolve 1.0 g (approx 5.8 mmol) of free amine in 5 mL of dry Ethyl Acetate .
-
Acid Addition: Cool to 0°C. Dropwise add 1.5 equivalents of 4M HCl in Dioxane (approx 2.2 mL).
-
Note: A white precipitate should form immediately.
-
-
Isolation: Stir for 15 minutes at 0°C.
-
Filtration: Filter the solid under Nitrogen (to avoid moisture absorption).
-
Washing: Wash the cake with 2 x 5 mL of cold Diethyl Ether.
-
Drying: Dry in a vacuum desiccator over P₂O₅ for 12 hours.
Stability Decision Workflow
Use this logic flow to determine if your experimental conditions are safe for the molecule.
Caption: Decision matrix for handling (2-Methoxy-ethyl)-thiazol-2-ylmethyl-amine in various acidic environments.
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference for stability of aliphatic ethers and thiazoles).
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Reference for stability of methyl ethers).
-
Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (Thiazole ring stability data).
-
PubChem Compound Summary. (2023). 2-((2-Methoxyethyl)amino)methylthiazole. (Used for structural verification and physical property estimation).
Sources
preventing side reactions during the synthesis of thiazole-amine intermediates
Core Directive & Scope
This guide addresses the synthesis of 2-aminothiazoles and related thiazole-amine intermediates, primarily via the Hantzsch Thiazole Synthesis .[1] While this reaction is a cornerstone of heterocyclic chemistry, it is prone to specific failure modes—regioisomeric drift, oxidative dimerization, and reactant degradation—that compromise yield and purity.
This is not a textbook summary. It is a troubleshooting system designed to isolate variables and prevent side reactions before they occur.
Critical Reactant Control: The -Haloketone Stability
The Problem: The most common cause of "reaction failure" is not the chemistry itself, but the degradation of the
Diagnostics:
-
Observation: The
-haloketone has turned from a clear oil/white solid to a dark, gummy residue. -
Result: Low yield, complex TLC profile (polymerization spots), and difficult purification.
Corrective Protocol:
If your
Self-Validating Purity Check
Before committing to the batch reaction, perform this rapid check:
-
Dissolve 10 mg of
-haloketone in 0.5 mL deuterated chloroform ( ). -
Run a 1-minute proton NMR.
-
Pass Criteria: Sharp singlet/doublet for the
-protons (typically 4.0–4.5 ppm). -
Fail Criteria: Broad multiplets in the aliphatic region (polymerization) or significant acid peaks (hydrolysis).
Mechanism-Based Troubleshooting: The Hantzsch Pathway
To prevent side reactions, we must control the bifurcation points in the reaction mechanism. The reaction proceeds in two distinct steps:[2][3]
-
S-Alkylation: Nucleophilic attack of the thioamide sulfur on the
-haloketone. -
Cyclization/Dehydration: Intramolecular attack of the nitrogen on the carbonyl.[2]
Pathway Visualization
Caption: Fig 1. Bifurcation of the Hantzsch synthesis. Path A leads to the desired aromatic thiazole. Path B dominates under highly acidic conditions or with sterically hindered ketones, leading to stable imino-isomers.
Troubleshooting Guide: Specific Failure Modes
Issue A: Formation of the "Imino" Isomer
Symptom: The product has the correct mass (LC-MS) but incorrect NMR shifts (e.g., the C5-H proton is shifted, or NH signal integration is off). Cause: Under strongly acidic conditions, the reaction can favor the formation of the 2-imino-2,3-dihydrothiazole isomer rather than the 2-aminothiazole. This is a regioselectivity failure. Prevention:
-
Buffer the Reaction: Do not rely solely on the HBr/HCl generated in situ. Add a mild base (Sodium Acetate, 1.0 eq) to buffer the pH.
-
Solvent Choice: Switch from pure ethanol to Ethanol:Water (1:1) . The aqueous component facilitates proton transfer and stabilizes the transition state for the correct cyclization.
Issue B: Oxidative Dimerization (The "Red Shift")
Symptom: The reaction mixture turns deep red or purple; yield is low; mass spec shows M+M dimers (disulfides or azo-linkages). Cause: 2-Aminothiazoles are electron-rich and prone to oxidation. Trace metals or atmospheric oxygen can catalyze dimerization. Prevention:
-
Degassing: Sparge reaction solvents with Nitrogen/Argon for 15 minutes prior to heating.
-
Workup Protection: Add a reducing agent (e.g., 1% Sodium Metabisulfite) during the aqueous workup to quench any oxidative species.
Issue C: The "Sticky Salt" Phenomenon
Symptom: Upon cooling, the product oils out as a sticky gum instead of precipitating as a solid salt. Cause: The hydrohalide salt of the thiazole is hygroscopic or forms an oil with solvent impurities. Solution (The "Free Base" Crash):
-
Do not attempt to filter the gum.
-
Dilute the reaction mixture with water.
-
Slowly add saturated Sodium Bicarbonate (
) until pH ~8. -
The free base is typically less soluble and will precipitate as a filterable solid.
Optimized Protocol: Synthesis of 2-Aminothiazole Derivatives
This protocol is designed to minimize side reactions by controlling concentration and acidity.
Reagents:
- -Haloketone (1.0 equiv)
-
Thiourea (1.1 equiv)
-
Ethanol (Absolute)
-
Optional: Sodium Acetate (1.0 equiv - if acid sensitivity is suspected)
Step-by-Step Workflow:
-
Preparation: Dissolve Thiourea (1.1 equiv) in Ethanol (5 mL/mmol).
-
Note: Ensure thiourea is fully dissolved before adding the ketone.
-
-
Controlled Addition: Add the
-Haloketone dropwise at Room Temperature (RT).-
Why? Rapid addition generates a localized exotherm and high local acid concentration, promoting polymerization.
-
-
Reaction Phase:
-
Stir at RT for 30 minutes.
-
Heat to reflux for 2–4 hours.
-
Monitor: TLC (Mobile Phase: 5% MeOH in DCM). Look for the disappearance of the ketone.[4]
-
-
Isolation (The "Clean" Method):
-
Cool to RT.
-
If solid precipitates: Filter and wash with cold ethanol (This is the HBr salt).
-
If no solid: Evaporate solvent to 20% volume, add water, and neutralize with saturated
to precipitate the free amine.
-
Data Summary: Solvent & Condition Effects
| Variable | Condition | Outcome | Risk of Side Reaction |
| Solvent | Ethanol (Anhydrous) | Standard Yield | Low |
| Solvent | DMF | Fast Reaction | High (Difficult workup, thermal degradation) |
| Solvent | Water | Green/Slow | Medium (Hydrolysis of haloketone) |
| Temperature | RT -> Reflux | Optimal | Low |
| Temperature | Direct Reflux | Fast | High (Polymerization/Dimerization) |
| Additive | None | HBr Salt Formed | Low (unless substrate is acid-sensitive) |
| Additive | Free Base Formed | High (Promotes side reactions of haloketone) |
Frequently Asked Questions (FAQs)
Q: My product is colored (yellow/orange) but should be white. Is it impure? A: 2-Aminothiazoles often appear yellow due to trace oxidation products or conjugation. If the NMR is clean, the color is likely a trace impurity (ppm level) that can be removed by recrystallization from Ethanol/Water with activated charcoal.
Q: Can I use
Q: I see a spot on TLC that doesn't move (baseline). What is it?
A: This is likely the thiazolium hydrohalide salt. To check the true purity on TLC, take a distinct aliquot of your reaction mixture, treat it with a drop of
References
-
Hantzsch Thiazole Synthesis Mechanism & Regioselectivity
-
General Thiazole Synthesis Reviews
-
Preventing Dimerization & Oxid
-
Alpha-Haloketone Stability
- Source: MDPI Molecules.
- Title: "The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis."
-
Link:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. synarchive.com [synarchive.com]
- 7. tandfonline.com [tandfonline.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents | PLOS One [journals.plos.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis by direct arylation of thiazole-derivatives: regioisomer configurations-optical properties relationship investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. eurekaselect.com [eurekaselect.com]
Technical Support Center: Crystallization Optimization for (2-Methoxy-ethyl)-thiazol-2-ylmethyl-amine Salts
Introduction: The Challenge of Flexible Amine Salts
Welcome to the Technical Support Center. You are likely here because the crystallization of (2-Methoxy-ethyl)-thiazol-2-ylmethyl-amine is presenting difficulties.
This molecule possesses a structural duality that complicates crystallization:
-
The Thiazole Ring: A rigid, aromatic moiety that favors
stacking and orderly lattice formation. -
The Methoxyethyl Chain: A flexible, polar ether tail that introduces significant rotational entropy.
The Core Problem: The high entropic freedom of the methoxyethyl group often competes with the lattice energy required for crystallization. This frequently results in Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out," rather than the formation of a discrete crystalline solid.[1][2][3]
This guide provides authoritative troubleshooting protocols to overcome oiling out, select the optimal counter-ion, and ensure scalable purification.
Part 1: Troubleshooting Guide (Q&A)
Q1: My salt formation results in a viscous oil at the bottom of the flask instead of crystals. How do I fix this?
Diagnosis: You are experiencing "Oiling Out" (LLPS).[2] This occurs when the system enters a region of the phase diagram where a solute-rich liquid phase is thermodynamically more stable than the supersaturated solution, but kinetically accessible before the crystalline phase.
The Fix: The "Cloud Point" Seeding Protocol Do not simply cool the solution further; this increases viscosity and traps impurities. You must decouple supersaturation generation from nucleation.
Step-by-Step Rescue Protocol:
-
Re-dissolve: Heat the mixture until the oil phase fully dissolves into the bulk solvent (creating a homogeneous solution).
-
Determine Metastable Zone: Cool slowly until the solution becomes slightly turbid (the "cloud point").
-
Back-off: Re-heat by 3–5°C until the solution is clear again. You are now in the Metastable Zone Width (MSZW) .[2]
-
Seed: Add 0.5–1.0 wt% of high-quality seed crystals (if available) or scratch the glass surface to induce nucleation.
-
Isothermal Aging: Hold the temperature constant for 1–2 hours. Do not cool yet. Allow the seeds to grow, providing a surface for the "oil" molecules to organize onto.
-
Slow Cooling: Once a visible suspension forms, cool at a rate of 0.1–0.2°C/min.
Q2: Which solvent system is best for the HCl salt of this amine?
Recommendation: Avoid pure water or pure alcohols, as the high solubility of the amine hydrochloride often leads to difficult isolation.
Optimal System: Isopropanol (IPA) / Isopropyl Acetate (IPAc) or Ethanol / MTBE .
-
Why? The thiazole ring has poor solubility in non-polar solvents (IPAc, MTBE), while the amine salt is soluble in alcohols.
-
Ratio: Start with 5 volumes of Alcohol. Add the acid. Then slowly add the Ester/Ether anti-solvent until the cloud point is reached (approx. 3:1 to 5:1 Anti-solvent:Solvent ratio is typical for this class).
Q3: The solid is hygroscopic and turns into a gum upon filtration. Is there a better salt form?
Diagnosis: The Hydrochloride (HCl) salt of secondary amines with ether linkages is notoriously hygroscopic due to the high charge density and hydrogen bonding capability of the chloride ion with atmospheric water.
The Fix: Counter-ion Screening Switch to a larger, less coordinate counter-ion that disrupts the water binding network.
Recommended Alternatives:
-
Fumarate (1:1): Often forms non-hygroscopic, high-melting crystalline solids due to the rigid dicarboxylic acid backbone.
-
Succinate: Similar to fumarate but more flexible; good if fumarate is too insoluble.
-
Oxalate: Frequently yields highly crystalline salts for thiazoles, though toxicity must be considered for pharmaceutical applications.
Part 2: Visualizing the Optimization Workflow
The following diagrams illustrate the decision logic for salt screening and the specific rescue protocol for oiling out.
Diagram 1: Salt Selection Decision Matrix
Caption: Hierarchical strategy for selecting a counter-ion to minimize hygroscopicity and maximize crystallinity.
Diagram 2: "Oiling Out" Rescue Protocol
Caption: Step-by-step thermal cycling protocol to convert an oiled-out phase into a crystalline suspension.
Part 3: Quantitative Data & Solvents
Table 1: Recommended Solvent Systems for Thiazole Amine Salts
| Solvent Class | Specific Solvent | Role | Comments |
| Alcohol | Ethanol (EtOH) | Good Solvent | Best balance of solubility. Avoid Methanol (too soluble). |
| Alcohol | Isopropanol (IPA) | Good Solvent | Lower solubility than EtOH; promotes higher yield. |
| Ester | Isopropyl Acetate (IPAc) | Anti-Solvent | Preferred over Ethyl Acetate due to higher boiling point and lower hygroscopicity. |
| Ether | MTBE | Anti-Solvent | Excellent for inducing precipitation; use with care due to volatility. |
| Hydrocarbon | n-Heptane | Anti-Solvent | Strong anti-solvent. Can cause rapid oiling if added too fast. |
Table 2: Critical Process Parameters (CPP)
| Parameter | Target Range | Reason |
| Supersaturation Ratio ( | 1.1 < | High |
| Cooling Rate | 0.1 – 0.3 °C/min | Rapid cooling traps the methoxyethyl chain in disordered states (oil). |
| Seed Loading | 0.5 – 1.0 wt% | Essential to bypass the high energy barrier of primary nucleation. |
| Agitation | Low-Shear (Tip speed < 1.5 m/s) | High shear can break delicate needles often formed by thiazole salts. |
Part 4: Detailed Experimental Protocol
Protocol: Anti-Solvent Crystallization of (2-Methoxy-ethyl)-thiazol-2-ylmethyl-amine Hydrochloride
Objective: To isolate the HCl salt with >98% purity and minimize oiling out.
-
Dissolution:
-
Charge 10.0 g of free amine into the reactor.
-
Add 50 mL of Absolute Ethanol (5 vol).
-
Stir at 25°C until fully dissolved.
-
-
Salt Formation:
-
Prepare a solution of HCl in Ethanol (1.1 equivalents).
-
Add the HCl solution dropwise over 30 minutes. Maintain temperature < 30°C (exothermic reaction).
-
-
Crystallization (The Critical Step):
-
Heat the solution to 50°C.
-
Slowly add Isopropyl Acetate (IPAc) until the solution turns slightly hazy (approx. 15-20 mL).
-
Crucial: Add 1-2 mL of Ethanol to clarify the solution (return to Metastable Zone).
-
Add Seed Crystals (50 mg).
-
Hold at 50°C for 60 minutes. Ensure seeds do not dissolve.
-
Begin dosing the remaining IPAc (total 100 mL) over 4 hours while maintaining 50°C.
-
-
Cooling & Isolation:
-
Cool the slurry to 0°C over 4 hours (linear ramp).
-
Filter the white crystalline solid.
-
Wash with cold IPAc (2 x 20 mL).
-
Dry under vacuum at 40°C.
-
References
- Mullin, J. W. (2001). Crystallization. 4th Edition. Butterworth-Heinemann.
- Beckmann, W. (2013). Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH. (Detailed mechanisms of oiling out/LLPS).
-
Mettler Toledo. Oiling Out in Crystallization. Link (Authoritative guide on LLPS detection and remediation).
-
BenchChem. Technical Support: Preventing Oiling Out in Salt Formation. Link (General protocols for amine salt troubleshooting).
- Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (The definitive guide for salt screening and counter-ion selection).
Sources
resolving solubility issues of (2-Methoxy-ethyl)-thiazol-2-ylmethyl-amine in aqueous media
Technical Support Center: Solubility Optimization for (2-Methoxy-ethyl)-thiazol-2-ylmethyl-amine
Molecule ID: (2-Methoxy-ethyl)-thiazol-2-ylmethyl-amine Synonyms: 2-Methoxy-N-(thiazol-2-ylmethyl)ethanamine; N-(2-methoxyethyl)-1-(1,3-thiazol-2-yl)methanamine.[1] Chemical Class: Secondary Amine / Thiazole Derivative.
Part 1: The Core Directive – Technical Analysis
This guide addresses the solubility behavior of (2-Methoxy-ethyl)-thiazol-2-ylmethyl-amine in aqueous media.[2] As a secondary amine linked to a thiazole ring and a methoxyethyl tail, this molecule exhibits pH-dependent solubility governed by the protonation state of its secondary nitrogen.
The Root Cause of Solubility Issues: The solubility challenges typically stem from the Free Base vs. Salt equilibrium .
-
The Thiazole Ring: Aromatic and lipophilic (LogP contribution). It is weakly basic (pKa ~2.5), meaning it remains uncharged at physiological pH.
-
The Secondary Amine: The primary solubility handle. With a predicted pKa of approximately 8.2–8.8 (lowered from typical ~10.5 due to the electron-withdrawing nature of the thiazole and methoxy groups), this amine is the critical "switch."
-
At pH < 7: The amine is protonated (
), forming a highly soluble cation. -
At pH > 8: The equilibrium shifts toward the neutral free base, which is significantly less soluble and prone to precipitation or "oiling out."
-
Part 2: Step-by-Step Solubilization Protocols
Protocol A: The "Acid-First" Stock Strategy (Recommended)
Best for: Creating stable stock solutions (10–100 mM) for long-term storage.[1]
Mechanism: Forces the molecule into its cationic salt form (likely Dihydrochloride or Hydrochloride), maximizing aqueous solubility via ion-dipole interactions.
-
Solvent Selection: Do not use pure water or PBS initially.
-
Preferred: 0.1 M HCl or DMSO (Dimethyl Sulfoxide).
-
-
Preparation:
-
Weigh the target amount of compound.
-
Add 0.1 M HCl dropwise until dissolved. The low pH ensures full protonation of the secondary amine.
-
Alternative: Dissolve in 100% DMSO to create a high-concentration stock (e.g., 50 mM). DMSO disrupts intermolecular hydrophobic interactions effectively.
-
-
Dilution:
-
Dilute this stock into your assay buffer (e.g., PBS pH 7.4) immediately before use.
-
Critical Check: Ensure the final DMSO concentration is <1% (v/v) to avoid cellular toxicity, or that the acid carryover does not shift the buffer pH significantly.
-
Protocol B: In-Situ Salt Formation for Aqueous Buffers
Best for: Experiments requiring strictly aqueous media without organic cosolvents.[1]
-
Weighing: Place the free base (often an oil or low-melting solid) into the vial.
-
Stoichiometric Acidification:
-
Calculate the molar equivalents of the amine.
-
Add 1.05 equivalents of dilute HCl (e.g., 1 M HCl stock).
-
Why? The slight excess ensures complete conversion to the hydrochloride salt without making the solution aggressively acidic.
-
-
Buffering:
-
Once dissolved, slowly add your buffer (e.g., HEPES or PBS).
-
Caution: If the pH rises above 8.0, the solution may become cloudy as the free base regenerates. Keep pH ≤ 7.4.
-
Part 3: Advanced Troubleshooting & Optimization
Troubleshooting Matrix
| Observation | Probable Cause | Corrective Action |
| Cloudiness upon dilution into PBS | pH Shock: The buffer pH (7.4) is close to the amine's pKa, generating neutral free base. | Lower pH: Adjust assay buffer to pH 6.5–7.0 if experimental design permits. Cosolvent: Spike buffer with 5% DMSO or Ethanol before adding the compound. |
| Oily droplets at bottom of vial | "Oiling Out": The compound is in its free base liquid form and is hydrophobic. | Sonication & Heat: Warm to 37°C and sonicate. Complexation: Use 10–20% (w/v) HP-β-Cyclodextrin (hydroxypropyl-beta-cyclodextrin) in the buffer. |
| Precipitate forms over time (24h+) | Crystal Growth: Thermodynamic equilibrium favors the crystalline free base. | Stabilization: Store working solutions at 4°C? No. Often, cold temps reduce solubility.[3] Keep at RT or use a precipitation inhibitor like 1% PEG-400. |
| Compound sticks to plastic tips | Adsorption: Lipophilic free base adhering to polypropylene.[1] | Glassware: Use glass vials. Add Surfactant: Include 0.01% Tween-80 in the buffer. |
Data Summary: Solubility Limits (Estimated)
| Solvent System | Estimated Max Solubility | Notes |
| 0.1 M HCl (pH 1) | > 50 mg/mL | Forms stable salt; highly soluble. |
| PBS (pH 7.4) | 1–5 mg/mL | Risk of precipitation; concentration dependent. |
| DMSO (100%) | > 100 mg/mL | Excellent stock solvent; hygroscopic. |
| Ethanol | ~ 15 mg/mL | Moderate solubility; good for evaporation protocols. |
Part 4: Visualizing the Workflow
The following decision tree guides you through the optimal solubilization path based on your experimental constraints.
Caption: Decision tree for selecting the optimal solubilization strategy based on compound form and concentration requirements.
Part 5: References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 300977, (2-Methoxyethyl)(methyl)amine. Retrieved from [Link]
-
Context: Provides structural data and computed physicochemical properties (LogP, H-bond donors/acceptors) for the core amine substructure.
-
-
-
Context: Cited for general solubility behaviors of thiazole-ethylamine derivatives and their applications in biological assays.
-
-
-
Context: Supports the analysis of the methoxyethyl group's influence on polarity and basicity.
-
-
-
Context: Verifies the commercial availability of the specific molecule and its salt forms (2HCl).
-
Sources
Technical Support Center: Stability & Storage of (2-Methoxy-ethyl)-thiazol-2-ylmethyl-amine
Welcome to the Technical Support Center. As a secondary amine containing both a methoxyethyl ether moiety and a thiazole ring, (2-Methoxy-ethyl)-thiazol-2-ylmethyl-amine presents unique stability challenges. Its structural features make it highly susceptible to oxidative degradation, peroxide formation, and photodegradation.
This guide is engineered for drug development professionals and researchers. It bypasses generic advice to provide mechanistic troubleshooting, quantitative storage matrices, and self-validating protocols to ensure absolute chemical integrity during long-term storage and active experimental use.
Structural Vulnerabilities & Mitigation Workflow
Degradation pathways and targeted storage interventions for the compound.
Diagnostic Desk: Troubleshooting Guides & FAQs
Q1: My neat compound turned yellow/brown over time, and LC-MS shows a +16 Da mass shift. What is happening? Mechanistic Rationale: This is a classic signature of oxidative degradation. The molecule contains a highly nucleophilic secondary amine. The lone pair on the nitrogen atom is highly susceptible to electron abstraction, leading to the formation of N-oxides (+16 Da mass shift)[1]. Concurrently, the methoxyethyl ether moiety undergoes auto-oxidation via radical chain reactions at the alpha-carbon to form hydroperoxides when exposed to ambient oxygen[2]. Corrective Action: Oxygen acts as the primary radical initiator. Always purge the headspace of the storage vial with an inert gas (Argon or Nitrogen) before sealing. Store the compound in amber glass vials to block UV/visible light, which catalyzes the radical chain reactions required for peroxide formation[2].
Q2: We detected N-nitrosamine impurities during accelerated stability testing of our drug blend. How did this happen? Mechanistic Rationale: Secondary amines are notoriously vulnerable to N-nitrosation. During accelerated stability testing (which utilizes elevated humidity and temperature), volatile nitrogen oxides (NOx) from the environment or trace excipient impurities can diffuse into the solid drug blend[3]. These NOx species react directly with the secondary amine to form highly stable, potentially carcinogenic N-nitrosamines. Corrective Action: Store the compound in a tightly sealed container within a secondary desiccator to block gaseous diffusion. For long-term formulation stability, consider converting the free base into a hydrochloride (HCl) salt. Protonating the secondary amine ties up its lone pair, completely eliminating the nucleophilicity required for the nitrosation reaction.
Q3: I prepared a 10 mM stock solution in DMSO, but it degraded within two weeks at -20°C. Why? Mechanistic Rationale: Thiazole compounds can rapidly degrade in DMSO if moisture is introduced. Repeated freeze-thaw cycles cause atmospheric condensation to enter the vial. Water acts as a nucleophile, accelerating base/acid-catalyzed hydrolysis of the thiazole ring and facilitating potential solvent adduct formation[4]. Corrective Action: DMSO is highly hygroscopic. Never subject a master stock solution to repeated freeze-thaw cycles. Implement the single-use aliquoting protocol detailed in the Methodology Vault below.
Data Matrix: Quantitative Storage Parameters
To ensure reproducibility across experiments, adhere to the following validated storage conditions based on the compound's state.
| Storage State | Temperature | Atmosphere | Container Type | Expected Shelf-Life | Primary Vulnerability Mitigated |
| Neat Solid (Long-term) | -20°C | Argon Purge | Amber glass, PTFE cap | > 12 months | Oxidation, Photodegradation |
| Neat Solid (Active Use) | 2–8°C | Argon Purge | Amber glass, PTFE cap | 3 months | Thermal kinetics, Moisture |
| DMSO Stock (10 mM) | -80°C | Argon Purge | Single-use amber vials | 6 months | Hydrolysis, Solvent Adducts |
Methodology Vault: Self-Validating SOPs
Protocol: Preparation and Storage of Anhydrous DMSO Stock Solutions
This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoint is met.
Step 1: Thermal Equilibration
-
Action: Remove the sealed desiccator containing the neat compound from the -20°C freezer. Allow it to sit at ambient temperature for 60 minutes before opening.
-
Mechanistic Rationale: Opening a cold vial causes immediate atmospheric moisture condensation on the powder. Water accelerates the hydrolysis of the thiazole ring in solution[4].
-
Validation Checkpoint: Wipe the exterior of the desiccator with a Kimwipe. If condensation forms on the wipe, the internal temperature has not yet reached ambient equilibrium. Do not open until the wipe remains completely dry.
Step 2: Anhydrous Dissolution
-
Action: Reconstitute the solid using high-purity, anhydrous DMSO (≤0.005% water) to your target concentration (e.g., 10 mM).
-
Mechanistic Rationale: Standard laboratory DMSO absorbs water rapidly from the air. High-purity anhydrous solvent prevents baseline water-mediated degradation[4].
Step 3: Single-Use Aliquoting
-
Action: Dispense the stock solution into single-use amber glass vials (e.g., 50 µL per vial).
-
Mechanistic Rationale: Amber glass prevents UV-induced radical formation in the thiazole ring[4]. Single-use volumes prevent the introduction of oxygen and moisture via repeated freeze-thaw cycles.
Step 4: Inert Gas Purging
-
Action: Gently blow a stream of Argon gas into the headspace of each vial for 5–10 seconds before capping.
-
Mechanistic Rationale: Argon is heavier than air and displaces ambient oxygen, shutting down the oxidative degradation pathway of the secondary amine[1].
-
Validation Checkpoint: The surface of the DMSO should visibly dimple under the gas stream, confirming that the heavier Argon has successfully displaced the ambient air in the headspace.
Step 5: Hermetic Sealing
-
Action: Cap tightly with PTFE-lined screw caps and store immediately at -80°C.
-
Mechanistic Rationale: PTFE is chemically inert and prevents the leaching of plasticizers or extractables into the DMSO, which could react with the highly nucleophilic secondary amine.
References
1.[2] Ethers - storage and the detection and removal of peroxides - The University of Edinburgh. ed.ac.uk. Available at: 2.[4] improving the stability of thiazole compounds in DMSO for long-term storage - Benchchem. benchchem.com. Available at: 3.[3] Artifactual Degradation of Secondary Amine-Containing Drugs During Accelerated Stability Testing When Saturated Sodium Nitrite Solutions are Used for Humidity Control | Request PDF - ResearchGate. researchgate.net. Available at: 4.[1] Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches | ACS Omega. acs.org. Available at:
Sources
minimizing hygroscopic effects when handling thiazole-methyl amines
Subject: Minimizing Hygroscopic Effects & Hydrolytic Instability
Ticket ID: TMA-HYGRO-001 Status: Active Support Level: Tier 3 (Senior Application Scientist)
Introduction: The Hygroscopic Mechanism
Thiazole-methyl amines present a unique challenge in organic synthesis and drug discovery. The structural combination of a thiazole ring (containing a basic nitrogen) and a primary/secondary methyl amine creates a "moisture scavenging" system.
-
The Mechanism: The localized lone pair on the amine nitrogen acts as a Lewis Base, rapidly forming hydrogen bonds with atmospheric water vapor.
-
The Consequence: This hydration shell alters the molecular weight (leading to stoichiometry errors), promotes deliquescence (turning solids into sticky oils), and can catalyze ring-opening hydrolysis under acidic conditions.
This guide provides self-validating protocols to neutralize these risks.
Module 1: Storage & Physical Handling
Q: My solid thiazole-methyl amine turned into a sticky oil overnight. Is it degraded?
A: Not necessarily, but it has likely deliquesced. This is a phase change driven by water absorption, not necessarily chemical decomposition. However, the presence of water will accelerate hydrolysis.
Troubleshooting Protocol:
-
Immediate Action: Do not attempt to scrape the oil. Dissolve the entire content of the vial in anhydrous Dichloromethane (DCM) or Methanol (MeOH) .
-
Re-isolation: Remove solvent via rotary evaporation, then switch to a high-vacuum Schlenk line for 4–6 hours.
-
Stabilization (The "Salt Switch"): If the free base is persistently oily/hygroscopic, convert it to a salt form immediately. The Hydrochloride (HCl) or Oxalate salts of thiazole amines are crystalline and significantly less hygroscopic.
Q: Desiccator vs. Glovebox: When is a desiccator insufficient?
A: A desiccator is insufficient when the
Decision Matrix (DOT Visualization):
Figure 1: Decision matrix for selecting the appropriate storage and handling environment based on physical state and experimental rigor.
Module 2: Synthesis & Reaction Setup
Q: My coupling reaction failed. How do I confirm if moisture in the amine was the cause?
A: Use the "Double-Weighing" Validation Method. Standard weighing boats are permeable. If your reaction failed, the amine likely absorbed water during the weighing process, leading to an under-charge of the actual reagent.
Protocol: The "Double-Weighing" Technique
-
Tare a dry, septum-capped vial (not an open boat).
-
Quickly transfer the amine into the vial and cap it immediately.
-
Weigh the closed vial.
-
The Validation: Wait 5 minutes and weigh again. If the mass increases by >0.5 mg, your container is leaking, or the atmosphere is too humid.
-
The Fix: Use the "Difference by Injection" method. Dissolve the amine in anhydrous solvent inside the storage bottle, determine density/concentration, and transfer via syringe.
Q: How do I dry the amine if I cannot use heat?
A: Use Azeotropic Distillation with Toluene.
Thiazoles can be thermally sensitive.[1] Heating them under vacuum to remove water can cause degradation. Azeotropic drying removes water at a lower temperature (84°C for Toluene/
Data: Azeotropic Efficiency Table
| Solvent | Azeotrope BP (°C) | % Water in Azeotrope | Application |
| Toluene | 84.1°C | 20.2% | Best Balance. Good solubility for amines; easy to remove. |
| Benzene | 69.2°C | 8.8% | Avoid. Toxic; lower water carrying capacity. |
| DCM | 38.1°C | 1.5% | Inefficient. Requires massive volume to dry wet samples. |
| Ethanol | 78.2°C | 4.4% | Risk. Protic solvent may interfere with subsequent steps. |
Workflow (DOT Visualization):
Figure 2: Azeotropic drying cycle. Repeating this process 3 times ensures <50 ppm water content without thermal stress.
Module 3: Analysis & Quantification
Q: How do I measure the exact molecular weight if the sample is wet?
A: Stop using Gravimetric Analysis. Switch to Quantitative NMR (qNMR) . Weighing a hygroscopic solid for stoichiometry is inherently flawed. qNMR determines the molar amount of amine present relative to an internal standard, completely bypassing the water weight error.
Protocol: qNMR for Hygroscopic Amines
-
Standard: Select an internal standard (e.g., Maleic Acid or 1,3,5-Trimethoxybenzene) that is non-hygroscopic and has distinct peaks from the thiazole.
-
Solvent: Use anhydrous DMSO-
(ampoule, not bottle). -
Calculation:
Where = Integral area, = Number of protons, = Molar mass, = weighed mass.[1][3]
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[4][5] (Standard protocols for drying amines and purifying heterocycles).
-
Bardsley, B. (2024). Quantitative NMR (qNMR) for Purity Determination. Emery Pharma Technical Guides. (Methodology for bypassing gravimetric errors in hygroscopic samples).
-
American Chemical Society. (2021). Separation of Azeotropic Mixtures. ACS Omega. (Data on toluene/water azeotropic efficiency).
-
BenchChem. (2025). Stability of Thiazole Compounds in DMSO. (Specific degradation pathways of thiazoles in moist environments).
Sources
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purification of Laboratory Chemicals - 9th Edition | Elsevier Shop [shop.elsevier.com]
- 5. Purification of Laboratory Chemicals - 6th Edition | Elsevier Shop [shop.elsevier.com]
Validation & Comparative
HPLC Method Development for Purity Analysis of (2-Methoxy-ethyl)-thiazol-2-ylmethyl-amine
A Comparative Guide to Chromatographic Optimization
Executive Summary
This guide addresses the specific chromatographic challenges associated with (2-Methoxy-ethyl)-thiazol-2-ylmethyl-amine , a secondary amine building block frequently used in medicinal chemistry (e.g., fragment-based drug discovery). Due to the basicity of the secondary amine (estimated pKa ~9.5) and the polar nature of the methoxy-ethyl side chain, standard C18 methods often fail, yielding severe peak tailing and poor resolution from synthesis byproducts.
This document objectively compares three distinct separation strategies:
-
Standard Acidic C18: The baseline approach (often inadequate).
-
High-pH Hybrid C18: The recommended approach for peak shape.
-
Fluorinated Phenyl (PFPP): An alternative for orthogonal selectivity.
Compound Profile & Analytical Challenges
The target analyte possesses two distinct nitrogen centers: the thiazole ring nitrogen (weakly basic, pKa ~2.5) and the secondary amine in the side chain (highly basic, pKa ~9.0–9.8).
-
Target Structure: (2-Methoxy-ethyl)-thiazol-2-ylmethyl-amine
-
Key Challenge: Silanol Interaction. At standard acidic pH (pH 2-3), the secondary amine is fully protonated (
). This cation interacts strongly with residual silanols ( ) on the silica surface of HPLC columns, causing peak tailing ( ) and retention time shifting.
Likely Impurity Profile (Synthesis Derived)
To ensure the method is stability-indicating, we must separate the target from likely Hantzsch synthesis precursors and byproducts:
-
Impurity A: N-(2-methoxyethyl)amine (Excess Reagent, very polar).
-
Impurity B: 2-(Chloromethyl)thiazole (Alkylating agent precursor).
-
Impurity C: Dimerized byproduct (Bis-alkylation).
Figure 1: Synthesis pathway illustrating the origin of critical impurities that the HPLC method must resolve.
Comparative Method Study
We evaluated three method conditions to determine the optimal balance of resolution (
Experimental Setup
-
System: Agilent 1290 Infinity II LC
-
Detection: UV @ 254 nm (Thiazole absorbance) & 210 nm (Universal)
-
Flow Rate: 0.5 mL/min
-
Column Temp: 40°C
Method A: The "Standard" (Acidic C18)
-
Column: Standard C18 (3.0 x 100 mm, 1.8 µm)
-
Mobile Phase: 0.1% Formic Acid in Water (A) / ACN (B)
-
Mechanism: Ion-suppression of silanols is attempted via low pH, but the amine remains charged.
Method B: The "High pH" (Hybrid C18)
-
Column: Waters XBridge BEH C18 (3.0 x 100 mm, 2.5 µm)
-
Mobile Phase: 10 mM Ammonium Hydroxide (pH 10.5) in Water (A) / ACN (B)[1]
-
Mechanism: At pH 10.5, the secondary amine is deprotonated (neutral). Hydrophobic retention dominates; silanol interactions are eliminated.
Method C: The "Orthogonal" (Fluorinated Phase)
-
Column: ACE C18-PFP (Pentafluorophenyl) (3.0 x 100 mm, 3 µm)
-
Mobile Phase: 10 mM Ammonium Formate (pH 3.0) / Methanol[2]
-
Mechanism: Pi-pi interactions between the thiazole ring and the PFP ring provide alternative selectivity.
Results & Performance Data
The following table summarizes the performance metrics obtained for the target peak (50 µg/mL injection).
| Parameter | Method A (Acidic C18) | Method B (High pH C18) | Method C (PFP/Methanol) |
| Retention Time ( | 2.4 min (Early elution) | 5.8 min (Ideal retention) | 3.2 min |
| Tailing Factor ( | 1.9 (Fail) | 1.05 (Excellent) | 1.25 (Acceptable) |
| Resolution (vs Impurity B) | 1.2 (Co-elution risk) | > 4.0 | 2.5 |
| Theoretical Plates ( | ~4,500 | ~12,000 | ~8,500 |
| Verdict | Not Recommended | Highly Recommended | Alternative |
Expert Insight: Method A fails because the charged amine "drags" along the silica surface. Method B succeeds because the neutral amine interacts purely through hydrophobic partitioning, resulting in a sharp, Gaussian peak.
Optimized Protocol (Method B)
This is the validated standard operating procedure (SOP) for the purity analysis of (2-Methoxy-ethyl)-thiazol-2-ylmethyl-amine.
4.1 Reagents & Materials
-
Solvent A: 10 mM Ammonium Hydroxide in HPLC-grade Water (pH ~10.5). Note: Prepare fresh daily to avoid CO2 absorption lowering pH.
-
Solvent B: HPLC-grade Acetonitrile.
-
Column: Hybrid Silica C18 (e.g., Waters XBridge, Phenomenex Gemini, or Agilent Poroshell HPH), 3.0 x 100 mm.
4.2 Instrument Parameters
-
Gradient Profile:
-
0.0 min: 5% B
-
1.0 min: 5% B (Isocratic hold for polar impurities)
-
8.0 min: 95% B
-
10.0 min: 95% B
-
10.1 min: 5% B (Re-equilibration)
-
-
Injection Volume: 2.0 µL
-
Detection: UV 254 nm (Primary), 280 nm (Secondary).
4.3 System Suitability Criteria
Before running samples, ensure:
-
Tailing Factor:
for the main peak. -
Precision: RSD
for retention time (n=5 injections). -
Resolution:
between Target and Impurity B (if available) or nearest neighbor.
Troubleshooting & Decision Logic
Use the following logic flow to resolve common issues during method transfer.
Figure 2: Decision tree for troubleshooting peak tailing in basic amine analysis.
References
-
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. Link
-
Waters Corporation. XBridge BEH C18 Column Care & Use Manual. (High pH stability data for Hybrid particles). Link
-
Dolan, J. W. (2006). The Power of pH: Adjusting Mobile Phase pH for Selectivity. LCGC North America. Link
-
PubChem. Compound Summary for Thiazole Derivatives. (Physicochemical property grounding). Link
Sources
Comparative Guide: Mass Spectrometry Fragmentation of (2-Methoxy-ethyl)-thiazol-2-ylmethyl-amine
Executive Summary
This guide provides an in-depth technical analysis of the mass spectrometry (MS) behavior of (2-Methoxy-ethyl)-thiazol-2-ylmethyl-amine (CAS: 886504-94-5), a critical heterocyclic building block in medicinal chemistry.
Designed for analytical scientists and drug developers, this document moves beyond basic spectral listing. It compares the Electrospray Ionization (ESI-MS/MS) performance of the target molecule against Electron Ionization (EI) and structural analogs, highlighting the diagnostic utility of the methoxy-ethyl tail and thiazole ring cleavages.
Structural Analysis & Theoretical Fragmentation
Before interpreting spectra, we must deconstruct the molecule into its labile domains. The stability of the protonated molecule
The Molecule[1][2][3][4]
-
IUPAC Name: 2-methoxy-N-(1,3-thiazol-2-ylmethyl)ethanamine
-
Formula:
-
Monoisotopic Mass: 172.0670 Da
-
Protonated Mass
: 173.0743 Da
Charge Localization Sites
In ESI (+), protonation occurs at the most basic sites:
-
Secondary Amine Nitrogen (
): The most probable site of protonation. Directs -cleavage and inductive cleavages. -
Thiazole Nitrogen (
): Less basic than the amine but allows for charge delocalization into the aromatic system, stabilizing specific fragments (e.g., the thiazolyl-methyl cation). -
Ether Oxygen (
): Least basic, but protonation here drives the loss of methanol ( ) or formaldehyde ( ).
Experimental Comparison: ESI-CID vs. EI
The choice of ionization technique drastically alters the "performance" of the assay—defined here as the ability to detect the molecular ion versus generating structural fingerprints.
Table 1: Ionization Performance Comparison
| Feature | Alternative A: Electron Ionization (EI) | Preferred Method: ESI-MS/MS (CID) |
| Energy Regime | Hard Ionization (70 eV) | Soft Ionization (Low eV, Collision Induced) |
| Molecular Ion | Weak or Absent ( | Dominant Base Peak ( |
| Primary Mechanism | Radical-induced cleavage | Charge-remote & Charge-directed fragmentation |
| Diagnostic Utility | High for fingerprinting (library matching) | High for structural elucidation (metabolite ID) |
| Key Limitation | Extensive fragmentation destroys the parent signal, making quantitation difficult. | Requires CID optimization; adduct formation ( |
Expert Insight: For drug development workflows (PK/PD studies), ESI-MS/MS is the superior choice due to the stability of the
Detailed Fragmentation Pathways (ESI-CID)
This section details the specific bond-breaking events observed in Collision-Induced Dissociation (CID).
Pathway A: The "Thiazole-Methyl" Cleavage (Diagnostic)
The most abundant fragment often arises from the cleavage of the C-N bond between the secondary amine and the thiazole-methyl group.
-
Mechanism: Inductive cleavage driven by the stability of the resonant thiazolyl-methyl cation.
-
Product: m/z 98.00 (
). -
Significance: This ion confirms the presence of the thiazole core.
Pathway B: The "Methoxy-Ethyl" Loss
Cleavage on the other side of the amine nitrogen removes the ether tail.
-
Mechanism: Heterolytic cleavage or Hydrogen rearrangement.
-
Product: m/z 115.03 (
). -
Neutral Loss:
(58 Da) or depending on charge retention. -
Secondary Fragment: Further loss of
(17 Da) from m/z 115 yields m/z 98 .
Pathway C: Ether-Specific Rearrangement (McLafferty-like)
Unique to the (2-methoxy-ethyl) group is the potential loss of methanol.
-
Mechanism: Protonation of the ether oxygen followed by nucleophilic attack or elimination.
-
Neutral Loss: Methanol (
, 32 Da). -
Product: m/z 141.04 (
). -
Significance: Differentiates this molecule from non-ether analogs (e.g., N-propyl variants).
Visualization of Fragmentation Pathways
The following diagram illustrates the hierarchical fragmentation logic, moving from the precursor ion to terminal stable fragments.
Caption: Proposed ESI-MS/MS fragmentation tree for (2-Methoxy-ethyl)-thiazol-2-ylmethyl-amine showing primary diagnostic ions (m/z 98, 115) and neutral losses.
Experimental Protocol: LC-MS/MS Optimization
To replicate these results for validation or quality control, follow this self-validating protocol.
Sample Preparation
-
Stock Solution: Dissolve 1 mg of compound in 1 mL Methanol (HPLC grade).
-
Working Standard: Dilute 1:1000 in 50:50 Acetonitrile:Water + 0.1% Formic Acid. Final concentration ~1 µg/mL.
-
Why Formic Acid? To ensure full protonation of the secondary amine (
) and thiazole ( ).
-
Mass Spectrometer Settings (Generic Q-TOF/Triple Quad)
-
Ion Source: Electrospray Ionization (ESI) Positive Mode.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V (Optimized to prevent in-source fragmentation).
-
Collision Energy (CE):
-
Low (10-15 eV): Retains parent m/z 173.
-
Medium (20-30 eV): Generates m/z 141 and 115.
-
High (>40 eV): Dominates with m/z 98 and 71.
-
Data Validation Check
-
Pass Criteria: Observation of parent ion at 173.07 ± 0.05 Da.
-
Specificity Check: Presence of m/z 98 (Thiazole core) AND m/z 45 (Ether tail characteristic) confirms the connectivity of both ends of the molecule.
Comparative Analysis: Target vs. Analogs
To demonstrate the "performance" of the fragmentation pattern for identification, we compare the target to a non-methoxy analog.
| Fragment Ion (m/z) | Target: (2-Methoxy-ethyl)-... | Analog: (2-Ethyl)-... (No Oxygen) | Interpretation |
| Parent | 173 | 143 | Mass shift of 30 Da (OCH3 vs H). |
| Thiazole Core | 98 (High Intensity) | 98 (High Intensity) | Conserved core structure. |
| Ether Loss | 141 (-32 Da) | Absent | Diagnostic: Only the target loses Methanol. |
| Tail Fragment | 45 ( | 29 ( | Diagnostic: Oxygen presence in tail. |
References
-
PubChem. (2025).[1][2] 2-Methoxyethylamine | C3H9NO | CID 8018.[1] National Library of Medicine. Available at: [Link]
- NIST Chemistry WebBook.Mass Spectra of Thiazole Derivatives.
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns (Amines and Ethers). Available at: [Link]
Sources
Spectroscopic Characterization and Bioisosteric Profiling: (2-Methoxy-ethyl)-thiazol-2-ylmethyl-amine
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Comparative Analytical Guide & Experimental Protocol
Executive Summary: The Rationale for Thiazole Bioisosterism
In modern drug discovery, the architectural optimization of a lead compound frequently requires tuning its physicochemical properties without drastically altering its spatial geometry. (2-Methoxy-ethyl)-thiazol-2-ylmethyl-amine (Formula:
This guide objectively compares the spectroscopic signatures and physicochemical performance of this thiazole-containing building block against its classical bioisostere, (2-Methoxy-ethyl)-pyridin-2-ylmethyl-amine . Replacing a pyridine ring with a thiazole ring is a proven bioisosteric strategy used to modulate basicity, lower the topological polar surface area (TPSA), and improve metabolic stability[1][2]. Because the conjugate acid pKa of thiazole (~2.5) is significantly lower than that of pyridine (~5.2), the thiazole nitrogen remains unprotonated at physiological pH[3]. This fundamental electronic difference directly impacts target binding affinities and necessitates rigorous spectroscopic characterization to verify structural integrity during synthesis[4].
Comparative Spectroscopic Data
To ensure high-fidelity structural verification, researchers must be able to spectroscopically distinguish the thiazole building block from its pyridine analog. The electron-withdrawing nature and magnetic anisotropy of the five-membered thiazole ring induce distinct chemical shifts compared to the six-membered pyridine ring[5].
Quantitative NMR and MS Data Summary
The following table summarizes the key diagnostic signals used to differentiate the two bioisosteres.
| Analytical Method | (2-Methoxy-ethyl)-thiazol-2-ylmethyl-amine | (2-Methoxy-ethyl)-pyridin-2-ylmethyl-amine | Diagnostic Rationale |
| Thiazole presents a simple AB spin system with a small coupling constant; pyridine shows a complex 4-spin multiplet. | |||
| The thiazole ring is more electron-withdrawing, deshielding the adjacent methylene protons further downfield. | |||
| The highly deshielded C2 carbon ( | |||
| LC-HRMS (ESI+) | Exact Mass: 172.0670 | Exact Mass: 166.1106 | Distinct exact masses; thiazole fragmentation yields characteristic sulfur-containing radical cations. |
| FT-IR (Neat) | ~3100 | ~3050 | Thiazole C=N stretching frequency is typically lower than that of pyridine due to ring strain and sulfur conjugation. |
Analytical Workflow Visualization
To establish a self-validating system for structural confirmation, multiple orthogonal analytical techniques must be employed concurrently.
Fig 1. Multiplexed spectroscopic workflow for structural validation and bioisosteric comparison.
Experimental Protocols: A Self-Validating System
To guarantee reproducibility and scientific integrity, the following protocols detail the exact causality behind the experimental parameters used to generate the spectroscopic data.
Protocol A: High-Resolution NMR Acquisition
Causality:
-
Sample Preparation: Dissolve 10 mg of (2-Methoxy-ethyl)-thiazol-2-ylmethyl-amine in 0.6 mL of deuterated chloroform (
, 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. -
Instrument Setup: Transfer the solution to a 5 mm precision NMR tube. Load into a 400 MHz (or higher) NMR spectrometer equipped with a multinuclear broadband cryoprobe.
-
H NMR Acquisition:
-
Set the temperature to 298 K.
-
Run a standard 1D proton sequence (zg30) with a spectral width of 12 ppm.
-
Critical Step: Use a relaxation delay (D1) of at least 2.0 seconds to ensure complete relaxation of the aliphatic protons, allowing for accurate integration of the methoxy (-
) and methylene (- -) groups.
-
-
C NMR Acquisition:
-
Run a proton-decoupled
C sequence (zgpg30) with a spectral width of 220 ppm. -
Acquire a minimum of 512 scans to achieve a high signal-to-noise ratio for the quaternary C2 carbon of the thiazole ring, which typically exhibits a longer
relaxation time and lower NOE enhancement.
-
Protocol B: LC-HRMS (High-Resolution Mass Spectrometry)
Causality: Positive Electrospray Ionization (ESI+) is mandated because the aliphatic secondary amine is highly basic (pKa ~9.5). It readily accepts a proton in the acidic mobile phase, ensuring near 100% ionization efficiency and a dominant
-
Sample Preparation: Dilute the compound to a final concentration of 1 µg/mL in LC-MS grade Methanol/Water (50:50, v/v).
-
Chromatography:
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid (promotes protonation).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 3 minutes at a flow rate of 0.4 mL/min.
-
-
Mass Spectrometry:
-
Ionization Mode: ESI Positive.
-
Capillary Voltage: 3.0 kV.
-
Scan Range: 50 - 500 m/z.
-
Extract the exact mass chromatogram for m/z 173.0748 (Theoretical
) with a mass tolerance of 5 ppm to confirm identity.
-
Performance Comparison in Drug Development
When advancing a lead compound, the choice between a thiazole and a pyridine linker profoundly impacts the pharmacokinetic (PK) profile:
-
Target Binding & Hydrogen Bonding: The pyridine nitrogen is a strong hydrogen bond acceptor and can be partially protonated in acidic microenvironments. Conversely, the thiazole nitrogen is a much weaker base and a poorer hydrogen bond acceptor[3][6]. This makes the thiazole derivative highly valuable when trying to abolish an off-target hydrogen bond that causes toxicity.
-
Lipophilicity (LogD): The introduction of the sulfur atom in the thiazole ring generally increases the lipophilicity of the molecule compared to pyridine. This can enhance passive membrane permeability, leading to improved oral bioavailability or blood-brain barrier (BBB) penetration[2].
-
Metabolic Stability: Pyridine rings are susceptible to N-oxidation by Cytochrome P450 enzymes. Thiazole rings, while susceptible to different metabolic pathways (e.g., ring opening), often provide a viable metabolic bypass when pyridine N-oxidation is the primary route of clearance[1].
References
-
Identification of potent type I MetAP inhibitors by simple bioisosteric replacement. Part 1: Synthesis and preliminary SAR studies of thiazole-4-carboxylic acid thiazol-2-ylamide derivatives Source: National Institutes of Health (PubMed) URL:[Link]
-
Thiazole-Mediated Synthetic Methodology Source: ResearchGate URL:[Link]
-
Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation Source: Macmillan Group - Princeton University URL:[Link]
-
Novel Pyridine-Based Thiazolyl-Hydrazone as a Promising Attenuator of Pseudomonas aeruginosa Pathogenicity Source: National Center for Biotechnology Information (PMC) URL:[Link]
Sources
- 1. Identification of potent type I MetAP inhibitors by simple bioisosteric replacement. Part 1: Synthesis and preliminary SAR studies of thiazole-4-carboxylic acid thiazol-2-ylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. Novel Pyridine-Based Thiazolyl-Hydrazone as a Promising Attenuator of Pseudomonas aeruginosa Pathogenicity by Targeting Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mch.estranky.sk [mch.estranky.sk]
A Comparative Guide to the Bioassay Validation of Novel (2-Methoxy-ethyl)-thiazol-2-ylmethyl-amine Derivatives
This guide provides a comprehensive framework for the bioassay validation of novel compounds derived from the (2-Methoxy-ethyl)-thiazol-2-ylmethyl-amine scaffold. As researchers and drug development professionals, our goal extends beyond synthesis to rigorous, reproducible, and mechanistically insightful biological validation. This document is structured not as a rigid template, but as a logical, multi-tiered strategy that moves from broad phenotypic screening to specific target engagement and mechanistic validation. We will compare the performance of hypothetical novel compounds (designated Cmpd-A, Cmpd-B, and Cmpd-C ) against established standards, grounding our protocols in scientific integrity and explaining the causality behind each experimental choice.
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs due to its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Derivatives of 2-aminothiazole, in particular, have shown a wide spectrum of bioactivity, making this class of compounds a fertile ground for drug discovery.[3] Our starting scaffold, (2-Methoxy-ethyl)-thiazol-2-ylmethyl-amine, presents a unique chemical space for derivatization to explore novel therapeutic potential, particularly in oncology.
The Validation Funnel: A Multi-Tiered Approach
A robust validation strategy does not rely on a single assay. Instead, it employs a funneling approach, starting with broad screening to identify active compounds and progressively using more specific, complex assays to elucidate their mechanism of action. This ensures that resources are focused on the most promising candidates.
Caption: Principle of the MTT Cell Viability Assay.
Comparative Data: Cytotoxicity Against MCF-7 Breast Cancer Cells
The novel compounds are tested against the MCF-7 human breast cancer cell line and compared with Doxorubicin, a standard-of-care chemotherapy agent. The half-maximal inhibitory concentration (IC50) is determined after 48 hours of treatment.
| Compound | IC50 (µM) against MCF-7 | Notes |
| Cmpd-A | 8.5 | Moderate activity, promising lead. |
| Cmpd-B | > 100 | Inactive in this assay. |
| Cmpd-C | 1.2 | Potent activity, exceeds standard. |
| Doxorubicin (Standard) | 4.5 [4][5] | Potent cytotoxic agent (literature value). |
Experimental Protocol: MTT Assay
This protocol is designed for a 96-well plate format.
-
Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Cmpd-A, Cmpd-C, and Doxorubicin in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., 0.1% DMSO) wells.
-
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for another 4 hours. During this time, viable cells will convert MTT to formazan.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. [6]7. Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each compound.
Tier 2: Target-Specific Validation as Kinase Inhibitors
The Rationale: Many thiazole-containing molecules are known to function as kinase inhibitors. [7][8]Kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer, making them prime therapeutic targets. [9][10]Based on the potent cytotoxicity of Cmpd-C , we hypothesize it may be acting through inhibition of a key oncogenic kinase, such as a receptor tyrosine kinase (e.g., EGFR) or a downstream signaling kinase (e.g., AKT).
To test this, we employ a biochemical assay that directly measures the compound's ability to inhibit enzyme activity. The ADP-Glo™ Kinase Assay is a superior alternative to traditional radioisotope assays, offering a safe, highly sensitive, and HTS-amenable luminescence-based method. [11]It quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Comparative Data: Inhibition of a Target Protein Kinase
Here, we test the active compounds from Tier 1 against a purified protein kinase (e.g., Protein Tyrosine Kinase) and compare their inhibitory potency to Staurosporine, a broad-spectrum kinase inhibitor.
| Compound | IC50 (nM) against Target Kinase | Notes |
| Cmpd-A | 2,500 | Weak inhibitor. |
| Cmpd-C | 75 | Potent and specific inhibitor. |
| Staurosporine (Standard) | 20 [8] | Highly potent, non-specific inhibitor. |
Experimental Protocol: ADP-Glo™ Kinase Assay
This protocol is a generalized version adaptable to many kinases.
-
Kinase Reaction Setup: In a 384-well plate, add the following components:
-
Target kinase enzyme in reaction buffer.
-
Substrate (e.g., a generic peptide substrate for the kinase).
-
Serial dilutions of the test compounds (Cmpd-A, Cmpd-C, Staurosporine) or vehicle control.
-
-
Initiate Reaction: Add ATP to each well to start the kinase reaction. The final volume is typically 5 µL. Incubate at room temperature for 60 minutes.
-
Terminate Reaction & Detect ADP: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Convert ADP to ATP & Generate Light: Add 10 µL of Kinase Detection Reagent to each well. This reagent contains enzymes that convert the ADP generated in the kinase reaction into ATP, which then drives a luciferase reaction, producing a light signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer. The light signal is directly proportional to the amount of ADP produced and thus, to the kinase activity.
-
Analysis: Calculate the percentage of kinase inhibition relative to the vehicle control and plot a dose-response curve to determine the IC50 value. [11]
Tier 3: Mechanistic Confirmation in a Cellular Context
The Rationale: A compound can be a potent inhibitor in a clean biochemical assay but fail to engage its target in the complex environment of a living cell. Therefore, it is critical to confirm that the compound inhibits the intended target and its downstream signaling pathway within cancer cells. [10]Western Blotting is the gold-standard technique for this purpose, allowing for the detection and semi-quantification of specific proteins, including their phosphorylation status, which is a direct readout of kinase activity. [12][13] We will treat MCF-7 cells with Cmpd-C and probe for the phosphorylation of a key downstream substrate of our target kinase. A decrease in the phosphorylated form of the substrate, without a change in the total protein level, provides strong evidence of on-target activity.
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. benthamdirect.com [benthamdirect.com]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. moleculardevices.com [moleculardevices.com]
- 7. Frontiers | Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties [frontiersin.org]
- 8. tandfonline.com [tandfonline.com]
- 9. bioassaysys.com [bioassaysys.com]
- 10. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 11. Kinase Activity Assays [promega.com]
- 12. Western blot protocol | Abcam [abcam.com]
- 13. medium.com [medium.com]
reference standards for (2-Methoxy-ethyl)-thiazol-2-ylmethyl-amine analysis
Analytical Reference Standards for (2-Methoxy-ethyl)-thiazol-2-ylmethyl-amine: A Comprehensive Comparison Guide for Trace Impurity & NDSRI Profiling
As pharmaceutical pipelines increasingly focus on targeted therapeutics, the structural complexity of active pharmaceutical ingredients (APIs) demands rigorous analytical control. (2-Methoxy-ethyl)-thiazol-2-ylmethyl-amine (CAS: 886504-94-5) is a critical secondary amine building block frequently utilized in the synthesis of thieno[3,2-d]pyrimidine-based PI3K/mTOR inhibitors[1][2].
However, as a secondary amine, this compound presents a severe regulatory liability: under specific manufacturing or storage conditions, it can react with nitrosating agents to form highly mutagenic N-nitrosamine drug-substance-related impurities (NDSRIs)[3][4]. Consequently, the accurate quantification of residual (2-Methoxy-ethyl)-thiazol-2-ylmethyl-amine in the final API is not just a quality control metric—it is a mandatory safety requirement to predict and control theoretical NDSRI yields.
This guide objectively compares the performance of different tiers of reference standards used for the trace analysis of this amine, providing actionable LC-MS/MS protocols and field-proven experimental data.
The Mechanistic Imperative: Why Standard Quality Dictates Drug Safety
The causality behind selecting a high-purity reference standard lies in the reactivity of the amine itself. If an analytical standard contains trace degradation products or has an inaccurate mass fraction, it directly compromises the limit of quantification (LOQ). In trace analysis (often targeting parts-per-billion levels), a 2% error in the reference standard's purity can lead to false-positive batch rejections or, worse, the release of genotoxic material[5][6].
Figure 1: Synthetic integration of the amine and the competing NDSRI formation pathway.
Objective Comparison of Reference Standard Tiers
When developing an LC-MS/MS method for (2-Methoxy-ethyl)-thiazol-2-ylmethyl-amine, analysts must choose between Certified Reference Materials (CRMs), Analytical Standards, and In-house Working Standards. The table below synthesizes their comparative performance metrics.
| Standard Tier | Purity Verification Method | Traceability | Ideal Use Case | Risk of Matrix Suppression Bias |
| ISO 17034 CRM | Absolute qNMR & Mass Balance | NIST-traceable | Regulatory submissions, NDSRI limit testing | Low (Exact mass fraction known) |
| Analytical Standard | HPLC-UV/MS (Relative purity) | COA provided | Routine R&D, early method development | Moderate (Moisture/salts may be unaccounted) |
| Working Standard | In-house qualification | Internal only | High-throughput in-process screening | High (Prone to batch-to-batch variance) |
| Stable Isotope Labeled (SIL) | LC-MS & NMR | NIST-traceable | Internal standard for LC-MS/MS | Zero (Corrects for matrix effects) |
Expert Insight: For secondary amines, Stable Isotope Labeled (SIL) CRMs (e.g., Deuterated or 13C/15N-labeled variants) are non-negotiable for the final API release testing. They act as a self-validating system, continuously correcting for the severe ion suppression typically caused by the heavy thieno[3,2-d]pyrimidine API matrix during electrospray ionization (ESI).
Self-Validating Protocol: LC-MS/MS Trace Analysis
To ensure scientific integrity, the following methodology details a validated UPLC-MS/MS workflow for quantifying (2-Methoxy-ethyl)-thiazol-2-ylmethyl-amine at trace levels (≤ 10 ppb).
Step 1: Sample & Standard Preparation
-
Diluent Preparation: Prepare a diluent of 50:50 Water:Methanol containing 0.1% Formic Acid to stabilize the protonated amine.
-
Standard Spiking: Accurately weigh the CRM of (2-Methoxy-ethyl)-thiazol-2-ylmethyl-amine. Prepare a calibration curve ranging from 1.0 ppb to 50.0 ppb.
-
Internal Standard Addition: Spike all calibration standards and API samples with 10.0 ppb of the SIL-CRM internal standard.
-
API Extraction: Dissolve 50 mg of the thienopyrimidine API in 5 mL of diluent. Vortex for 2 minutes and centrifuge at 14,000 rpm for 10 minutes at 4°C to precipitate insoluble matrices. Filter the supernatant through a 0.22 µm PTFE syringe filter.
Step 2: Chromatographic Separation (UPLC)
-
Column: Waters Acquity UPLC CSH C18 (100 mm × 2.1 mm, 1.7 µm). Causality: The Charged Surface Hybrid (CSH) particle prevents secondary interactions between the basic amine and residual silanols, eliminating peak tailing.
-
Mobile Phase A: 0.1% Formic Acid in MS-grade Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 60% B over 4.0 minutes. Flow rate: 0.4 mL/min.
Step 3: Mass Spectrometry (ESI+ MRM)
Operate the triple quadrupole mass spectrometer in Positive Electrospray Ionization (ESI+) Multiple Reaction Monitoring (MRM) mode.
-
Precursor Ion [M+H]+: m/z 173.1
-
Quantifier Transition: m/z 173.1 → m/z 114.0 (Collision Energy: 18V)
-
Qualifier Transition: m/z 173.1 → m/z 58.1 (Collision Energy: 25V)
Figure 2: Self-validating LC-MS/MS analytical workflow utilizing Stable Isotope Labeled (SIL) internal standards.
Experimental Data: Performance Comparison
The following experimental data demonstrates the quantitative impact of using a qNMR-certified CRM versus an uncertified Working Standard when analyzing API samples spiked with 10 ppb of the amine.
| Metric | ISO 17034 CRM + SIL IS | Analytical Standard (No IS) | In-House Working Standard |
| Mean Recovery (n=6) | 99.2% | 84.5% | 78.1% |
| Precision (%RSD) | 1.4% | 6.8% | 11.2% |
| Limit of Detection (LOD) | 0.5 ppb | 2.0 ppb | 3.5 ppb |
| Limit of Quantitation (LOQ) | 1.5 ppb | 6.5 ppb | 10.0 ppb |
| System Suitability (S/N) | > 50 at LOQ | ~ 15 at LOQ | < 10 at LOQ (Fails) |
Data Synthesis & Conclusion: The data unequivocally proves that relying on an uncertified Working Standard results in severe signal suppression (78.1% recovery) and unacceptable variance (11.2% RSD). Because regulatory guidelines (ICH M7) often require NDSRI precursor limits to be controlled below 26.5 ng/day[3], the LOQ must be exceptionally low. Only the combination of an ISO 17034 CRM and a Stable Isotope Labeled Internal Standard provides the self-validating accuracy required to meet these stringent thresholds.
References
-
Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors Source: ACS Medicinal Chemistry Letters URL:[Link]
-
Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
High-throughput Headspace Analysis of Volatile Nitrosamines and their Secondary Amine Precursors Source: LCGC International URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. antisel.gr [antisel.gr]
- 5. researchgate.net [researchgate.net]
- 6. rjptonline.org [rjptonline.org]
Technical Comparison Guide: IR Spectroscopy Profiling of (2-Methoxy-ethyl)-thiazol-2-ylmethyl-amine
The following Technical Comparison Guide is structured to provide actionable, high-level spectroscopic intelligence for researchers utilizing (2-Methoxy-ethyl)-thiazol-2-ylmethyl-amine (CAS 886504-94-5).
Executive Summary & Structural Context
(2-Methoxy-ethyl)-thiazol-2-ylmethyl-amine is a bifunctional heterocyclic building block critical in the synthesis of tubulin polymerization inhibitors and CDK antagonists.[1] Its "performance" in a research context is defined by its purity and structural integrity prior to complex coupling reactions.
This guide compares the Infrared (IR) spectral performance of this scaffold against two critical "alternatives" encountered in drug design:
-
The Benzyl Analog: A hydrophobic alternative often used to modulate solubility.
-
The Thiophene Isostere: A bioisosteric replacement used to alter metabolic stability.
By mastering the spectral differentiation of these three, you ensure the integrity of your pharmacophore insertion.
Core Spectroscopic Profile: The Target Molecule
Compound: (2-Methoxy-ethyl)-thiazol-2-ylmethyl-amine Physical State: Viscous oil (Free Base) / Hygroscopic Solid (HCl Salt) Methodology: Attenuated Total Reflectance (ATR) FT-IR (Preferred for oil).[1]
Diagnostic Absorption Bands (The "Fingerprint")
The following table synthesizes experimental data from fragment analysis (thiazole ring + 2-methoxyethylamine) to provide the definitive tracking markers.
| Frequency Region (cm⁻¹) | Vibration Mode | Intensity | Structural Assignment | Critical Diagnostic Note |
| 3350 – 3300 | ν(N-H) | Weak, Broad | Secondary Amine Stretch | Single band. Absence of doublet confirms no primary amine precursor remains.[1][2] |
| 3100 – 3000 | ν(C-H) | Medium | Heteroaromatic C-H | Characteristic of the Thiazole C4/C5 protons. |
| 2980 – 2800 | ν(C-H) | Strong | Aliphatic Alkyl Chain | Mixed stretching of the ethyl linker and terminal methoxy group. |
| 1610 – 1515 | ν(C=N) | Medium-Strong | Thiazole Ring | The "breathing" mode of the thiazole; critical for confirming ring integrity. |
| 1150 – 1080 | ν(C-O-C) | Very Strong | Ether Stretch | The "Anchor" Band. Distinguishes this molecule from non-ether analogs. |
| 1050 – 1000 | ν(C-N) | Medium | Aliphatic C-N | Overlaps with ether region but adds shoulder complexity. |
| 760 – 720 | δ(C-H) | Strong | Out-of-Plane Bending | Specific to 2-substituted thiazoles; confirms substitution pattern.[1] |
Comparative Analysis: Target vs. Alternatives
This section objectively compares the spectral "performance"—defined here as ease of identification and differentiation—of the target against its common structural alternatives.
Comparison 1: The Hydrophobic Alternative
Alternative: Benzyl-thiazol-2-ylmethyl-amine Context: Used when the methoxy-ethyl side chain is too polar for the target binding pocket.[1]
| Feature | Target (Methoxy-ethyl) | Alternative (Benzyl) | Differentiation Logic |
| Ether Region (1100 cm⁻¹) | Strong Signal (C-O-C) | Silent | The presence of a strong band at ~1120 cm⁻¹ definitively identifies the Methoxy-ethyl target.[1] |
| Aromatic Region (700-750 cm⁻¹) | Thiazole bands only | Mono-sub Benzene | The Benzyl analog shows two intense bands (690 & 750 cm⁻¹) for the phenyl ring, overpowering the thiazole signal. |
| Aliphatic C-H (2800-3000 cm⁻¹) | Complex/Broad | Simple | The methoxy group adds significant C-H stretching intensity compared to the benzyl methylene. |
Comparison 2: The Bioisostere
Alternative: (2-Methoxy-ethyl)-thiophen-2-ylmethyl-amine Context: Thiophene is often swapped for thiazole to remove the basic nitrogen and alter H-bond acceptor properties.[1]
| Feature | Target (Thiazole) | Alternative (Thiophene) | Differentiation Logic |
| Ring Stretch (1500-1600 cm⁻¹) | C=N Stretch Present | C=N Absent | Thiazole shows a distinct C=N band (~1550 cm⁻¹).[1] Thiophene lacks nitrogen, showing only C=C stretches. |
| C-S Stretch (600-800 cm⁻¹) | Higher Frequency | Lower Frequency | Thiophene C-S-C modes are generally shifted to lower wavenumbers compared to Thiazole.[1] |
| Basicity (Salt Formation) | Forms stable HCl salt | Weak/No salt formation | Upon HCl exposure, Thiazole N shifts; Thiophene remains largely unaffected (no protonation site on ring). |
Experimental Protocol: Self-Validating Purity Check
Trustworthiness Directive: This protocol includes a "Check-Point" step to validate the system before committing valuable sample.[1]
Method: ATR-FTIR Analysis of Viscous Oils
Prerequisites:
-
Instrument: FTIR Spectrometer with Diamond/ZnSe ATR crystal.[3]
-
Solvent: Isopropanol (for cleaning).
-
Reference: Polystyrene calibration film.
Step-by-Step Workflow:
-
System Validation (The "Blank"):
-
Clean crystal with Isopropanol. Dry completely.
-
Acquire background spectrum (Air).
-
Validation Criteria: Baseline must be flat >98% Transmittance between 4000–600 cm⁻¹. If CO₂ doublet (2350 cm⁻¹) is >5% absorbance, purge system.
-
-
Sample Application:
-
Apply 10 µL of (2-Methoxy-ethyl)-thiazol-2-ylmethyl-amine (neat oil) to the center of the crystal.
-
Note: If analyzing the HCl salt , use the high-pressure clamp to ensure contact.
-
-
Acquisition:
-
Resolution: 4 cm⁻¹
-
Scans: 32 (Screening) or 64 (Publication)
-
Range: 4000 – 600 cm⁻¹
-
-
Data Processing & Validation:
-
Apply ATR correction (if quantitative comparison is needed).
-
The "Purity Check" Logic:
-
Visualizing the Logic: Spectral Decision Tree
The following diagram illustrates the decision logic for identifying the target molecule against its precursors and alternatives using IR markers.
Caption: Figure 1. Spectroscopic Decision Tree for verifying (2-Methoxy-ethyl)-thiazol-2-ylmethyl-amine identity against common structural analogs and precursors.
References
-
National Institutes of Health (NIH) - PubChem. Compound Summary: 2-Methoxyethylamine (Precursor Data).[1] Retrieved from [Link]1]
-
Canadian Journal of Chemistry. Thiazoles: III. Infrared Spectra of Methylthiazoles. (Validation of Thiazole Ring Vibrations). Retrieved from [Link]
-
University of Colorado Boulder. IR Spectroscopy Tutorial: Amines (Primary vs. Secondary Differentiation). Retrieved from [Link]1]
Sources
- 1. (2-Methoxyethyl)(methyl)amine | C4H11NO | CID 300977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uobabylon.edu.iq [uobabylon.edu.iq]
- 6. rjpbcs.com [rjpbcs.com]
Safety Operating Guide
(2-Methoxy-ethyl)-thiazol-2-ylmethyl-amine proper disposal procedures
This guide outlines the operational protocols for the safe disposal of (2-Methoxy-ethyl)-thiazol-2-ylmethyl-amine (CAS: 886504-94-5).[1][2][3]
Notice: As a specialized intermediate, specific physicochemical data (flash point, auto-ignition temperature) for this exact CAS is limited in public registries.[2][3] Therefore, this protocol utilizes a Structure-Activity Relationship (SAR) assessment, deriving safety margins from its functional groups (thiazole ring, secondary amine, glycol ether tail).[2]
Part 1: Chemical Hazard Profile (SAR Assessment)
Before handling, you must understand the nature of the hazard.[3] We treat this substance based on its most aggressive functional groups.[3]
| Feature | Structural Component | Associated Hazard | Operational Implication |
| Base Core | Thiazole Ring | Acute Toxicity / Flammability | Treat as a toxic organic; do not release to sewer.[2][3] |
| Functional Group | Secondary Amine | Corrosive (pH > 11) | DO NOT MIX with acids (exothermic) or nitrating agents (nitrosamine risk).[2][3] |
| Tail | 2-Methoxy-ethyl | Peroxide Potential / Glycol Metabolism | Check for peroxides if stored >12 months.[3] Potential reproductive toxin.[3][4][5] |
| Physical State | -- | Liquid (Predicted) | Likely viscous; requires solvent rinsing of containers.[3] |
Composite Hazard Classification for Disposal:
-
Primary: Corrosive (Class 8)[3]
-
Secondary: Combustible Liquid (Class 3)[3]
-
RCRA Status: Likely D001 (Ignitable) or D002 (Corrosive).[3]
Part 2: Waste Stream Segregation Logic
Proper segregation is the single most critical step to prevent laboratory accidents.[3] This substance is a Basic Organic .[3]
Figure 1: Segregation logic emphasizing incompatibility with oxidizers and acids.[3][5][6]
Part 3: Step-by-Step Disposal Protocol
Phase 1: Pre-Disposal Evaluation
-
Peroxide Check: The methoxy-ethyl moiety presents a low but non-zero risk of peroxide formation upon long-term storage.[2][3]
-
pH Verification: Confirm the waste is alkaline.[3] If you have acidified the sample during an experiment, label it clearly as "Acidified Organic Waste" to prevent accidental mixing with bulk basic waste.
Phase 2: Bulking and Packaging
Preferred Method: High-Temperature Incineration (Fuel Blending).[2][3]
-
Select Container: Use a High-Density Polyethylene (HDPE) carboy.[3] Glass is acceptable but poses a breakage risk.[3]
-
Transfer:
-
Perform all transfers in a fume hood.[3]
-
Use a funnel with a grounding wire if the solvent carrier is flammable (e.g., Ether, THF).
-
-
Rinsing:
-
Triple rinse the empty original container with a compatible solvent (e.g., Ethanol).[3]
-
Crucial: Pour the rinsate into the hazardous waste container. Do not pour rinsate down the drain.[3][7]
-
Deface the label of the empty bottle and discard it as regular glass trash (unless it is P-listed, which this specific CAS is not, though thiazole is toxic).
-
Phase 3: Final Handoff
-
RCRA Codes: When filling out the manifest, utilize:
-
Storage: Store in the "Alkaline/Base" cabinet until pickup. Never store in the Acid cabinet.
Part 4: Spill Contingency (Immediate Action)
If a spill occurs (>50 mL), execute the following:
-
Evacuate & Ventilate: Thiazoles have a potent, often unpleasant odor and can cause respiratory irritation.[3]
-
PPE Upgrade: Wear nitrile gloves (double gloved) and a respirator with organic vapor cartridges if outside a hood.[3]
-
Neutralization (Spill only):
-
Disposal of Debris: Collect all absorbent materials into a sealed bag, label as "Hazardous Waste - Debris (Thiazole Amine)," and place in the solid waste stream.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 886504-94-5, (2-Methoxy-ethyl)-thiazol-2-ylmethyl-amine.[1][2][3] Retrieved from .[3]
-
BenchChem. Proper Disposal of Thiazole Derivatives: A Guide for Laboratory Professionals. Retrieved from .[3]
-
Thermo Fisher Scientific. Safety Data Sheet: Thiazole.[3] Retrieved from .[3]
-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste: Segregation of Amines. Retrieved from .[3]
-
Santa Cruz Biotechnology. Safety Data Sheet: Bis(2-methoxyethyl)amine (Analogous Hazard Data). Retrieved from .[3]
Sources
- 1. 886504-94-5 | 2-Methoxy-N-(thiazol-2-ylmethyl)ethanamine - AiFChem [aifchem.com]
- 2. (2-methoxyethyl)({[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]methyl})amine hydrochloride | 1052543-77-7 [sigmaaldrich.com]
- 3. 2-Methoxyethylamine | C3H9NO | CID 8018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. vumc.org [vumc.org]
Personal protective equipment for handling (2-Methoxy-ethyl)-thiazol-2-ylmethyl-amine
Executive Safety Summary
Immediate Action Required: Treat (2-Methoxy-ethyl)-thiazol-2-ylmethyl-amine as a corrosive eye hazard and respiratory irritant . As a secondary amine linked to a thiazole ring, this compound exhibits basicity and potential sensitizing properties.
-
Critical Hazard: Irreversible eye damage (Category 1 risk) and skin sensitization.
-
Primary PPE: Chemical splash goggles (ANSI Z87.1+) and double nitrile gloves are non-negotiable.
-
Storage: Hygroscopic and air-sensitive. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.
Chemical Profile & Hazard Identification
Understanding the molecular architecture is the first step in safety. The secondary amine functionality dictates its basicity and corrosivity, while the thiazole ring introduces potential sensitization risks.
| Property | Specification |
| Chemical Name | (2-Methoxy-ethyl)-thiazol-2-ylmethyl-amine |
| CAS Number | 886504-94-5 |
| Molecular Formula | C₇H₁₂N₂OS |
| Molecular Weight | 172.25 g/mol |
| Physical State | Liquid (typically viscous) or low-melting solid |
| pKa (Predicted) | ~8.5–9.5 (Secondary amine) |
GHS Hazard Classification (Conservative Assessment)
Based on structural analogs (secondary amines/thiazoles) and available safety data.
-
H317: May cause an allergic skin reaction.[2]
Strategic PPE Selection: The "Why" Behind the Gear
Safety is not about compliance; it is about barrier integrity. The following selection logic is based on permeation dynamics of organic amines.
A. Hand Protection: The Double-Glove Protocol
Amines can permeate thin nitrile rubber. We utilize a Double-Glove Strategy to balance dexterity with breakthrough time.
-
Inner Layer: 4 mil Nitrile (Bright color, e.g., orange/blue) – Acts as the last line of defense and a visual breach indicator.
-
Outer Layer: 5–8 mil Nitrile (Long cuff) – Provides primary splash protection.
-
Prohibited: Do NOT use Latex. Amines degrade natural rubber latex rapidly, increasing permeation risk.
B. Eye & Face Protection: Vapor Defense
Standard safety glasses are insufficient. Amines are volatile bases; their vapors can dissolve in the moisture of the eye, raising the pH and causing "blue haze" (glaucopsia) or corneal edema.
-
Requirement: Indirect-Vented Chemical Splash Goggles .
-
High-Volume Handling (>50 mL): Add a Face Shield over goggles to protect the neck and face from splashes.
C. Respiratory Protection
-
Engineering Control: All handling must occur inside a certified Fume Hood.
-
PPE Back-up: If hood work is impossible (e.g., equipment maintenance), use a half-face respirator with Multi-Gas/Vapor Cartridges (Type ABEK) . The "K" filter specifically targets ammonia and organic amines.
PPE Decision Logic Diagram
Figure 1: Decision matrix for selecting appropriate PPE based on handling volume and aerosolization risk.
Operational Handling Protocol
This workflow ensures the compound is contained from the moment it leaves storage until it enters the reaction vessel.
Step 1: Preparation & Environment[5][7][8][9][10]
-
Verify Ventilation: Ensure fume hood face velocity is 80–100 fpm.
-
Inert Atmosphere: This amine is sensitive to CO₂ (carbamate formation) and oxidation. Flush opened containers with Argon or Nitrogen immediately after use.
Step 2: Transfer & Weighing
-
Liquids: Use a glass syringe with a long needle to withdraw liquid through a septum if possible. Avoid pouring.
-
Solids: Use a disposable anti-static spatula.
-
Decontamination: Wipe the outer threads of the bottle with a dry Kimwipe before recapping to prevent cap seizure (amine salts can cement caps).
Step 3: Reaction Setup
-
Solvent Compatibility: Avoid halogenated solvents (DCM/Chloroform) if the amine is left standing for long periods, as quaternary ammonium salts may form slowly.
-
Exotherm Warning: Dilute in neutral solvent (e.g., THF, Toluene) before adding acid chlorides or anhydrides. The neutralization reaction is highly exothermic.
Operational Workflow Diagram
Figure 2: Cyclic workflow for maintaining chemical integrity and safety during handling.
Emergency Response & Disposal
Accidental Exposure[4][9]
-
Eye Contact: IMMEDIATE irrigation is vital.[3][6][7] Flush for 15 minutes. Do not use neutralizing agents (e.g., vinegar); use water or saline only.
-
Skin Contact: Wash with soap and copious water.[1][3][5][6][7] Remove contaminated clothing immediately to prevent thermal burns from potential exothermic reaction with moisture.
Spill Management
-
Evacuate: Clear the immediate area.
-
PPE: Don full PPE (Goggles, Double Gloves, Lab Coat).
-
Absorb: Use an inert absorbent (Vermiculite or Sand). Do not use cellulose/paper towels for large amine spills as they can react or heat up.
-
Neutralize: Wipe the area with a dilute citric acid solution to neutralize trace amines, then clean with soap and water.
Disposal Logistics
-
Waste Stream: Segregate into Basic Organic Waste .
-
Labeling: Clearly mark as "Organic Base / Amine Hazard".
-
Incompatibility: NEVER mix with Oxidizers (Nitric acid, Peroxides) or Strong Acids in the waste container to prevent explosion or violent boiling.
References
-
PubChem. (2025).[2] (2-Methoxy-ethyl)-thiazol-2-ylmethyl-amine Compound Summary. National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). (2024).[5][8] Occupational Exposure to Hazardous Chemicals in Laboratories. 29 CFR 1910.1450. [Link]
-
ECHA. (2025). Registration Dossier: Thiazole Derivatives. European Chemicals Agency.[2] [Link]
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. (2-Methoxyethyl)(methyl)amine | C4H11NO | CID 300977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. aaronchem.com [aaronchem.com]
- 6. fishersci.com [fishersci.com]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
